3-(2-Methyl-indol-1-yl)-propylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-methylindol-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-10-9-11-5-2-3-6-12(11)14(10)8-4-7-13/h2-3,5-6,9H,4,7-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIWTLDIAFCSBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-(2-Methyl-indol-1-yl)-propylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the neurologically significant compound, 3-(2-Methyl-indol-1-yl)-propylamine. This document details a robust synthetic protocol, rooted in the principles of nucleophilic substitution, and outlines a suite of analytical techniques for the thorough characterization and quality control of the final product. The methodologies presented herein are designed to be both reproducible and scalable, offering a solid foundation for researchers in medicinal chemistry and drug development. This guide emphasizes the causal relationships behind experimental choices, ensuring a deep understanding of the underlying chemical principles.
Introduction: The Significance of N-Alkylated Indoles
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of a vast array of biologically active compounds, including neurotransmitters, alkaloids, and pharmaceuticals.[1] The strategic functionalization of the indole ring, particularly at the nitrogen atom, allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, basicity, and receptor-binding affinity. The target molecule of this guide, this compound, is an N-alkylated indole derivative that incorporates a flexible aminopropyl side chain. This structural motif is of significant interest in neuropharmacology due to its potential to interact with various receptors and transporters in the central nervous system. The presence of the methyl group at the 2-position of the indole ring can influence the molecule's metabolic stability and steric interactions with its biological targets.
This guide will provide a detailed exploration of a reliable synthetic route to this compound, followed by a comprehensive analysis of its structural and purity characteristics using modern analytical techniques.
Synthetic Strategy: N-Alkylation of 2-Methylindole
The most direct and efficient approach to the synthesis of this compound is the N-alkylation of 2-methylindole with a suitable three-carbon electrophile bearing a protected or masked amine functionality. This strategy leverages the nucleophilicity of the indole nitrogen to form the desired carbon-nitrogen bond.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals the key disconnection at the N1-propyl bond, leading back to 2-methylindole and a 3-aminopropyl electrophile.
Caption: Retrosynthetic approach for this compound.
Causality Behind Experimental Choices
The selection of reagents and reaction conditions is critical for a successful synthesis, prioritizing yield, purity, and operational simplicity.
-
Choice of Base: The N-H proton of indole is weakly acidic (pKa ≈ 17). A moderately strong base is required to deprotonate the indole nitrogen, generating the more nucleophilic indolide anion. Sodium hydride (NaH) is an excellent choice as it is a strong, non-nucleophilic base that irreversibly deprotonates the indole, driving the reaction to completion. The only byproduct is hydrogen gas, which is easily removed from the reaction mixture.
-
Choice of Alkylating Agent: A 3-halopropylamine derivative is the ideal electrophile. To prevent self-reaction of the amine, it is crucial to use a protected form, such as N-(3-bromopropyl)phthalimide, or a precursor that can be readily converted to the amine in a subsequent step. Using 3-chloropropylamine hydrochloride directly requires careful control of stoichiometry and reaction conditions to favor N-alkylation of the indole over side reactions.
-
Solvent Selection: A polar aprotic solvent, such as N,N-dimethylformamide (DMF), is optimal for this reaction. DMF effectively solvates the sodium indolide cation, enhancing the nucleophilicity of the indolide anion. Its high boiling point also allows for a wider range of reaction temperatures.
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound via the N-alkylation of 2-methylindole with 3-chloropropylamine hydrochloride.
Materials and Equipment
| Material | Grade | Supplier |
| 2-Methylindole | Reagent | Sigma-Aldrich |
| 3-Chloropropylamine hydrochloride | Reagent | Acros Organics |
| Sodium Hydride (60% dispersion in mineral oil) | Reagent | Alfa Aesar |
| N,N-Dimethylformamide (DMF), anhydrous | ACS | Fisher Scientific |
| Diethyl ether, anhydrous | ACS | VWR |
| Saturated aqueous sodium bicarbonate | Laboratory | --- |
| Saturated aqueous sodium chloride (brine) | Laboratory | --- |
| Anhydrous magnesium sulfate | Laboratory | --- |
| Round-bottom flask with magnetic stirrer | --- | --- |
| Condenser | --- | --- |
| Nitrogen inlet | --- | --- |
| Separatory funnel | --- | --- |
| Rotary evaporator | --- | --- |
Step-by-Step Procedure
Caption: Workflow for the synthesis of this compound.
-
Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet is charged with 2-methylindole (5.0 g, 38.1 mmol) and anhydrous N,N-dimethylformamide (100 mL).
-
Deprotonation: Sodium hydride (1.83 g of a 60% dispersion in mineral oil, 45.7 mmol) is added portion-wise to the stirred solution at room temperature under a nitrogen atmosphere. The mixture is stirred for 30 minutes, during which time hydrogen gas evolution should be observed.
-
Alkylation: 3-Chloropropylamine hydrochloride (5.46 g, 42.0 mmol) is added to the reaction mixture in one portion.
-
Reaction: The reaction mixture is heated to 80°C and stirred for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction is carefully quenched by the slow addition of water (50 mL). The aqueous mixture is then extracted with diethyl ether (3 x 75 mL).
-
Washing and Drying: The combined organic extracts are washed with water (2 x 50 mL) and brine (50 mL), then dried over anhydrous magnesium sulfate.
-
Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent to afford this compound as a pale yellow oil.
Characterization of this compound
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the indole ring, the methyl group at the 2-position, the three methylene groups of the propyl chain, and the amine protons. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the indole ring carbons, the methyl carbon, and the propyl chain carbons. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₆N₂ = 188.27 g/mol ). Characteristic fragmentation patterns should also be observed. |
| FT-IR | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of aromatic and aliphatic groups, and C=C stretching of the aromatic ring. |
Expected Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz): δ 7.55 (d, 1H, Ar-H), 7.25 (d, 1H, Ar-H), 7.10 (t, 1H, Ar-H), 7.05 (t, 1H, Ar-H), 6.25 (s, 1H, indole C3-H), 4.15 (t, 2H, N-CH₂), 2.70 (t, 2H, CH₂-NH₂), 2.35 (s, 3H, CH₃), 1.95 (quint, 2H, CH₂), 1.40 (br s, 2H, NH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ 137.5, 135.8, 128.5, 120.5, 120.0, 119.0, 109.0, 100.5, 43.0, 40.0, 33.0, 13.0.
-
Mass Spectrometry (EI): m/z (%) = 188 (M⁺), 144, 130, 115. The fragmentation will likely involve the loss of the aminopropyl side chain.[2]
-
FT-IR (KBr, cm⁻¹): 3380 (N-H stretch), 3050 (aromatic C-H stretch), 2930 (aliphatic C-H stretch), 1610 (C=C stretch), 1460 (C-H bend).
Caption: Analytical workflow for the characterization of the final product.
Safety and Handling
-
Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood under an inert atmosphere.
-
N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.
-
3-Chloropropylamine hydrochloride: Corrosive and an irritant. Wear appropriate personal protective equipment (PPE).
-
2-Methylindole: Harmful if swallowed. Avoid contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for each reagent before use and perform all manipulations in a well-ventilated fume hood.
Conclusion
This technical guide has detailed a reliable and well-reasoned synthetic pathway for the preparation of this compound. The N-alkylation of 2-methylindole provides a direct route to the target compound. The comprehensive characterization protocol ensures the identity and purity of the final product, which is crucial for its intended use in research and drug development. By understanding the chemical principles behind each step, researchers can confidently reproduce and adapt this methodology for their specific needs.
References
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Synthesis of indole derivatives as prevalent moieties in selected alkaloids. RSC Advances. [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]
- Process for n-alkylation of indoles.
-
Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. [Link]
-
2-methylindole. Organic Syntheses. [Link]
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Synthesis and reactions of N-indol-3-ylmethylalkylammes and related compounds. Semantic Scholar. [Link]
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Study of Mass Spectra of Some Indole Derivatives. SCIRP. [Link]
-
Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]
-
Mass Spectrometry: Fragmentation. UMass Lowell. [Link]
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A Technical Guide to the Physicochemical Characterization of 3-(2-Methyl-indol-1-yl)-propylamine
Abstract
Substituted indoles represent a cornerstone of medicinal chemistry, forming the structural basis for numerous therapeutic agents. 3-(2-Methyl-indol-1-yl)-propylamine is a molecule of interest within this class, featuring a basic propylamine side chain attached to the indole nitrogen. A thorough understanding of its physicochemical properties is a non-negotiable prerequisite for any rational drug discovery or development program. These parameters—primarily ionization constant (pKa), lipophilicity (logP/logD), and aqueous solubility—govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound, directly impacting its bioavailability, target engagement, and formulation feasibility. This guide provides an in-depth analysis of the core physicochemical properties of this compound. In the absence of extensive public experimental data for this specific N-1 isomer, this document focuses on the authoritative, standardized methodologies required for their precise determination, explaining the scientific rationale behind each experimental choice and providing actionable, step-by-step protocols.
Chemical Identity and Structural Attributes
Correctly identifying the molecule is the foundational step. The structural isomerism of substituted indoles necessitates careful attention to the point of attachment of the side chain. This guide specifically addresses the N-1 substituted isomer.
Table 1: Chemical Identification of this compound
| Identifier | Value | Source/Note |
| Chemical Name | This compound | IUPAC Nomenclature |
| CAS Number | 883542-35-6 | Unique identifier for this specific isomer. |
| Molecular Formula | C₁₂H₁₆N₂ | Derived from structure. |
| Molecular Weight | 188.27 g/mol | Calculated from formula. |
| Canonical SMILES | CC1=CN(C2=CC=CC=C21)CCCN | Structural representation. |
Core Physicochemical Parameters: Rationale and Recommended Methodologies
The interplay between a molecule's structure and its behavior in a biological system is defined by its physicochemical properties. For an ionizable compound like this compound, the following three parameters are of paramount importance.
Ionization Constant (pKa)
Scientific Rationale: The pKa value defines the pH at which 50% of the molecule is in its ionized (protonated) form and 50% is in its neutral (unprotonated) form. The primary aliphatic amine (-NH₂) in the propylamine side chain is a basic center. At physiological pH (~7.4), this group is expected to be predominantly protonated (-NH₃⁺). The pKa of this group directly dictates:
-
Aqueous Solubility: The charged, protonated form is significantly more soluble in aqueous media (like the gastrointestinal fluid or blood plasma) than the neutral form.
-
Membrane Permeability: The neutral form is more lipophilic and preferentially crosses biological membranes (e.g., intestinal epithelium, blood-brain barrier). The pKa determines the concentration of this permeable species.
-
Target Binding: If the target receptor or enzyme has a charged binding pocket, the ionization state of the ligand is critical for electrostatic interactions.
Estimated Value & Recommended Protocol: While the experimental pKa is not publicly documented, the pKa of a simple propylamine is approximately 10.7[1]. Therefore, the pKa of the primary amine in the target molecule is predicted to be in the range of 9.5 - 10.5 . The gold-standard method for its empirical determination is Potentiometric Titration . This technique offers high accuracy and directly measures the pH change of a solution of the compound as a titrant is added, allowing for the precise identification of the pKa at the half-equivalence point.[2][3][4]
Lipophilicity (logP and logD)
Scientific Rationale: Lipophilicity, the "greasiness" of a molecule, is a critical determinant of its ADME properties. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[5]
-
logP: Represents the partitioning of the neutral species only.
-
logD: Represents the effective partitioning of all species (neutral and ionized) at a specific pH. For an ionizable base, logD is the more physiologically relevant parameter, as its value changes with pH.
High lipophilicity can improve membrane permeability but may also lead to poor solubility, high plasma protein binding, and increased metabolic clearance.
Estimated Value & Recommended Protocol: An experimental logP value is not available. As a rough comparator, the computationally predicted XLogP3 for a related isomer, indole-propylamine, is 1.8[6]. Given the structure, a logP value in the range of 2.0 - 3.5 can be reasonably expected. The definitive method for experimental determination is the OECD Test Guideline 107 "Shake-Flask Method" .[5][7] This method directly measures the concentration of the analyte in both the n-octanol and aqueous phases after they have reached equilibrium.[5][7] It is the benchmark for logP values in the range of -2 to 4.[5][8]
Aqueous Solubility
Scientific Rationale: A drug must dissolve to be absorbed. Aqueous solubility is the maximum concentration a compound can achieve in water at a given temperature and is a fundamental parameter for oral drug delivery. For a basic compound like this compound, solubility is highly pH-dependent. Solubility will be significantly higher in the acidic environment of the stomach (where the amine is fully protonated) compared to the neutral pH of the intestine. Poor solubility is a major cause of drug candidate failure.
Recommended Protocol: The OECD Test Guideline 105 "Water Solubility" provides robust methods for this determination.[9][10][11] For compounds with expected solubility above 10 mg/L (10⁻² g/L), the Flask Method is most appropriate.[10][12] This method involves stirring an excess of the compound in water until equilibrium is reached, followed by separation of the solid and quantification of the dissolved compound in the supernatant.[9]
Summary of Physicochemical Profile and Determination Strategy
Table 2: Physicochemical Data and Recommended Experimental Methods
| Parameter | Predicted/Estimated Value | Recommended Method | OECD Guideline |
| pKa | 9.5 - 10.5 (for the propylamine group) | Potentiometric Titration | N/A |
| logP | 2.0 - 3.5 | Shake-Flask Method | OECD 107 |
| logD at pH 7.4 | < logP | Shake-Flask Method (using pH 7.4 buffer) | OECD 107 (adapted) |
| Aqueous Solubility | pH-Dependent | Flask Method | OECD 105 |
Detailed Experimental Protocols & Workflows
The following sections provide self-validating, step-by-step protocols grounded in authoritative standards.
Protocol: pKa Determination by Potentiometric Titration
This protocol is designed to determine the pKa of the basic propylamine functional group.[2][3]
A. Instrumentation and Reagents:
-
Calibrated pH meter with a combination glass electrode
-
Automated titrator or manual burette (Class A)
-
Magnetic stirrer and stir bar
-
Standardized 0.1 M Hydrochloric Acid (HCl) titrant
-
This compound (analyte)
-
Deionized water, purged with nitrogen to remove dissolved CO₂
-
Potassium chloride (KCl) for ionic strength adjustment
B. Step-by-Step Procedure:
-
Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[2]
-
Analyte Preparation: Accurately weigh and dissolve the analyte in CO₂-free deionized water to create a solution of known concentration (e.g., 1-10 mM). Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[3]
-
Titration Setup: Place the analyte solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Begin stirring and place the calibrated pH electrode and titrant dispenser into the solution.
-
Titration Execution: Titrate the basic analyte solution with the standardized 0.1 M HCl titrant. Add the titrant in small, precise increments.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point (the area of sharpest pH change).
-
Data Analysis: Plot pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[2] This can be determined precisely from the inflection point of the first derivative of the titration curve.
C. Workflow Diagram:
Caption: Workflow for pKa determination via potentiometric titration.
Protocol: logP Determination via OECD 107 Shake-Flask Method
This protocol measures the partition coefficient between n-octanol and water.[5][7][13]
A. Instrumentation and Reagents:
-
n-Octanol (pre-saturated with water)
-
Water or buffer (e.g., pH 7.4 phosphate buffer, pre-saturated with n-octanol)
-
This compound (analyte)
-
Centrifuge tubes with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV)
B. Step-by-Step Procedure:
-
Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing them vigorously for 24 hours and allowing them to separate.
-
Analyte Dosing: Add a known amount of the analyte to a centrifuge tube. Add appropriate volumes of the two prepared phases (e.g., 5 mL of each). The starting concentration should not exceed the analyte's solubility limit in either phase.
-
Equilibration: Cap the tubes tightly and shake them at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 1-24 hours). A preliminary experiment should determine the required time.[10]
-
Phase Separation: Separate the n-octanol and aqueous layers by centrifugation (e.g., 3000 rpm for 15 minutes). This is critical to prevent emulsions from affecting the results.
-
Quantification: Carefully take an aliquot from each phase. Determine the concentration of the analyte in both the n-octanol phase (Cₒ) and the aqueous phase (Cₐ) using a validated analytical method like HPLC-UV.
-
Calculation: Calculate the partition coefficient, P, as the ratio of the concentrations: P = Cₒ / Cₐ . The final result is expressed as logP = log₁₀(P) . The determination should be performed in triplicate.[7]
C. Workflow Diagram:
Caption: Workflow for logP determination via the shake-flask method.
Protocol: Aqueous Solubility Determination via OECD 105 Flask Method
This protocol determines the equilibrium saturation solubility in water.[9][12][14]
A. Instrumentation and Reagents:
-
This compound (analyte, solid)
-
Water or buffer of desired pH (e.g., pH 7.4)
-
Glass flasks with stoppers
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PVDF) to remove undissolved solid
-
Analytical instrument for quantification (e.g., HPLC-UV)
B. Step-by-Step Procedure:
-
Preliminary Test: A quick test can determine the approximate solubility to ensure the correct amount of substance is used in the main test.[10]
-
Sample Preparation: Add an excess amount of the solid analyte to a flask containing a known volume of the aqueous medium (e.g., water or buffer). The excess solid should be clearly visible.
-
Equilibration: Stopper the flask and place it in a shaker bath at a constant temperature (e.g., 25°C). Agitate the suspension for at least 24-48 hours. Equilibrium is confirmed by taking measurements at different time points (e.g., 24h, 48h) until the concentration in solution becomes constant.
-
Sample Clarification: Allow the suspension to settle. Carefully withdraw a sample from the supernatant and immediately filter it through a syringe filter to remove all undissolved particles. This step is critical to avoid overestimation of solubility.
-
Quantification: Dilute the clear filtrate as needed and determine the concentration of the dissolved analyte using a validated analytical method (e.g., HPLC-UV with a calibration curve).
-
Result: The measured concentration is the aqueous solubility of the compound at that specific temperature and pH, typically expressed in mg/mL or µM.
C. Workflow Diagram:
Caption: Workflow for aqueous solubility via the flask method.
Conclusion
The physicochemical profile of this compound, defined by its pKa, logD, and aqueous solubility, is fundamental to its potential as a research tool or therapeutic candidate. While publicly available experimental data for this compound are scarce, this guide establishes a clear and authoritative path for their determination. By employing gold-standard methodologies such as potentiometric titration and the protocols outlined in OECD Guidelines 107 and 105, researchers can generate the robust and reliable data required for informed decision-making in medicinal chemistry and drug development programs. The execution of these protocols will provide the critical insights needed to predict the ADME properties of this molecule and guide its future applications.
References
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. [URL: https://www.oecd-ilibrary.org/environment/test-no-107-partition-coefficient-n-octanol-water-shake-flask-method_9789264069626-en]
- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
- OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. [URL: https://www.oecd-ilibrary.org/environment/test-no-123-partition-coefficient-1-octanol-water-slow-stirring-method_9789264069626-en]
- Avdeef, A., et al. (2016). Development of Methods for the Determination of pKa Values.
- European Commission. (2008). A.8. PARTITION COEFFICIENT. Official Journal of the European Union.
- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. [URL: https://www.oecd-ilibrary.
- OECD. (1995). Test No. 105: Water Solubility.
- Scribd. (n.d.). Potentiometric Acid-Base Titration Guide.
- Sigma-Aldrich. (n.d.). [3-(2-methyl-1H-indol-3-yl)propyl]amine hydrochloride.
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 845-852.
- NIH National Center for Biotechnology Information. (2016).
- Situ Biosciences. (n.d.). OECD 105 - Water Solubility.
- Phytosafe. (n.d.). OECD 105.
- OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.
- Sigma-Aldrich. (n.d.). [3-(2-methyl-1H-indol-3-yl)propyl]amine hydrochloride.
- NIH National Center for Biotechnology Information. (2006). A High-Throughput Method for Lipophilicity Measurement. PMC.
- ChemicalBook. (n.d.). [3-(2-METHYL-1H-INDOL-3-YL)PROPYL]AMINE | 19017-54-0.
- Sigma-Aldrich. (n.d.). [3-(2-methyl-1H-indol-3-yl)propyl]amine hydrochloride.
- NIH National Center for Biotechnology Information. (n.d.). Indole-propylamine. PubChem Compound Summary.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Cheméo. (n.d.). Chemical Properties of Propylamine (CAS 107-10-8).
- Wikipedia. (n.d.). Propylamine.
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A Technical Guide to the Biological Activity of Novel 2-Methyl-Indole Derivatives
Preamble: The Enduring Legacy and Modern Renaissance of the Indole Scaffold
The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its presence in essential natural products, from the neurotransmitter serotonin to the anti-cancer vinca alkaloids, has long signaled its profound biological relevance.[3] This guide focuses specifically on derivatives of 2-methyl-indole, a subset that continues to yield compounds of significant therapeutic interest. The strategic placement of a methyl group at the C-2 position not only influences the molecule's electronic properties and steric profile but also serves as a crucial anchor for further synthetic elaboration.
This document is structured not as a rigid review but as a technical exploration for the practicing researcher. We will move from the foundational synthetic considerations to a deep dive into the diverse biological activities these novel derivatives exhibit, with a focus on the causal relationships between chemical structure and biological function. We will explore key therapeutic areas where these compounds show promise, including oncology, inflammation, and infectious diseases, supported by detailed mechanistic insights and actionable experimental protocols.[3][4][5]
I. The Genesis of Novelty: Synthetic Pathways to 2-Methyl-Indole Derivatives
The journey to biological discovery begins with chemical synthesis. The accessibility of the 2-methyl-indole core via classic methods like the Fischer indole synthesis, followed by modern catalytic techniques, provides a robust platform for generating chemical diversity.[6] Recent advancements often employ transition-metal-catalyzed reactions, such as Rh-catalyzed C-H/N-H annulation, to construct the indole ring system efficiently.[6] Further derivatization is commonly achieved through reactions at the N-1 nitrogen, electrophilic substitution at the C-3 position, or by modifying substituents on the benzene ring.[7] The choice of synthetic route is paramount as it dictates the feasibility of creating specific analogues to probe structure-activity relationships (SAR).
Below is a conceptual workflow illustrating the typical path from synthesis to biological validation for novel 2-methyl-indole derivatives.
Caption: A generalized workflow for the discovery and development of novel 2-methyl-indole derivatives.
II. Therapeutic Frontiers: Key Biological Activities
The 2-methyl-indole scaffold has proven to be a versatile template for engaging a wide array of biological targets. This section details the most prominent activities, linking molecular structure to functional outcomes.
A. Anticancer Activity: A Multi-pronged Assault on Malignancy
The development of indole-based anticancer agents is a major focus of modern medicinal chemistry.[8][9][10] Novel 2-methyl-indole derivatives have demonstrated efficacy through several distinct mechanisms.
1. Kinase Inhibition: Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[11] 2-methyl-indole derivatives have been successfully designed as inhibitors of multiple kinases, including receptor tyrosine kinases (RTKs) like EGFR and VEGFR, as well as intracellular kinases such as PI3K, AKT, and CDK.[12][13][14] The indole nitrogen often acts as a hydrogen bond donor or acceptor, anchoring the molecule in the ATP-binding pocket of the target kinase.
-
Mechanism of Action: For instance, certain indoline derivatives function as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[15] Inhibition of EGFR blocks downstream signaling through the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation and survival.[14][15] This disruption can lead to cell cycle arrest and apoptosis.[9]
-
Structure-Activity Relationship (SAR): SAR studies have revealed that substitutions at the N-1 and C-5/C-6 positions of the indole ring are critical for kinase inhibitory activity. For example, methyl substitution at the N-1 position has been shown to significantly enhance anti-tubulin activity by as much as 60-fold compared to the unsubstituted analogue.[8]
Caption: Inhibition of the EGFR signaling pathway by a 2-methyl-indole derivative.
2. Aromatase Inhibition: Aromatase (CYP19A1) is the enzyme responsible for the final step of estrogen biosynthesis.[16][17] In estrogen receptor-positive (ER+) breast cancer, inhibiting aromatase is a key therapeutic strategy.[16] 2-methyl-indole hydrazone derivatives have been identified as potent aromatase inhibitors, in some cases exceeding the activity of the natural indole, melatonin.[16]
3. Tubulin Polymerization Inhibition: Microtubules are essential for cell division, and agents that interfere with their dynamics are powerful anticancer drugs.[8] Several indole derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine binding site, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][9]
| Compound Class | Target Cell Line(s) | IC50 Value | Mechanism of Action | Reference |
| N-arylmethyl indoline | MCF-7 (Breast) | 64.10 µM | EGFR Inhibition, Apoptosis | [15] |
| N-arylmethyl indoline | SkBr3 (Breast) | 119.99 µM | EGFR Inhibition, Apoptosis | [15] |
| Indole-vinyl sulfone | Various | 0.22 - 1.80 µmol/L | Tubulin Polymerization Inhibition | [8] |
| Quinoline-indole | Various | 2 - 11 nmol/L | Tubulin Polymerization Inhibition | [8] |
| 2-carbomethoxy-3-arylindole | CEM, RS4 (Leukemia) | 0.20 - 0.30 µM | Tubulin Polymerization Inhibition | [9] |
B. Anti-inflammatory Activity
Chronic inflammation is an underlying factor in many diseases. Indole derivatives have long been recognized for their anti-inflammatory properties, with indomethacin being a classic example.[4] Novel 2-methyl-indole derivatives continue this legacy, often with improved side-effect profiles.[18]
-
Mechanism of Action: Many of these compounds exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins.[18] Some derivatives may also reduce the migration of leukocytes and the release of pro-inflammatory cytokines like TNF-α and IL-1β.[19]
-
SAR Insights: Studies on 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide derivatives showed that substitutions on the phenyl ring significantly modulated activity. For example, a 2,4,5-trimethoxyphenyl substitution resulted in 63.69% inhibition in a carrageenan-induced paw edema model, comparable to the reference drug indomethacin.[18] This highlights the importance of electronic and steric factors in receptor binding.
C. Antimicrobial and Antifungal Activity
With the rise of antimicrobial resistance, there is an urgent need for new therapeutic agents.[20] The indole scaffold is a promising starting point for the development of novel antibacterial and antifungal drugs.[5][21][22]
-
Mechanism of Action: The mechanisms are diverse. In fungi, some 2-methyl-indole Schiff base derivatives are proposed to inhibit lanosterol 14-demethylase, a key enzyme in the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.[21][23] In bacteria, potential targets include proteins crucial for cell division, such as FtsZ.[20]
-
Spectrum of Activity: Synthesized 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) below 1 µg/mL.[20] Potent activity has also been observed against Candida albicans and Mycobacterium smegmatis.[20]
D. Antiviral Activity
The indole core is present in several approved antiviral drugs, demonstrating its utility in this therapeutic area.[24] Research has shown that novel derivatives possess activity against a range of viruses.
-
Mechanism of Action: The mechanisms are often virus-specific. Some indole derivatives act as entry and fusion inhibitors, preventing the virus from entering the host cell.[24] Others function as reverse transcriptase or protease inhibitors, disrupting viral replication.[7][24]
-
Activity Profile: Unsymmetrical methylene derivatives of indoles have shown significant activity against Respiratory Syncytial Virus (RSV) and moderate activity against HIV-1 and Hepatitis C Virus (HCV).[1][25] The specific substitution pattern is crucial, as closely related symmetrical compounds were found to be inactive.[25]
III. From Bench to Assay: Validated Experimental Protocols
Scientific integrity demands robust and reproducible methodologies. This section provides step-by-step protocols for key assays used to evaluate the biological activities described above.
Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
This protocol determines the concentration at which a compound inhibits cell growth by 50% (IC50).
Causality: The assay is based on the principle that viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cytotoxicity.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the 2-methyl-indole derivative in DMSO (e.g., 10 mM). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" (medium with DMSO) and "untreated control" wells. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema)
This is a standard and self-validating model for evaluating acute anti-inflammatory activity.[18][26]
Causality: Subplantar injection of carrageenan induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase (after 1 hour) is mediated by prostaglandins, involving the COX enzymes. Inhibition of paw edema in the later phase suggests potential COX inhibition by the test compound.
Methodology:
-
Animal Acclimatization: Use Wistar rats (150-200g) and allow them to acclimatize for at least one week. Fast the animals overnight before the experiment but allow free access to water.
-
Grouping and Dosing: Divide the animals into groups (n=6):
-
Group I: Control (vehicle, e.g., 0.5% carboxymethyl cellulose).
-
Group II: Standard (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Group III-V: Test compounds (e.g., 25, 50, 100 mg/kg, p.o.). Administer the respective treatments orally.
-
-
Induction of Inflammation: One hour after treatment, inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume immediately after carrageenan injection (0 h) and at subsequent time points (e.g., 1, 2, 3, and 4 h) using a plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] * 100
-
Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
Causality: By exposing a standardized inoculum of bacteria or fungi to serial dilutions of the test compound, one can identify the precise concentration at which antimicrobial activity begins. This provides a quantitative measure of potency.
Methodology:
-
Inoculum Preparation: Grow the microbial strain (e.g., S. aureus ATCC 25923) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the 2-methyl-indole derivative in the broth, typically starting from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by adding a growth indicator like resazurin if needed.
IV. Conclusion and Future Perspectives
The 2-methyl-indole scaffold continues to be a remarkably fruitful starting point for the discovery of novel bioactive compounds. The derivatives discussed herein demonstrate a broad therapeutic potential, with promising activities in oncology, inflammation, and infectious diseases. The key to unlocking this potential lies in a deep understanding of the structure-activity relationships that govern target engagement.
Future research should focus on:
-
Target Selectivity: Designing derivatives that are highly selective for a specific kinase or microbial target to minimize off-target effects and improve the therapeutic index.
-
ADME/Tox Properties: Early-stage optimization of pharmacokinetic and toxicological profiles to ensure that potent compounds are also drug-like.
-
Hybrid Molecules: Combining the 2-methyl-indole core with other known pharmacophores to create hybrid molecules that may exhibit synergistic activity or engage multiple targets simultaneously.
By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the research community can continue to develop novel 2-methyl-indole derivatives that address significant unmet medical needs.
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Kumar, A., et al. (2022). Synthesis and bio-evaluation of 2-Methyl Indole-3-carboxaldehyde derivatives as potential lanosterol 14-demethylase inhibitors. AIP Publishing. Retrieved from [Link]
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Gurer-Orhan, H., et al. (2018). Aromatase Inhibition by 2-methyl Indole Hydrazone Derivatives Evaluated via Molecular Docking and in Vitro Activity Studies. PubMed. Retrieved from [Link]
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Abdel-Maksoud, M. S., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. Retrieved from [Link]
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Beutler, J. A., et al. (2015). Synthesis and Structure Activity Relationships of Schweinfurthin Indoles. PMC. Retrieved from [Link]
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A Technical Guide to the Exploratory Pharmacological Screening of 3-(2-Methyl-indol-1-yl)-propylamine
Executive Summary
The emergence of novel psychoactive substances (NPS) necessitates a rigorous and systematic approach to pharmacological characterization to understand their potential therapeutic applications and public health risks.[1][2][3] This guide provides an in-depth, technically-focused framework for the exploratory pharmacological screening of 3-(2-Methyl-indol-1-yl)-propylamine, a novel indole derivative. As a Senior Application Scientist, this document moves beyond a simple listing of protocols to explain the causal logic behind the experimental strategy. We present a tiered screening cascade designed to efficiently build a comprehensive pharmacological profile, from initial target identification through functional characterization and preliminary in-vivo assessment. The methodologies described herein are self-validating and grounded in established preclinical drug discovery principles, providing researchers and drug development professionals with a robust roadmap for evaluating this and other novel compounds.[4][5][6]
Introduction and Strategic Rationale
The Imperative for Systematic Screening
The primary goal of an exploratory screen is to rapidly and efficiently identify the principal biological targets of a novel chemical entity, characterize the nature of its interaction with those targets, and assess its integrated physiological effects in a living system.[4][7] This process is fundamental to making informed " go/no-go " decisions in a drug development pipeline and for understanding the mechanistic underpinnings of a compound's activity.[6][8]
Structural Analysis of this compound: A Roadmap for Target Selection
The structure of this compound provides critical clues for prioritizing biological targets.
-
Indole Nucleus: The indole scaffold is a well-known pharmacophore present in numerous endogenous neurotransmitters (e.g., serotonin) and psychoactive drugs.[9]
-
Propylamine Side Chain: The flexible propylamine chain is a common feature in ligands that bind to monoamine receptors and transporters.
-
Key Structural Distinction: Crucially, the propylamine moiety is attached at the N1 position of the indole ring, unlike classic tryptamines (e.g., DMT, psilocybin) where the ethylamine chain is at the C3 position. This N-alkylation fundamentally alters the molecule's geometry and electronic distribution compared to its C3-isomers, suggesting that its pharmacological profile may diverge significantly from classical psychedelics.
Based on this analysis, the primary hypothesis is that this compound will interact with the monoaminergic system. Therefore, the screening cascade will prioritize serotonin (5-HT), dopamine (DA), and norepinephrine (NE) receptors and transporters.
The Screening Cascade Philosophy
We will employ a tiered, sequential approach to data generation. This strategy ensures that resources are allocated efficiently, with each tier of experiments building upon the results of the last. The cascade progresses from broad, high-throughput in vitro assays to more complex, lower-throughput in vivo studies.
Caption: Key GPCR signaling pathways measured in functional assays.
Protocol: Gs/Gi-Coupled Receptor cAMP Assay
This assay measures changes in cyclic AMP (cAMP), a key second messenger. [10][11][12]
-
Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the target receptor (e.g., Dopamine D2).
-
Plating: Seed cells in a 96-well plate and grow to confluence.
-
Assay Procedure (Agonist Mode):
-
Treat cells with varying concentrations of this compound.
-
Add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For Gi-coupled receptors, add forskolin to stimulate adenylate cyclase; an agonist will inhibit this stimulation.
-
Incubate for a specified time (e.g., 30 minutes at 37°C).
-
-
Assay Procedure (Antagonist Mode):
-
Pre-incubate cells with varying concentrations of the test compound.
-
Add a known agonist for the target receptor at its EC₈₀ concentration.
-
Continue with the incubation as in agonist mode.
-
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a detection kit (e.g., HTRF, AlphaScreen, or ELISA).
-
Data Analysis: Plot cAMP levels versus log concentration of the compound. For agonists, calculate the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal effect relative to a standard full agonist). For antagonists, calculate the IC₅₀.
Protocol: Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of the compound to block the reuptake of neurotransmitters. [13][14][15]
-
Preparation: Use either synaptosomes prepared from rodent brain tissue or cell lines (e.g., HEK293) expressing the target transporter (e.g., SERT). [14]2. Plating: Plate cells in a 96-well plate.
-
Pre-incubation: Wash cells with Krebs-phosphate buffer and pre-incubate with varying concentrations of this compound for 10-20 minutes.
-
Initiation: Add a fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]5-HT for SERT).
-
Incubation: Incubate for a short period at 37°C (e.g., 5-10 minutes) to allow for uptake.
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value, representing the concentration of the compound that inhibits 50% of neurotransmitter uptake.
| Sample Functional Data Presentation | |||
| Target | Assay Type | Mode | EC₅₀ / IC₅₀ (nM) |
| 5-HT2A | Calcium Flux | Agonist | 150 nM (Eₘₐₓ = 85%) |
| SERT | Uptake Inhibition | Inhibitor | 250 nM |
Interpretation: This data suggests the compound is a potent partial agonist at 5-HT2A receptors and a moderately potent inhibitor of the serotonin transporter.
Tier 3: Preliminary In Vivo Assessment
Rationale and Objective
In vivo studies are essential to understand how the compound's in vitro activities translate into physiological and behavioral effects in a whole organism. [16]These initial studies focus on core safety pharmacology and behavioral phenotyping to guide further development. [4]All procedures must be conducted in accordance with institutional and national guidelines on animal care.
Core Safety & Behavioral Battery in Rodents
-
Functional Observational Battery (FOB) / Modified Irwin Test: This is a semi-quantitative screen to assess broad effects on behavior and autonomic function. A trained observer scores animals (typically rats or mice) at various time points after dosing on dozens of parameters, including posture, gait, reactivity, salivation, and body temperature. This provides a holistic first look at the compound's CNS effects.
-
Open Field Test: This assay assesses both general locomotor activity and anxiety-like behavior. [17] * Protocol: A rodent is placed in a large, open arena. An overhead camera tracks its movement for a set period (e.g., 15-30 minutes).
-
Endpoints:
-
Total Distance Traveled: A measure of general activity (stimulation or sedation).
-
Time Spent in Center vs. Periphery: Rodents naturally avoid the open center. Anxiolytic compounds typically increase the time spent in the center.
-
-
-
Head-Twitch Response (HTR) Assay: This is a highly specific behavioral assay in rodents that is predictive of 5-HT2A receptor-mediated hallucinogenic potential in humans. [18] * Protocol: Mice are injected with the test compound. A trained observer then counts the number of rapid, involuntary side-to-side head movements over a defined period.
-
Interpretation: A significant, dose-dependent increase in HTRs strongly suggests that the compound is a 5-HT2A agonist in vivo.
-
Data Interpretation and Decision Making
The synthesis of data from all three tiers allows for the construction of a preliminary pharmacological profile.
Caption: Logic for synthesizing multi-tier data into a profile.
For example, if this compound demonstrates potent 5-HT2A partial agonism and SERT inhibition in vitro, and produces a strong HTR signal alongside altered locomotor activity in vivo, it could be classified as a psychedelic compound with potential antidepressant-like properties, warranting further investigation.
Synthesis and Strategic Decision-Making
Building the Final Profile
The culmination of this screening cascade is a comprehensive document that summarizes the compound's affinity, functional activity, and preliminary behavioral effects. This profile serves as the foundation for all future research.
Go/No-Go Decision Criteria
Based on the profile, a decision can be made to:
-
GO: Advance the compound for further studies (e.g., more complex behavioral models, pharmacokinetics, preliminary toxicology) if it shows a promising profile (e.g., high potency and selectivity for a desirable target, with a clean in vivo safety profile).
-
OPTIMIZE: Use the structure-activity relationship (SAR) data to synthesize new analogs with an improved profile (e.g., increased selectivity, reduced off-target activity).
-
NO-GO: Terminate the project due to a poor profile (e.g., low potency, non-specific binding, adverse safety signals).
This structured, evidence-based approach ensures that research efforts are focused on compounds with the highest probability of success, embodying the core principles of modern drug discovery and development.
References
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Innoprot. (n.d.). D2 Dopamine Receptor Assay - Innoprot GPCR Functional Assays. Retrieved from [Link]
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Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Retrieved from [Link]
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Innoprot. (n.d.). D1 Dopamine Receptor Assay - Innoprot GPCR Functional Assays. Retrieved from [Link]
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- Pflimlin, P., et al. (1996). Functional testing of human dopamine D1 and D5 receptors expressed in stable cAMP-responsive luciferase reporter cell lines. Journal of Receptor and Signal Transduction Research, 16(5-6), 271-289.
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PatSnap. (2024). What are preclinical safety pharmacology requirements? Retrieved from [Link]
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- Wiley, J. L., et al. (2022). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Drug and Alcohol Dependence, 239, 109599.
- Brimblecombe, R. (1963).
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An In-depth Technical Guide to the Potential Therapeutic Targets of 3-(2-Methyl-indol-1-yl)-propylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] 3-(2-Methyl-indol-1-yl)-propylamine, a derivative of 2-methylindole, presents a unique chemical architecture with significant potential for therapeutic intervention across a range of diseases. While direct pharmacological data on this specific molecule is limited, its structural similarity to other well-characterized indole and propylamine-containing compounds allows for the rational prediction of its potential therapeutic targets. This guide provides a comprehensive analysis of these putative targets, the underlying scientific rationale, and detailed experimental workflows for their validation. We explore potential applications in oncology, inflammation, and metabolic and neurological disorders, offering a roadmap for the preclinical development of this promising compound.
Introduction to this compound: A Molecule of Therapeutic Interest
This compound belongs to the broad class of indole derivatives, which are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuro-modulatory effects.[1][2] The molecule's structure comprises a 2-methylindole core, which is a known modulator of various biological pathways, and a propylamine side chain at the N1 position, a common feature in many bioactive molecules, including antihistamines.[3] This combination of a versatile heterocyclic system with a flexible basic side chain suggests the potential for interactions with multiple biological targets.
Molecular Structure:
Caption: Chemical structure of this compound.
Potential Therapeutic Targets and Mechanisms of Action
Based on the known biological activities of structurally related indole and propylamine derivatives, we have identified several high-priority potential therapeutic targets for this compound.
Oncology
The indole scaffold is a common feature in many anticancer agents.[1][2] Several potential mechanisms could be exploited for oncological applications of this compound.
Scientific Rationale: Indole-3-butyric acid derivatives have been identified as potent histone deacetylase (HDAC) inhibitors with significant anticancer activity.[4] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers. Inhibition of HDACs can lead to cell cycle arrest, differentiation, and apoptosis in tumor cells.
Proposed Mechanism of Action: this compound may act as an HDAC inhibitor by binding to the active site of the enzyme, thereby preventing the deacetylation of histone proteins. This would lead to a more open chromatin structure and the re-expression of tumor suppressor genes.
Experimental Validation Workflow:
Caption: Experimental workflow for validating HDAC inhibitory activity.
Protocol: In Vitro HDAC Enzyme Inhibition Assay
-
Objective: To determine the direct inhibitory effect of this compound on the activity of purified human HDAC enzymes.
-
Materials: Recombinant human HDAC isoforms (e.g., HDAC1, HDAC3, HDAC6), fluorogenic HDAC substrate, assay buffer, this compound, known HDAC inhibitor (e.g., SAHA) as a positive control, and a microplate reader.
-
Procedure: a. Prepare serial dilutions of this compound and the positive control. b. In a 96-well plate, add the HDAC enzyme, assay buffer, and the test compound or control. c. Incubate for a predefined period at 37°C. d. Add the fluorogenic substrate and developer solution. e. Incubate for another period at 37°C. f. Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.
Scientific Rationale: Derivatives of 2-methyl indole have been shown to inhibit aromatase (CYP19A1), the enzyme responsible for the final step in estrogen biosynthesis.[5] Aromatase inhibitors are a cornerstone of therapy for estrogen receptor-positive (ER+) breast cancer.[5]
Proposed Mechanism of Action: this compound may non-competitively or competitively bind to the active site of aromatase, preventing the conversion of androgens to estrogens. This would reduce the levels of circulating estrogens, thereby inhibiting the growth of ER+ breast cancer cells.
Experimental Validation Workflow:
Caption: Experimental workflow for validating aromatase inhibitory activity.
Protocol: Cell-Based Aromatase Activity Assay
-
Objective: To assess the ability of this compound to inhibit aromatase activity in a cellular context.
-
Materials: Aromatase-overexpressing cells (e.g., MCF-7aro), cell culture medium, testosterone, this compound, a known aromatase inhibitor (e.g., letrozole) as a positive control, and an ELISA kit for estradiol measurement.
-
Procedure: a. Seed MCF-7aro cells in a 96-well plate and allow them to adhere. b. Treat the cells with serial dilutions of this compound or the positive control for a specified duration. c. Add testosterone to the medium to serve as the substrate for aromatase. d. Incubate for 24-48 hours. e. Collect the cell culture supernatant. f. Measure the concentration of estradiol in the supernatant using an ELISA kit.
-
Data Analysis: Determine the IC50 value for the inhibition of estradiol production.
Anti-inflammatory and Analgesic Applications
Indole derivatives have been investigated for their anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.[6][7][8]
Scientific Rationale: 2-Methylindole serves as a synthetic intermediate for cyclooxygenase (COX-1/COX-2) inhibitors.[6][7] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.
Proposed Mechanism of Action: this compound may act as a selective or non-selective inhibitor of COX-1 and/or COX-2, thereby reducing the production of prostaglandins and alleviating inflammation and pain.
Experimental Validation Workflow:
Caption: Experimental workflow for validating PPARα agonistic activity.
Neurological Disorders
Scientific Rationale: The propylamine moiety is a key structural feature of many histamine H3 receptor ligands. [3][9]H3 receptor antagonists are being investigated for the treatment of various neurological and psychiatric disorders, including cognitive impairment and sleep-wake disorders.
Proposed Mechanism of Action: this compound may act as an antagonist or inverse agonist at the histamine H3 receptor, thereby enhancing the release of histamine and other neurotransmitters in the brain, leading to improved cognitive function and wakefulness.
Experimental Validation Workflow:
Caption: Experimental workflow for validating H3 receptor antagonist activity.
Summary of Potential Therapeutic Targets and In Vitro Activities of Related Compounds
| Potential Target | Therapeutic Area | Rationale based on Structurally Related Compounds | Reported In Vitro Activity of Analogs | References |
| HDACs | Oncology | Indole-3-butyric acid derivatives are HDAC inhibitors. | IC50 values in the nanomolar range for some derivatives against HDAC1, HDAC3, and HDAC6. | [4] |
| Aromatase (CYP19A1) | Oncology | 2-methyl indole hydrazones inhibit aromatase. | Stronger inhibitory activity than melatonin in cell-free and cell-based assays. | [5] |
| COX-1/COX-2 | Inflammation, Pain | 2-Methylindole is a precursor for COX inhibitors. | Some indole derivatives show potent in vitro COX inhibition. | [6][7][8] |
| PPARα | Metabolic Disorders | Indole ethylamine derivatives act as PPARα agonists. | Good agonist activity in comparison to fenofibrate in an ELISA-based assay. | [10] |
| Histamine H3 Receptor | Neurological Disorders | Propylamine derivatives are known H3 receptor ligands. | Some propylamine derivatives show high affinity for the H3 receptor. | [3][9] |
Conclusion and Future Directions
This compound is a molecule with considerable, yet largely unexplored, therapeutic potential. By leveraging the extensive knowledge base of structurally related indole and propylamine-containing compounds, we have identified several promising therapeutic targets in oncology, inflammation, and metabolic and neurological disorders. The experimental workflows and protocols outlined in this guide provide a clear and actionable path for the comprehensive preclinical evaluation of this compound. Further investigation into its pharmacokinetics, safety profile, and in vivo efficacy is warranted to fully elucidate its therapeutic utility and advance it toward clinical development.
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"3-(2-Methyl-indol-1-yl)-propylamine as a research chemical"
An In-depth Technical Guide to the Investigation of 3-(2-Methyl-indol-1-yl)-propylamine as a Research Chemical
Document ID: ANPD-WP-2026-0118
Abstract
This document provides a comprehensive technical framework for the initial characterization of this compound, a novel indolealkylamine available as a research chemical[1]. To date, this compound is uncharacterized in peer-reviewed scientific literature. Given its structural features—specifically, an indole nucleus and a propylamine side chain attached at the N1 position—it warrants systematic investigation for potential bioactivity. This guide is intended for researchers, scientists, and drug development professionals, outlining a logical, multi-tiered strategy for its synthesis, analytical confirmation, and neuropharmacological evaluation. We present hypothetical protocols and workflows grounded in established methodologies for characterizing novel psychoactive substances (NPS)[2][3][4][5]. The objective is to provide a rigorous scientific roadmap, from initial chemical synthesis to preliminary behavioral assessment, ensuring data integrity and reproducibility.
Introduction: Rationale for a Structured Investigation
The landscape of psychoactive substance research is marked by the rapid emergence of novel compounds, often termed NPS[3][5]. These molecules, while offering potential insights into neurobiology, also present significant public health challenges due to a lack of pharmacological and toxicological data[5][6]. This compound falls into this category. Its core structure is an indole, a privileged scaffold in numerous biologically active natural products and pharmaceuticals, including the neurotransmitter serotonin and various tryptamine derivatives[7][8][9].
The key structural features of this molecule suggest a rationale for its investigation:
-
Indole Core: The foundational bicyclic structure of many serotonergic ligands[7][8].
-
N1-Alkylation: Unlike many endogenous tryptamines (C3-alkylated), the propylamine chain is attached to the indole nitrogen. This modification can significantly alter pharmacological properties, including receptor affinity, selectivity, and metabolic stability, when compared to its C3-substituted isomers like [3-(2-methyl-1H-indol-3-yl)propyl]amine[10].
-
2-Methyl Group: Substitution at the C2 position of the indole ring can influence steric interactions with receptor binding pockets and may alter metabolic pathways[11][12][13].
This guide proposes a systematic approach to elucidate the fundamental chemical and pharmacological properties of this compound.
Synthesis and Analytical Characterization
The first step in studying any novel compound is to establish a reliable synthetic route and a robust analytical workflow to confirm its identity and purity.
Proposed Synthetic Pathway: N-Alkylation of 2-Methylindole
A common and effective method for synthesizing N-alkylated indoles involves the deprotonation of the indole nitrogen followed by nucleophilic substitution with an appropriate alkyl halide[14].
Reaction Scheme:
-
Deprotonation of 2-methylindole using a strong base (e.g., Sodium Hydride, NaH) in an aprotic solvent (e.g., Tetrahydrofuran, THF).
-
SN2 reaction of the resulting indole anion with a protected 3-halopropylamine derivative (e.g., N-(3-bromopropyl)phthalimide).
-
Deprotection of the amine (e.g., via hydrazinolysis with hydrazine hydrate) to yield the final product.
Detailed Synthetic Protocol
Materials:
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
N-(3-bromopropyl)phthalimide
-
Hydrazine hydrate
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (for salt formation)
-
Diethyl ether
Step-by-Step Methodology:
-
N-Alkylation: a. Under an inert atmosphere (Argon or Nitrogen), add 2-methylindole (1.0 eq) to a flame-dried round-bottom flask containing anhydrous THF. b. Cool the solution to 0°C in an ice bath. c. Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas will be evolved. d. Add a solution of N-(3-bromopropyl)phthalimide (1.1 eq) in anhydrous THF dropwise to the reaction mixture. e. Heat the reaction to reflux and monitor by TLC until the starting material is consumed (approx. 12-18 hours). f. Cool the reaction to room temperature and quench carefully by the slow addition of water. g. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude phthalimide-protected intermediate.
-
Deprotection (Gabriel Synthesis): a. Dissolve the crude intermediate in ethanol. b. Add hydrazine hydrate (3.0 eq) and heat the mixture to reflux for 4 hours. A precipitate of phthalhydrazide will form. c. Cool the mixture to room temperature and filter to remove the precipitate. d. Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM and wash with water and brine. e. Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude freebase product.
-
Purification and Salt Formation: a. Purify the crude product via column chromatography on silica gel. b. For stability and ease of handling, dissolve the purified freebase in diethyl ether and add a solution of HCl in ether to precipitate the hydrochloride salt. c. Filter the resulting solid, wash with cold ether, and dry under vacuum.
Analytical Characterization Workflow
A rigorous analytical workflow is essential to confirm the structure and purity of the synthesized compound.
Caption: Workflow for analytical confirmation of this compound.
Pharmacological Screening Cascade
Based on its indolealkylamine scaffold, a primary hypothesis is that this compound interacts with monoamine systems, particularly serotonin (5-HT) receptors[7][16]. A tiered screening approach is recommended.
Tier 1: In Vitro Receptor Binding Assays
The initial step is to determine the compound's binding affinity (Ki) for a panel of relevant G-protein coupled receptors (GPCRs). The serotonin 5-HT₂ family (5-HT₂ₐ, 5-HT₂ₙ, 5-HT₂ₙ) are key targets for many psychoactive tryptamines[17][18][19].
Protocol: 5-HT₂ₐ Receptor Radioligand Competition Assay
This protocol is adapted from standard methodologies for high-throughput screening[19].
Objective: To determine the binding affinity (Ki) of the test compound for the human 5-HT₂ₐ receptor.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human 5-HT₂ₐ receptor.
-
Radioligand: [³H]Ketanserin (a selective 5-HT₂ₐ antagonist).
-
Non-specific binding control: Mianserin or another high-affinity non-labeled ligand.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4[20].
-
96-well filter plates (GF/B filter)[19].
-
Scintillation cocktail and microplate scintillation counter.
Methodology:
-
Plate Preparation: Pre-soak the filter plate wells with 0.5% polyethyleneimine for 2 hours to reduce non-specific binding[19].
-
Assay Mixture: In each well, combine:
-
50 µL of Assay Buffer (for total binding) OR 50 µL of non-specific binding control (e.g., 10 µM Mianserin).
-
50 µL of the test compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
50 µL of [³H]Ketanserin at a final concentration near its Kd (e.g., 1.5-2.0 nM)[19].
-
50 µL of cell membrane preparation (e.g., 15-20 µg protein/well).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of the plate through the filter mat using a cell harvester. Wash the filters 3 times with ice-cold Assay Buffer to remove unbound radioligand.
-
Counting: Allow the filters to dry, then add scintillation cocktail to each well. Count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of radioligand and Kd is its dissociation constant.
-
Data Presentation
Binding affinity data should be summarized in a clear, tabular format.
| Receptor Subtype | Radioligand | Test Compound Ki (nM) | Reference Compound | Reference Ki (nM) |
| 5-HT₂ₐ | [³H]Ketanserin | Experimental Value | Serotonin | ~5-15 |
| 5-HT₂ₙ | [³H]Mesulergine | Experimental Value | Serotonin | ~10-25 |
| 5-HT₂ₙ | [³H]LSD | Experimental Value | Serotonin | ~3-10 |
| D₂ | [³H]Spiperone | Experimental Value | Haloperidol | ~1-2 |
Table 1: Hypothetical data presentation for receptor binding affinity screening.
Tier 2: In Vitro Functional Assays
Once binding is confirmed, functional assays are required to determine if the compound acts as an agonist, antagonist, or inverse agonist. For 5-HT₂ₐ, which couples to Gq/11, a common readout is intracellular calcium mobilization[18].
Caption: Postulated Gq signaling pathway for 5-HT₂ₐ receptor agonism.
Preliminary In Vivo Evaluation
In vivo studies are critical for understanding a compound's integrated physiological and behavioral effects.
The Rodent Head-Twitch Response (HTR) Assay
The head-twitch response (HTR) in mice is a well-validated behavioral proxy for 5-HT₂ₐ receptor agonism and is strongly correlated with the hallucinogenic potential of serotonergic compounds in humans[21][22][23]. It is characterized by rapid, spasmodic rotational movements of the head[21].
HTR Experimental Protocol
Animals: Male C57BL/6J mice are commonly used for this assay[21]. Animals should be habituated to the testing environment before the experiment.
Methodology:
-
Habituation: Place each mouse individually into a clear observation chamber (e.g., a standard Plexiglas cage) and allow it to acclimate for 30-60 minutes.
-
Drug Administration: Administer the test compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection across a range of doses (e.g., 0.1, 0.3, 1.0, 3.0, 10 mg/kg), alongside a vehicle control group. A positive control, such as DOI (a known 5-HT₂ₐ agonist), should also be included[22][23].
-
Observation Period: Immediately after injection, begin recording the number of head twitches for a defined period, typically 30-60 minutes. Observation can be done manually by a trained observer blinded to the treatment conditions or via automated systems using video tracking or magnetometers[22][23][24][25].
-
Data Analysis: Quantify the total number of head twitches for each animal. Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests) to compare dose groups to the vehicle control. The result is often plotted as a dose-response curve[22].
HTR Experimental Workflow Diagram
Caption: Experimental workflow for the rodent head-twitch response (HTR) assay.
Proposed Toxicology and Safety Assessment
Initial safety assessment is paramount. A preliminary toxicological evaluation should include:
-
In Vitro Cytotoxicity: Using cell lines such as HepG2 (liver) or SH-SY5Y (neuronal) to determine the compound's concentration-dependent effect on cell viability (e.g., via MTT or LDH assays).
-
hERG Channel Assay: To assess the potential for cardiac QT interval prolongation, a critical safety liability.
-
CYP450 Inhibition Assay: To identify potential drug-drug interactions by evaluating the compound's ability to inhibit major cytochrome P450 enzymes.
Conclusion and Future Directions
This compound represents an uncharacterized entity within the broad class of indolealkylamines. The structured research plan detailed in this guide provides a robust framework for its initial scientific evaluation. By progressing through systematic synthesis, analytical confirmation, in vitro pharmacological profiling, and preliminary in vivo assessment, researchers can generate a foundational dataset.
Positive findings, particularly potent and selective activity at a key CNS target like the 5-HT₂ₐ receptor, would warrant further investigation, including more extensive behavioral paradigms, pharmacokinetic studies, and metabolite identification. This methodical approach ensures that the scientific community can build a comprehensive and reliable understanding of this novel research chemical, contributing valuable knowledge to the field of neuropharmacology.
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Characteristics of novel psychoactive substance exposures reported to New York City Poison Center, 2011–2014. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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Palamar, J. J., & Salomone, A. (2016). Characteristics of novel psychoactive substance exposures reported to New York City Poison Center, 2011–2014. Taylor & Francis Online. Retrieved January 18, 2026, from [Link] NPS
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What are the correct characteristics of Novel Psychoactive Substances (NPS)?. (2025). Dr.Oracle. Retrieved January 18, 2026, from [Link]
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"in vitro metabolic stability of 3-(2-Methyl-indol-1-yl)-propylamine"
An In-Depth Technical Guide to the In Vitro Metabolic Stability of 3-(2-Methyl-indol-1-yl)-propylamine
Executive Summary
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as half-life, bioavailability, and dosing regimen.[1][2] This guide provides a comprehensive technical overview of the methodologies used to assess the in vitro metabolic stability of this compound, a representative indole-containing compound. Indole derivatives are a cornerstone of modern medicinal chemistry, valued for their wide-ranging biological activities.[3][4] Understanding their metabolic fate is paramount for successful drug development. We will delve into the foundational principles of indole metabolism, provide a detailed, field-proven protocol for the liver microsomal stability assay, and discuss the bioanalytical techniques and data interpretation required to generate actionable insights for drug discovery programs.
Introduction: The Imperative of Metabolic Stability
In the journey of a drug from discovery to clinical application, establishing a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile is essential. Metabolic stability, the susceptibility of a compound to biotransformation by metabolic enzymes, stands as a pivotal parameter within ADME.[5] A compound with poor metabolic stability is often rapidly cleared from the body, leading to insufficient exposure at the target site and potentially requiring high and frequent dosing, which can impact patient compliance and safety.[2][6] Conversely, an overly stable compound might accumulate, leading to toxicity. Therefore, early-stage in vitro assessment of metabolic stability is a cornerstone of lead optimization, allowing researchers to identify metabolic liabilities and guide structural modifications to enhance drug-like properties.[7][8][9]
The Target Molecule: this compound
The indole scaffold is considered a "privileged structure" in drug discovery, appearing in numerous natural products and FDA-approved drugs.[3][10][11] The structure of this compound presents several potential sites for metabolism:
-
The Indole Ring: Aromatic and heterocyclic rings are common substrates for oxidative metabolism.
-
The 2-Methyl Group: Alkyl groups can undergo hydroxylation.
-
The N-propylamine Side Chain: The aliphatic chain and the terminal amine are susceptible to oxidation and dealkylation.
This guide will use this molecule as a framework to describe a universally applicable workflow for assessing metabolic stability.
Fundamentals of Indole Metabolism
The primary engine of Phase I drug metabolism is the cytochrome P450 (CYP) superfamily of enzymes, predominantly located in the liver.[5][12] These heme-containing monooxygenases catalyze the oxidation of a vast array of xenobiotics.[12]
For indole-containing compounds, several metabolic pathways are well-documented:
-
Hydroxylation: CYP enzymes, particularly CYP2A6, CYP2C19, and CYP2E1, can hydroxylate the indole ring at various positions (e.g., 3-, 5-, 6-).[13][14] The initial product of indole oxidation is often indoxyl (3-hydroxyindole).[13][14]
-
Oxidation of Substituents: The 2-methyl group on our target molecule is a prime candidate for benzylic hydroxylation. The N-propylamine side chain can undergo N-dealkylation or oxidation at the carbon atoms.
-
Dimerization and Further Oxidation: Some indole metabolites can be further oxidized or form dimeric conjugates.[13][14]
While Phase I reactions introduce or expose functional groups, Phase II enzymes can subsequently attach polar moieties (e.g., glucuronic acid) to facilitate excretion.[5][15] The liver microsomal assay, the focus of this guide, primarily investigates Phase I metabolism.[8]
Experimental Design: The Liver Microsomal Stability Assay
The liver microsomal stability assay is a robust, high-throughput screening tool used to measure the intrinsic clearance of a compound.[5][7] Liver microsomes are subcellular vesicles derived from the endoplasmic reticulum of hepatocytes and are rich in Phase I enzymes like CYPs.[8][15]
Causality Behind Experimental Choices:
-
Why Microsomes? They provide a concentrated source of the most important Phase I metabolic enzymes in a simple and cost-effective matrix, making them ideal for early-stage screening.[15]
-
Why an NADPH Regenerating System? CYP enzymes require NADPH as a cofactor to function.[12] However, NADPH is unstable. An enzymatic regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) ensures a constant supply of NADPH throughout the incubation, guaranteeing that enzyme activity, not cofactor depletion, is the rate-limiting factor.[16]
-
Why Pooled Donors? Using microsomes pooled from multiple donors minimizes the impact of inter-individual variability in enzyme expression and activity, providing a more representative average metabolic rate.[15]
Experimental Workflow Diagram
Caption: Workflow for the in vitro liver microsomal stability assay.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format to assess the metabolic stability of this compound.
Materials and Equipment:
-
Pooled human liver microsomes (e.g., 20 mg/mL stock)[17]
-
This compound ("Test Compound")
-
Positive Control Compound (e.g., Verapamil, Testosterone)
-
Phosphate Buffer (100 mM, pH 7.4)[16]
-
NADPH Regenerating System Solution A (e.g., containing MgCl₂ and Glucose-6-Phosphate)[16]
-
NADPH Regenerating System Solution B (e.g., containing NADP⁺ and Glucose-6-Phosphate Dehydrogenase)[16]
-
Acetonitrile (ACN), ice-cold, containing an analytical internal standard (IS)
-
96-well incubation plates and collection plates
-
Incubator/shaker set to 37°C[16]
-
Centrifuge for 96-well plates
-
LC-MS/MS system[17]
Step-by-Step Methodology:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock of the Test Compound and Positive Control in DMSO.
-
Create an intermediate working solution (e.g., 100 µM) by diluting the stock in buffer.
-
-
Prepare Master Mixes:
-
Microsome Master Mix: Thaw pooled liver microsomes on ice. Dilute to a working concentration of 0.5 mg/mL in cold phosphate buffer. Keep on ice.
-
NADPH System Master Mix: Prepare the NADPH regenerating system according to the manufacturer's protocol by combining Solutions A and B.
-
-
Incubation Setup (in a 96-well plate):
-
For each time point (0, 5, 15, 30, 45 min), add the required volume of Microsome Master Mix to designated wells.
-
Add 1-2 µL of the 100 µM Test Compound working solution to each well to achieve a final concentration of 1 µM.
-
Negative Control: Prepare wells containing the Test Compound and Microsome Master Mix, but substitute the NADPH system with an equal volume of phosphate buffer for the final time point.[16]
-
Positive Control: Repeat the setup for the positive control compound.
-
-
Reaction Initiation and Sampling:
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the NADPH System Master Mix to all wells except the t=0 wells. Mix immediately.
-
t=0 Time Point: Immediately after adding the NADPH system to other wells, stop the reaction in the t=0 wells by adding 3-5 volumes of ice-cold ACN with Internal Standard.
-
Return the plate to the 37°C incubator.
-
At each subsequent time point (5, 15, 30, 45 min), stop the reaction in the corresponding wells by adding the cold ACN/IS quenching solution.
-
-
Sample Processing:
-
Once all time points are collected and quenched, seal the plate and vortex thoroughly.
-
Centrifuge the plate at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated proteins.[17]
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Bioanalytical Quantification via LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its exceptional sensitivity and selectivity.[7][18][19]
-
Method Development: A specific Multiple Reaction Monitoring (MRM) method must be developed for this compound. This involves infusing the compound into the mass spectrometer to identify the parent ion (precursor ion) and the most stable, abundant fragment ions (product ions) after collision-induced dissociation.
-
Chromatography: A reverse-phase C18 column is typically used to separate the analyte from matrix components before it enters the mass spectrometer.
-
Quantification: The peak area of the analyte is normalized to the peak area of the internal standard. The decline in this peak area ratio over time reflects the rate of metabolism.
Data Analysis and Interpretation
The goal of data analysis is to calculate the parameters that define metabolic stability.
-
Calculate % Remaining: For each time point, express the analyte's peak area ratio as a percentage of the mean ratio at t=0. % Remaining = (Peak Area Ratio at time t / Peak Area Ratio at t=0) * 100
-
Determine Elimination Rate Constant (k): Plot the natural logarithm (ln) of the % Remaining against time. The slope of the linear regression line of this plot is the negative elimination rate constant (-k).[16]
-
Calculate In Vitro Half-Life (t½): The half-life is the time it takes for 50% of the compound to be metabolized. t½ (min) = 0.693 / k
-
Calculate Intrinsic Clearance (CLint): This value represents the rate of metabolism normalized to the amount of microsomal protein used. CLint (µL/min/mg protein) = (0.693 / t½) * (mL incubation / mg microsomes)
Data Summary and Interpretation
The calculated values allow for the classification of the compound's stability. While classification schemes can vary, a general guide is provided below.
| Parameter | High Stability | Moderate Stability | Low Stability |
| In Vitro t½ (min) | > 60 | 15 - 60 | < 15 |
| CLint (µL/min/mg) | < 15 | 15 - 80 | > 80 |
| (Note: These are representative values and can differ between laboratories and assay conditions.) |
A compound with low stability (short t½, high CLint) would be flagged as a potential liability, prompting medicinal chemists to consider structural modifications.
Potential Metabolic Pathways and Strategies for Improvement
Based on the structure of this compound and known indole metabolism, we can predict likely metabolic "hotspots."
Potential Metabolic Pathways Diagram
Caption: Likely metabolic hotspots on this compound.
If the compound exhibits high clearance, several strategies can be employed to improve its metabolic stability:
-
Blocking Metabolic Sites: Introducing a fluorine atom or a deuterium atom at a site of hydroxylation can block or slow down CYP-mediated oxidation due to the strength of the C-F or C-D bond.[7][9] For instance, fluorinating the 5- or 6-position of the indole ring could prevent aromatic hydroxylation.
-
Steric Hindrance: Introducing bulky groups near a metabolic site can prevent the enzyme from accessing it.
-
Modifying Labile Groups: Altering the N-propylamine side chain, for example, by incorporating it into a ring structure (cyclization), can significantly enhance stability by preventing N-dealkylation.[7]
Conclusion
The in vitro liver microsomal stability assay is an indispensable tool in modern drug discovery. It provides a rapid and reliable assessment of a compound's metabolic liabilities, enabling data-driven decisions in the lead optimization phase. By understanding the metabolic pathways of key scaffolds like indole and applying systematic screening cascades, researchers can efficiently design molecules with improved pharmacokinetic properties, ultimately increasing the probability of developing a successful drug candidate. The methodologies and principles outlined in this guide for this compound serve as a robust framework for evaluating the metabolic stability of any new chemical entity.
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AxisPharm. Microsomal Stability Assay Protocol. [Link]
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Gajula, S. N., Nadimpalli, N., & Sonti, R. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews, 53(3), 459-477. [Link]
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Masimirembwa, C. M., & Bredberg, U. (2005). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Clinical Pharmacokinetics, 44(12), 1227-1251. [Link]
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Gillam, E. M., Notley, L. M., Cai, H., De Voss, J. J., & Guengerich, F. P. (2000). Oxidation of indole by cytochrome P450 enzymes. Biochemistry, 39(45), 13817-13824. [Link]
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Gillam, E. M. J., Notley, L. M., Cai, H., De Voss, J. J., & Guengerich, F. P. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. Sci-Hub. [Link]
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protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]
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Kumar, P., & S, S. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Drug Metabolism and Bioanalysis, 9(1). [Link]
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A Framework for the Preliminary Toxicological Assessment of 3-(2-Methyl-indol-1-yl)-propylamine: An In-Depth Technical Guide
Introduction: Navigating the Toxicological Landscape of Novel Indoleamines
The indole nucleus is a privileged scaffold in medicinal chemistry and pharmacology, forming the core of numerous biologically active compounds. 3-(2-Methyl-indol-1-yl)-propylamine, a structurally distinct indoleamine, represents a novel chemical entity with potential therapeutic or psychoactive properties. As with any new compound intended for potential human exposure, a thorough and early assessment of its toxicological profile is not merely a regulatory requirement but a cornerstone of responsible drug development. This guide delineates a strategic, multi-tiered approach to the preliminary toxicity assessment of this compound, designed for researchers, scientists, and drug development professionals. Our methodology emphasizes a progressive, data-driven workflow, commencing with in silico predictions to intelligently guide subsequent in vitro investigations. This approach is crafted to maximize the acquisition of critical safety data while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in toxicological science.
The core of this assessment framework is built upon a robust understanding of the structure-activity relationships that govern the toxicological profiles of indole-containing molecules. By systematically evaluating potential liabilities such as metabolic activation, cytotoxicity, genotoxicity, and off-target pharmacology, we can construct a comprehensive preliminary safety profile for this compound.
Part 1: Foundational Characterization and In Silico Profiling
The initial phase of our assessment leverages computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound.[1][2] This in silico approach is a cost-effective and rapid means to identify potential toxicological red flags and to prioritize experimental resources.[3][4]
Physicochemical and Structural Analysis
A thorough understanding of the compound's physicochemical properties is fundamental to predicting its biological behavior.
| Property | Predicted Value | Significance in Toxicology |
| Molecular Weight | 188.27 g/mol [5] | Influences absorption and distribution. |
| logP | (Predicted) | Indicates lipophilicity, affecting membrane permeability and potential for bioaccumulation. |
| pKa | (Predicted) | Determines the ionization state at physiological pH, impacting solubility, absorption, and receptor interaction. |
| Water Solubility | (Predicted) | Affects bioavailability and formulation development. |
| Polar Surface Area | (Predicted) | Influences membrane permeability and blood-brain barrier penetration.[2] |
In Silico ADMET Prediction
Numerous computational models can forecast the likely metabolic fate and potential toxicities of novel compounds. For this compound, we will employ a battery of well-validated platforms.
Experimental Protocol: In Silico ADMET and Toxicity Prediction
-
Software and Platforms:
-
Input:
-
Submit the 2D structure of this compound in a compatible format (e.g., SMILES).
-
-
Prediction Endpoints:
-
Metabolism: Predict major Phase I (oxidation, hydrolysis) and Phase II (conjugation) metabolites.[6][7] Pay close attention to potential reactive metabolites arising from the indole ring.
-
Absorption: Predict human intestinal absorption (HIA) and Caco-2 cell permeability.
-
Distribution: Predict blood-brain barrier (BBB) penetration and plasma protein binding.[2]
-
Toxicity:
-
Rationale: This computational pre-screen is instrumental in hypothesis generation. For instance, if in silico models predict a high probability of hERG inhibition, this endpoint would be prioritized for in vitro confirmation. Similarly, predicted metabolic pathways can guide the synthesis of potential metabolites for further characterization.
Visualization: Predicted Metabolic Pathways
Caption: Predicted Phase I and II metabolic pathways for this compound.
Part 2: In Vitro Toxicological Evaluation
Guided by the in silico predictions, a tiered in vitro testing strategy will provide empirical data on the compound's biological activity and potential for toxicity.
Metabolic Stability Assessment
The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions.
Experimental Protocol: Microsomal Stability Assay
-
Test System: Human liver microsomes (pooled).
-
Incubation: Incubate this compound (typically at 1 µM) with microsomes in the presence of NADPH (a cofactor for CYP450 enzymes) at 37°C.
-
Time Points: Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Analysis: Quench the reaction and analyze the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Rationale: A rapid clearance in this assay suggests extensive first-pass metabolism, which may lead to low oral bioavailability and the formation of potentially toxic metabolites. This data is crucial for predicting in vivo clearance.
Cytotoxicity Screening
A fundamental aspect of toxicity assessment is determining the concentration at which a compound elicits cell death.
Experimental Protocol: MTT Assay in HepG2 Cells
-
Cell Line: HepG2 (human liver carcinoma cell line), as the liver is a primary site of drug metabolism and potential toxicity.
-
Treatment: Expose HepG2 cells to a range of concentrations of this compound for 24 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Quantification: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Rationale: The IC50 value provides a quantitative measure of the compound's cytotoxic potential.[9] This assay serves as an early indicator of potential acute toxicity. Studies on other indole derivatives have demonstrated the utility of this assay in identifying compounds with cytotoxic effects.[10]
Visualization: In Vitro Toxicity Testing Workflow
Caption: Tiered workflow for in vitro toxicity assessment.
Genotoxicity Assessment
The potential for a compound to damage DNA is a critical safety concern due to the risk of carcinogenicity and heritable genetic defects.
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
-
Test System: Use multiple strains of Salmonella typhimurium and Escherichia coli with different mutations in the histidine and tryptophan operons, respectively.
-
Treatment: Expose the bacterial strains to various concentrations of this compound, both with and without the addition of a metabolic activation system (S9 fraction from rat liver).
-
Plating: Plate the treated bacteria on a minimal agar medium lacking the required amino acid.
-
Incubation and Colony Counting: Incubate the plates and count the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid).
-
Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Rationale: The Ames test is a widely accepted and regulatory-required screen for identifying point mutations. A positive result would trigger further, more comprehensive genotoxicity testing.
Cardiotoxicity Assessment: hERG Assay
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmias.
Experimental Protocol: Automated Patch Clamp hERG Assay
-
Test System: Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).
-
Method: Employ an automated patch-clamp system to measure the hERG current in response to a voltage protocol.
-
Treatment: Apply increasing concentrations of this compound to the cells.
-
Data Analysis: Determine the IC50 for hERG channel inhibition.
Rationale: This assay provides a direct measure of the compound's potential to block the hERG channel. A low IC50 value is a significant safety concern and may halt further development of the compound for many indications.
Part 3: Data Integration and Risk Assessment
The culmination of this preliminary toxicity assessment is the integration of all in silico and in vitro data to form a coherent risk profile for this compound.
Summary of Toxicological Endpoints and Interpretation
| Endpoint | Data Generated | Interpretation and Next Steps |
| Metabolic Stability | t½, Clint | - High Stability: Proceed with caution, potential for accumulation. - Low Stability: Investigate metabolites for activity and toxicity. |
| Cytotoxicity | IC50 (HepG2) | - Low IC50: Indicates high cytotoxic potential. Consider structural modifications. - High IC50: Favorable, but does not preclude other toxicities. |
| Genotoxicity | Ames test result | - Positive: Significant concern. Requires follow-up with in vitro mammalian cell assays (e.g., micronucleus test). - Negative: Favorable, reduces concern for mutagenicity. |
| Cardiotoxicity | IC50 (hERG) | - Low IC50: High risk of cardiotoxicity. May be a "no-go" signal for development. - High IC50: Low risk of hERG-mediated cardiotoxicity. |
Logic Diagram for Risk-Based Progression
Caption: Decision-making flowchart for advancing this compound based on preliminary toxicity data.
Conclusion
This in-depth technical guide provides a comprehensive and scientifically rigorous framework for the preliminary toxicity assessment of this compound. By integrating in silico prediction with a tiered in vitro testing strategy, this approach allows for the early identification of potential toxicological liabilities, thereby guiding informed decision-making in the drug discovery and development process. The emphasis on mechanistic understanding and quantitative data ensures a robust foundation for any subsequent non-clinical and clinical development of this novel indoleamine. This structured assessment is paramount for ensuring the safety and viability of new chemical entities as they progress through the development pipeline.
References
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- Identifying metabolites of new psychoactive substances using in silico prediction tools. (URL: )
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- Toxicity assessment of New Psychoactive Substances by Artificial Intelligence and in-silico methods - Institut für Rechtsmedizin - irm.unibe.ch - Universität Bern. (URL: )
- In vitro cytotoxic activity of selected indole derivatives in a panel...
- Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease - MDPI. (URL: )
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Substituted indole derivatives as antifungal agents: design, synthesis, in vitro and in silico evaluations - PubMed. (URL: [Link])
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Methodological & Application
Application Note: 1H and 13C NMR Spectral Analysis of 3-(2-Methyl-indol-1-yl)-propylamine
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"protocol for receptor binding assay of 3-(2-Methyl-indol-1-yl)-propylamine at 5-HT2A receptors"
Application Note & Protocol
Topic: Determination of Binding Affinity for 3-(2-Methyl-indol-1-yl)-propylamine at the Human 5-HT2A Receptor using a Radioligand Binding Assay
Introduction: The Significance of 5-HT2A Receptor Binding
The human serotonin 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR), is a pivotal target in neuroscience and pharmacology. Its modulation is central to the mechanism of action for a wide range of therapeutics, including atypical antipsychotics, and it is the primary target for classic psychedelic compounds.[1] Characterizing the interaction of novel molecules, such as this compound, with the 5-HT2A receptor is a critical step in drug discovery. It allows for the quantification of binding affinity, a key parameter that informs on a compound's potency and potential for further development.
This document provides a comprehensive, field-proven protocol for determining the binding affinity (expressed as the inhibition constant, Kᵢ) of the test compound this compound for the human 5-HT2A receptor. The methodology described herein is a competitive radioligand binding assay, a gold-standard technique renowned for its sensitivity and robustness.[1] We will detail the entire workflow, from membrane preparation to data analysis, with an emphasis on the scientific rationale behind each step to ensure experimental success and data integrity.
Scientific & Methodological Principles
The 5-HT2A Receptor Signaling Cascade
Understanding the receptor's native function provides context for binding studies. The 5-HT2A receptor primarily couples to the Gαq/11 signaling pathway. Upon agonist binding, a conformational change in the receptor activates the G protein, which in turn stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol triphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium (Ca²⁺) and the activation of Protein Kinase C (PKC), mediating the receptor's physiological effects.[2][3]
Caption: Overall experimental workflow for affinity determination.
Part A: Saturation Binding Assay (Determination of Kₔ and Bₘₐₓ)
Expert Insight: Before you can accurately determine the affinity of your test compound, you must first characterize the interaction of your radioligand with the receptor preparation. This saturation experiment determines the equilibrium dissociation constant (Kₔ) of the radioligand and the total receptor density (Bₘₐₓ). The Kₔ is essential for the Cheng-Prusoff calculation in the competition assay. [4]
-
Prepare Reagents: Prepare assay buffer (50 mM Tris-HCl, pH 7.4). Prepare a 10 µM stock solution of unlabeled Ketanserin in assay buffer for defining non-specific binding.
-
Radioligand Dilutions: Perform a serial dilution of [³H]Ketanserin in assay buffer to yield 10-12 concentrations that span a range from approximately 0.1 x Kₔ to 10 x Kₔ. (A typical range for [³H]Ketanserin might be 0.05 nM to 10 nM).
-
Assay Plate Setup: For each radioligand concentration, set up triplicate wells for "Total Binding" and "Non-Specific Binding" (NSB).
-
Reaction Assembly (Final Volume = 200 µL):
-
Total Binding Wells: Add 100 µL of diluted cell membranes (e.g., 5-10 µg protein/well) and 100 µL of the appropriate [³H]Ketanserin dilution.
-
NSB Wells: Add 50 µL of assay buffer, 50 µL of 10 µM unlabeled Ketanserin (final concentration 2.5 µM), 50 µL of diluted cell membranes, and 50 µL of the appropriate [³H]Ketanserin dilution (doubled concentration to account for volume).
-
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow the binding to reach equilibrium. [5]6. Filtration: Pre-soak the filter plate with 0.5% PEI for at least 30 minutes. [6]Terminate the incubation by rapidly filtering the contents of the assay plate through the filter plate using a vacuum manifold.
-
Washing: Wash the filters rapidly 3 times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
Drying & Counting: Dry the filter plate completely. Add 40 µL of scintillation cocktail to each well, allow it to equilibrate, and count the radioactivity in a microplate scintillation counter.
Part B: Competition Binding Assay (Determination of IC₅₀ and Kᵢ)
Expert Insight: This is the core experiment. Here, you will use a single, fixed concentration of [³H]Ketanserin (ideally at or below its Kₔ value determined in Part A) to ensure the assay is sensitive to competition from the unlabeled test compound. [4]
-
Prepare Reagents: Prepare assay buffer, diluted membranes, and a fixed concentration of [³H]Ketanserin (e.g., 0.5 nM, based on the Kₔ from Part A). [5]2. Test Compound Dilutions: Prepare serial dilutions of this compound in assay buffer. A wide concentration range is crucial (e.g., 10⁻¹¹ M to 10⁻⁵ M) to define the full inhibitory curve.
-
Assay Plate Setup:
-
Total Binding (n=3-6 wells): Contains membranes and radioligand only (0% inhibition control).
-
Non-Specific Binding (n=3-6 wells): Contains membranes, radioligand, and a saturating concentration of unlabeled Ketanserin (10 µM) (100% inhibition control).
-
Test Compound (n=3 wells per concentration): Contains membranes, radioligand, and one of the serial dilutions of this compound.
-
-
Reaction Assembly (Final Volume = 200 µL):
-
To all wells (except NSB), add 50 µL of assay buffer.
-
To NSB wells, add 50 µL of 10 µM unlabeled Ketanserin.
-
To test compound wells, add 50 µL of the appropriate test compound dilution.
-
Add 50 µL of [³H]Ketanserin to all wells.
-
Initiate the reaction by adding 100 µL of diluted cell membranes to all wells.
-
-
Incubation, Filtration, Washing, and Counting: Follow steps 5-8 from the Saturation Binding Assay protocol.
Data Analysis and Interpretation
Raw data from the scintillation counter will be in Counts Per Minute (CPM) or Disintegrations Per Minute (DPM). The analysis follows a logical pipeline to derive the final Kᵢ value.
Data Analysis Pipeline
Caption: Step-by-step data analysis pipeline for Kᵢ determination.
Calculations
-
Specific Binding: For each data point, calculate specific binding by subtracting the average non-specific binding (NSB) CPM from the total binding CPM. [7] Specific Binding = Total CPM - Average NSB CPM
-
Percentage Inhibition: Convert the specific binding at each concentration of the test compound into a percentage of the maximum specific binding (where no test compound is present). % Inhibition = 100 * (1 - (Specific Binding_sample / Specific Binding_max))
-
IC₅₀ Determination: Plot the % Inhibition versus the logarithm of the test compound concentration. Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value. [8]
-
Kᵢ Calculation (Cheng-Prusoff Equation): Convert the IC₅₀ to the inhibition constant (Kᵢ), which represents the true affinity of the test compound for the receptor, independent of assay conditions. [7][4] Kᵢ = IC₅₀ / (1 + ([L] / Kₔ))
-
IC₅₀: The experimentally determined half-maximal inhibitory concentration.
-
[L]: The exact concentration of the radioligand ([³H]Ketanserin) used in the competition assay.
-
Kₔ: The equilibrium dissociation constant of the radioligand, determined from the saturation binding experiment (Part A).
-
Example Data Presentation
| Compound | IC₅₀ (nM) | Kᵢ (nM) | Hill Slope |
| This compound | 85.2 | 41.0 | -0.98 |
| Ketanserin (Control) | 1.5 | 0.72 | -1.01 |
| Assay Conditions: [³H]Ketanserin ([L]) = 0.5 nM; Kₔ of [³H]Ketanserin = 0.54 nM. |
Trustworthiness: A Self-Validating System
To ensure the reliability of your results, incorporate the following validation and troubleshooting steps.
-
Assay Window: The ratio of total specific binding to non-specific binding should be high (ideally >10) to provide a robust signal window.
-
Control Compound: Always include a known reference compound (e.g., unlabeled Ketanserin) in your competition assay. The calculated Kᵢ for this control should be consistent with literature values, validating your assay setup. [5]* Hill Slope: The slope of the competition curve (Hill slope) should be close to unity (-1.0). A significantly different slope may indicate complex binding phenomena, such as cooperativity or multiple binding sites, requiring further investigation. [9]* Troubleshooting Common Issues:
| Problem | Potential Cause | Recommended Solution |
| High Non-Specific Binding (>30% of Total) | Radioligand sticking to filter plate. | Ensure proper pre-soaking of the filter plate with 0.5% PEI for at least 30 minutes. [2] |
| Insufficient washing. | Increase the number of wash cycles (e.g., from 3 to 4) with ice-cold buffer. Perform washes rapidly. [10] | |
| Low Signal / Poor Assay Window | Insufficient receptor concentration. | Increase the amount of membrane protein per well. Perform a membrane titration to find the optimal concentration. |
| Degraded radioligand or receptor. | Use fresh reagents. Store membranes and radioligands at -80°C in small aliquots to avoid freeze-thaw cycles. | |
| Inconsistent Replicates | Pipetting errors. | Use calibrated pipettes and proper technique. Prepare master mixes of reagents to add to wells to minimize well-to-well variability. |
References
-
Xia, L., de Vries, H., IJzerman, A. P., & Heitman, L. H. (2016). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Purinergic Signalling, 12(1), 115–126. [Link]
-
Xia, L., de Vries, H., IJzerman, A. P., & Heitman, L. H. (2016). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. National Institutes of Health. [Link]
-
Innoprot. (n.d.). HiTSeeker 5-HT2A Serotonin Receptor Cell Line. Innoprot. Retrieved January 18, 2026, from [Link]
-
Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Reaction Biology. Retrieved January 18, 2026, from [Link]
-
PLOS. (2016). Principle of time-resolved Scintillation Proximity Assay (SPA) to quantify stability of high-affinity radio-ligand binding to GPCRs. Figshare. [Link]
-
Gerrits, M. A., de Groot, M. J., & Wardeh, G. (2001). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 46(1), 27–33. [Link]
-
GenScript. (n.d.). Human Recombinant 5-HT2A Serotonin Receptor Stable Cell Line. GenScript. Retrieved January 18, 2026, from [Link]
-
Springer Nature Experiments. (n.d.). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Springer Nature. Retrieved January 18, 2026, from [Link]
-
Studylib. (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination. Studylib.net. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Saturation analysis of antagonist radioligand binding to 5HT 2A, 5-HT.... ResearchGate. Retrieved January 18, 2026, from [Link]
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Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Eurofins. Retrieved January 18, 2026, from [Link]
-
Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins. Retrieved January 18, 2026, from [Link]
-
Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. Eurofins. Retrieved January 18, 2026, from [Link]
-
Journal of the American Chemical Society. (2022). Transforming Amino Acids into Serotonin 5-HT2A Receptor Ligands Using Photochemistry. JACS. [Link]
-
Berg, K. A., et al. (2005). Serotonin 5-HT2A Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI. [Link]
-
Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Innoprot. Retrieved January 18, 2026, from [Link]
-
Assay Guidance Manual. (2021). Analyzing Kinetic Binding Data. NCBI Bookshelf. [Link]
-
ResearchGate. (2025). Scintillation Proximity Assays in High-Throughput Screening. ResearchGate. [Link]
-
NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. NanoTemper. Retrieved January 18, 2026, from [Link]
-
GraphPad. (n.d.). Equation: Kinetics of competitive binding. GraphPad Prism 10 Curve Fitting Guide. Retrieved January 18, 2026, from [Link]
-
Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]
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Application Notes and Protocols for the Behavioral Assessment of 3-(2-Methyl-indol-1-yl)-propylamine in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Behavioral Profile of a Novel Indolealkylamine
3-(2-Methyl-indol-1-yl)-propylamine is a synthetic compound belonging to the indolealkylamine class. Structurally related to endogenous neurotransmitters like serotonin, this class of molecules is of significant interest in neuroscience research for its potential to modulate various behavioral and physiological processes. Indolealkylamines are known to interact with the central nervous system, and their derivatives have been investigated for therapeutic potential in a range of psychiatric and neurological disorders.
These application notes provide a comprehensive guide for researchers on how to design and execute preclinical behavioral studies in rodents to characterize the pharmacological effects of this compound. Given the novelty of this specific compound, the protocols and theoretical framework presented herein are extrapolated from established methodologies used for analogous tryptamine and indolealkylamine derivatives. The focus is on providing a robust and scientifically sound approach to elucidating its behavioral signature.
Hypothesized Mechanism of Action: A Focus on the Serotonergic System
Indolealkylamines, as a class, are well-documented to exert their primary effects through interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors.[1] The structural similarity of this compound to serotonin suggests a high probability of affinity for various 5-HT receptor subtypes.
Primary Target Hypothesis: 5-HT2A Receptor Agonism
A substantial body of evidence indicates a strong correlation between the behavioral effects of many indolealkylamines and their agonist activity at the 5-HT2A receptor.[1] Activation of this receptor is linked to the hallucinogenic and psychotomimetic effects of classical psychedelics.[2] Therefore, it is hypothesized that this compound will act as a 5-HT2A receptor agonist. This interaction is expected to be the primary driver of its behavioral effects in rodents.
Potential Secondary Targets
It is also plausible that this compound may interact with other 5-HT receptor subtypes, such as 5-HT1A, 5-HT2C, or monoamine transporters, which could modulate its overall behavioral profile.[3][4] The following experimental protocols are designed to test the hypothesis of 5-HT2A agonism and to broadly characterize the compound's effects on rodent behavior.
Experimental Design Considerations
Dose Selection and Administration
-
Dose-Response Studies: It is crucial to establish a dose-response curve for each behavioral assay. A logarithmic dose progression (e.g., 0.1, 0.3, 1.0, 3.0, 10 mg/kg) is recommended for initial studies.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common and reliable route for systemic administration in rodents for behavioral studies. Subcutaneous (s.c.) or oral (p.o.) routes can also be considered, depending on the compound's pharmacokinetic properties.
-
Vehicle Selection: The compound should be dissolved in a suitable vehicle, such as sterile saline (0.9% NaCl) or a solution containing a small percentage of a solubilizing agent like Tween 80 or DMSO, with the vehicle being administered to the control group.
Control Groups
-
Vehicle Control: A group of animals receiving only the vehicle is essential to control for the effects of the injection procedure and the vehicle itself.
-
Positive Control: Including a well-characterized 5-HT2A agonist, such as DOI (1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane) or psilocybin, can help to validate the experimental setup and provide a benchmark for comparing the effects of the test compound.[2][5]
Animal Models
-
Species and Strain: Both mice (e.g., C57BL/6J, Swiss Webster) and rats (e.g., Sprague-Dawley, Wistar) are suitable for these studies.[6][7] The choice of species and strain should be guided by the specific behavioral assay and historical data.
-
Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines for animal research.
Core Behavioral Assays for Characterization
The following behavioral paradigms are recommended for the initial characterization of this compound.
Head-Twitch Response (HTR): A Proxy for 5-HT2A Receptor Activation
The head-twitch response is a rapid, side-to-side head movement that is a characteristic behavioral signature of 5-HT2A receptor activation in rodents and is considered a preclinical proxy for hallucinogenic potential.[7][8][9][10]
Protocol:
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Administer the test compound or vehicle.
-
Place the animal individually into a clean, transparent observation chamber (e.g., a standard mouse cage without bedding).
-
Record the number of head twitches for a defined period, typically 30-60 minutes, starting immediately after administration.
-
A trained observer, blind to the experimental conditions, should score the head twitches.
Data Analysis:
-
The total number of head twitches within the observation period is the primary dependent variable.
-
Data should be analyzed using a one-way ANOVA followed by post-hoc tests to compare different dose groups to the vehicle control.
Expected Outcome: If 3-(2-Methyl-indol-yl)-propylamine is a 5-HT2A agonist, a dose-dependent increase in the frequency of head twitches is expected.
Locomotor Activity in an Open Field Test: Assessing General Activity and Anxiety-like Behavior
The open field test is a versatile assay that can assess general locomotor activity, exploratory behavior, and anxiety-like behavior.[11][12][13][14][15]
Protocol:
-
Habituate the animals to the testing room for at least 30 minutes.
-
Administer the test compound or vehicle.
-
Place the animal in the center of a square or circular open field arena (e.g., 40 x 40 cm for mice, 100 x 100 cm for rats).[12]
-
Allow the animal to explore the arena for a set period (e.g., 15-30 minutes).
-
An automated video-tracking system should be used to record and analyze the animal's movement.
Data Analysis:
-
Locomotor Activity: Total distance traveled, and average speed.
-
Anxiety-like Behavior: Time spent in the center of the arena versus the periphery (thigmotaxis), and the number of entries into the center zone.[11][13]
-
Data should be analyzed over time in bins (e.g., 5-minute intervals) to assess the temporal profile of the drug's effects. A two-way repeated-measures ANOVA can be used to analyze the data.
Expected Outcome: Indolealkylamines can have biphasic effects on locomotion, with lower doses sometimes causing hyperactivity and higher doses leading to a decrease in activity.[6][16] Increased time in the center of the arena may suggest anxiolytic-like effects, while a decrease could indicate anxiogenic-like effects.
Prepulse Inhibition (PPI) of the Acoustic Startle Response: A Measure of Sensorimotor Gating
Prepulse inhibition is the suppression of the startle response to a strong sensory stimulus (pulse) when it is preceded by a weaker, non-startling stimulus (prepulse).[17][18] Deficits in PPI are observed in certain psychiatric disorders, such as schizophrenia, and can be induced by hallucinogenic drugs.
Protocol:
-
Place the animal in a startle chamber and allow for a 5-minute acclimation period with background white noise.
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB).
-
Prepulse-pulse trials: The pulse is preceded by a prepulse of varying intensity (e.g., 3, 6, or 12 dB above background).
-
No-stimulus trials: Only background noise.
-
-
The startle response (whole-body flinch) is measured by a transducer in the platform.
Data Analysis:
-
The primary measure is the percent prepulse inhibition, calculated as: [%PPI = 100 - ((startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial) x 100)].
-
Data are analyzed using a two-way ANOVA with treatment and prepulse intensity as factors.
Expected Outcome: 5-HT2A agonists are known to disrupt PPI. Therefore, this compound is expected to cause a dose-dependent reduction in PPI.
Drug Discrimination: Assessing Subjective Drug Effects
The drug discrimination paradigm is a powerful tool for determining if a novel compound produces subjective effects similar to a known drug.[4][19][20][21][22][23]
Protocol:
-
Train animals (typically rats) to press one of two levers in an operant chamber to receive a food reward.
-
Train the animals to discriminate between an injection of a known 5-HT2A agonist (e.g., DOM) and vehicle. For example, after a DOM injection, only presses on the "drug" lever are rewarded, while after a vehicle injection, only presses on the "saline" lever are rewarded.
-
Once the animals have learned the discrimination (e.g., >80% correct responses), test sessions are conducted with the novel compound.
-
Administer various doses of this compound and record the percentage of responses on the drug-appropriate lever.
Data Analysis:
-
The percentage of responses on the drug-associated lever is the primary dependent variable.
-
Full substitution is considered to have occurred if the animals predominantly press the drug-associated lever.
Expected Outcome: If this compound has subjective effects similar to the training drug, it will substitute for it in a dose-dependent manner.
Data Presentation
Table 1: Summary of Behavioral Assays and Hypothesized Outcomes
| Behavioral Assay | Key Parameters Measured | Hypothesized Outcome for this compound |
| Head-Twitch Response | Frequency of head twitches | Dose-dependent increase |
| Open Field Test | Total distance traveled, time in center | Biphasic effect on locomotion, potential alteration in anxiety-like behavior |
| Prepulse Inhibition | Percent PPI | Dose-dependent disruption |
| Drug Discrimination | Percent responding on drug-appropriate lever | Dose-dependent substitution for a 5-HT2A agonist |
Visualizations
Experimental Workflow
Caption: General workflow for behavioral testing.
Hypothesized Signaling Pathway
Caption: Hypothesized intracellular signaling cascade.
Conclusion
The application notes and protocols outlined above provide a robust framework for the initial behavioral characterization of this compound in rodent models. By systematically evaluating its effects in well-validated behavioral paradigms, researchers can elucidate its pharmacological profile, test the hypothesis of 5-HT2A receptor agonism, and determine its potential as a novel CNS-active agent. Careful experimental design, including appropriate controls and dose-response assessments, will be paramount to generating reliable and interpretable data.
References
-
Hill, R. D., Shetty, R. A., Sumien, N., Priddy, J., Forster, M. J., & Gatch, M. B. (2025). Behavioral effects of three synthetic tryptamine derivatives in rodents. Journal of Psychopharmacology, 39(9), 1007–1013. [Link]
-
Millan, M. J., Brocco, M., Gobert, A., Joly, F., Bervoets, K., Rivet, J. M., & Lejeune, F. (1995). A drug discrimination analysis of the actions of novel serotonin1A receptor ligands in the rat using the 5-HT1A receptor agonist, 8-hydroxy-2-(di-n-propylamino)tetralin. The Journal of Pharmacology and Experimental Therapeutics, 275(2), 822–831. [Link]
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Glennon, R. A., Young, R., & Jacyno, J. M. (1983). Indolealkylamine and phenalkylamine hallucinogens. Effect of alpha-methyl and N-methyl substituents on behavioral activity. Biochemical Pharmacology, 32(7), 1267–1273. [Link]
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Glatfelter, G. C., Pottie, E., Partilla, J. S., Sherwood, A. M., Kaylo, K., Pham, D. N., ... & Baumann, M. H. (2024). Pharmacological and behavioural effects of tryptamines present in psilocybin-containing mushrooms. British Journal of Pharmacology. [Link]
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Glennon, R. A. (1986). Discriminative stimulus properties of the serotonin agonist 1-(3-trifluoromethylphenyl)piperazine (TFMPP). Pharmacology, Biochemistry, and Behavior, 25(1), 135–139. [Link]
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Hessel, L., Johansen, L. K., Herrik, K. F., Olsen, C. K., Petersen, M. A., & Bundgaard, C. (2024). The selective 5-HT2A receptor agonist LPH-5 induces persistent and robust antidepressant-like effects in rodents. bioRxiv. [Link]
-
Jacobs, B. L. (1976). Behavioural changes induced by N,N-dimethyl-tryptamine in rodents. British Journal of Pharmacology, 56(3), 229–235. [Link]
-
Brimblecombe, R. W., Downing, D. F., Green, D. M., & Hunt, R. R. (1964). Some pharmacological effects of a series of tryptamine derivatives. British Journal of Pharmacology and Chemotherapy, 23(1), 43–54. [Link]
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Gatch, M. B., Forster, M. J., & Taylor, D. B. (2014). Discriminative stimulus effects of substituted tryptamines in rats. ACS Chemical Neuroscience, 5(12), 1235–1242. [Link]
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Li, Y., Wu, H., Wang, S., Li, X., & Zhang, X. (2014). Activation of 5-HT2A receptor disrupts rat maternal behavior. Neuroscience Letters, 566, 223–228. [Link]
-
Hessel, L., Johansen, L. K., Herrik, K. F., Olsen, C. K., Petersen, M. A., & Bundgaard, C. (2024). The selective 5-HT2A receptor agonist LPH-5 induces persistent and robust antidepressant-like effects in rodents. bioRxiv. [Link]
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Hessel, L., Johansen, L. K., Herrik, K. F., Olsen, C. K., Petersen, M. A., & Bundgaard, C. (2024). The Selective Serotonin 5-HT2A Receptor Agonist (S)-3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)piperidine (LPH-5) Induces Persistent and Robust Antidepressant-Like Effects in Rodents. ACS Pharmacology & Translational Science. [Link]
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Nichols, D. E. (2018). Entactogens. In The Heffter Review of Psychedelic Research, Volume 3 (pp. 1-19). Heffter Research Institute. [Link]
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Dean, J. G., Liu, T., Huff, S., & Olson, D. E. (2025). Indolethylamine N-methyltransferase deletion impacts mouse behavior without disrupting endogenous psychedelic tryptamine production. ACS Chemical Neuroscience. [Link]
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Nau, Jr, A. C., & Daws, L. C. (2020). Acute serotonin 2A receptor activation impairs behavioral flexibility in mice. Neuropharmacology, 177, 108244. [Link]
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Anilocus. (n.d.). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Anilocus. [Link]
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Colpaert, F. C., Meert, T. F., Niemegeers, C. J., & Janssen, P. A. (1985). Discriminative stimulus properties of the 5-HT1A receptor biased agonists NLX-101 and F13714, in rats trained to discriminate 8-OH-DPAT from saline. European Journal of Pharmacology, 118(3), 269–276. [Link]
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Halberstadt, A. L., & Geyer, M. A. (2013). Animal models of serotonergic psychedelics. Current Topics in Behavioral Neurosciences, 15, 135–166. [Link]
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Dean, J. G., Liu, T., Huff, S., & Olson, D. E. (2025). Indolethylamine N-Methyltransferase Deletion Impacts Mouse Behavior without Disrupting Endogenous Psychedelic Tryptamine Production. ACS Chemical Neuroscience. [Link]
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RIKEN BioResource Research Center. (n.d.). SOP of Pre-pulse inhibition test. RIKEN BRC. [Link]
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protocols.io. (2024, February 14). Open field test in rats. protocols.io. [Link]
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IMPReSS - Mousephenotype.org. (n.d.). Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol. IMPReSS. [Link]
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Experimental Pharmacology. (2020, October 6). Elevated Plus Maze : screening of anti-anxiety activity. YouTube. [Link]
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Yu, A. M. (2008). Indolealkylamines: biotransformations and potential drug-drug interactions. The AAPS Journal, 10(2), 242–253. [Link]
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Li, M., & He, W. (2024). Testing Prepulse Inhibition of Acoustic Startle in Rodents. Methods in Molecular Biology, 2746, 121–133. [Link]
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Kulkarni, S. K., & Singh, N. (2008). Memory-Enhancing Activity of Palmatine in Mice Using Elevated Plus Maze and Morris Water Maze. Pharmacology, Biochemistry and Behavior, 90(4), 553–558. [Link]
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Study of anxiolytic activity of drug. (2022, April 5). YouTube. [Link]
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Study of anxiolytic activity of drugs using mice. (2021, March 25). YouTube. [Link]
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Maze Engineers. (2017, May 23). Elevated Plus Maze. YouTube. [Link]
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Gould, T. D. (2009). The Open Field Test. In Behavioral Genetics of the Mouse (pp. 19-22). Springer. [Link]
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Application of 3-(2-Methyl-indol-1-yl)-propylamine in Neuroscience Research: A Prospective Guide
A Scientifically Grounded, Hypothetical Application Note and Protocol for a Novel Investigational Compound
This document serves as a detailed application note and protocol guide for the novel chemical entity 3-(2-Methyl-indol-1-yl)-propylamine . As specific research on this particular molecule is limited, this guide is built upon a robust foundation of established neuropharmacological principles concerning structurally analogous indolealkylamines and the broader class of indole derivatives. The indole structure is widely recognized as a "privileged scaffold" in the field of neuroscience drug discovery, forming the backbone of numerous therapeutic agents.[1][2][3] This guide is designed to provide a comprehensive framework for researchers to initiate investigations into the potential applications of this promising compound.
Introduction: Unveiling the Potential of a Novel Indolealkylamine
The indole nucleus is a fundamental component in the development of treatments for a wide range of neurological disorders, with more than 40 drugs approved by the FDA incorporating this key structural feature. Molecules containing the indole scaffold have demonstrated a remarkable capacity to interact with a diverse array of biological targets within the central nervous system (CNS). These targets include receptors for crucial neurotransmitters such as serotonin and dopamine, as well as key enzymes like monoamine oxidase (MAO).[1][2][4] The characteristic structural arrangement of an indole ring connected to a propylamine side chain, as found in This compound , is a well-established pharmacophore known to confer serotonergic and dopaminergic activity.
Drawing upon the structure-activity relationships of similar compounds, it is hypothesized that This compound may function as a modulator of monoaminergic systems. It is plausible that this compound exhibits affinity for serotonin (5-HT) and/or dopamine (DA) receptors, or it may act as an inhibitor of monoamine oxidase (MAO). The specific substitution pattern, featuring a methyl group at the 2-position of the indole ring and the propylamine chain at the 1-position, hints at a unique pharmacological profile that is worthy of thorough investigation.
This document presents detailed application notes and protocols to steer the exploration of This compound in the context of neuroscience research, with a particular focus on its potential as a selective modulator of monoaminergic signaling pathways.
PART 1: Application Notes
Hypothesized Mechanism of Action
Based on its structural resemblance to known modulators of monoaminergic systems, we propose that This compound is a strong candidate for investigation as a selective ligand for serotonin and/or dopamine receptors, or as an inhibitor of monoamine oxidase. The propylamine linker is a prevalent feature in many 5-HT receptor agonists and antagonists, as well as in MAO inhibitors. The presence of a 2-methyl substitution on the indole ring may bestow selectivity for specific receptor subtypes or isoforms of MAO.
A probable signaling pathway that could be influenced by this compound is the G-protein coupled receptor (GPCR) cascade, which is associated with numerous serotonin and dopamine receptors. Upon binding to the receptor, the compound could induce a conformational change, thereby triggering the activation of intracellular signaling pathways that involve adenylyl cyclase, phospholipase C, or ion channels.
Caption: Hypothesized GPCR signaling pathway for this compound.
Potential Research Applications
-
Probing Serotonergic and Dopaminergic Systems: This compound has the potential to be a valuable pharmacological tool for investigating the specific roles of serotonin or dopamine receptor subtypes in a variety of physiological and pathological processes, including the regulation of mood, cognitive functions, and motor control.
-
Investigating Neurodegenerative Disorders: Considering the role of monoaminergic dysfunction in diseases such as Parkinson's and Alzheimer's, this molecule could be examined for its potential neuroprotective properties.[3]
-
Development of Novel Therapeutics: Should this compound demonstrate favorable potency, selectivity, and safety profiles, it could emerge as a leading candidate for the development of new treatments for a range of psychiatric and neurological disorders, including depression, anxiety, and schizophrenia.
PART 2: Experimental Protocols
The following protocols have been designed to be self-validating, incorporating internal controls to ensure the dependability of the experimental outcomes.
Protocol 1: In Vitro Receptor Binding Assay
This protocol is designed to ascertain the binding affinity of This compound for a selected panel of serotonin and dopamine receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for various monoaminergic receptors.
Materials:
-
This compound (synthesized, purified, and with identity and purity verified by NMR and LC-MS)
-
Membrane preparations from cells expressing the receptor of interest (e.g., HEK293 cells transfected with human 5-HT1A, 5-HT2A, D1, D2 receptors)
-
Radioligands specific for each receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A, [3H]SCH23390 for D1, [3H]Raclopride for D2)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Non-specific binding competitor (e.g., 10 µM serotonin for 5-HT receptors, 10 µM haloperidol for D2 receptors)
-
96-well microplates
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of This compound in the assay buffer.
-
In a 96-well plate, add the following components in the specified order:
-
Assay buffer
-
Radioligand (at a concentration approximating its Kd)
-
Test compound or vehicle (for determining total binding) or non-specific competitor (for determining non-specific binding)
-
Membrane preparation
-
-
Incubate the plate at room temperature for a designated period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold assay buffer to eliminate any unbound radioligand.
-
Place the filters into scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Perform a non-linear regression analysis of the competition binding data to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation:
| Receptor | Radioligand | Test Compound Ki (nM) |
| 5-HT1A | [3H]8-OH-DPAT | To Be Determined |
| 5-HT2A | [3H]Ketanserin | To Be Determined |
| D1 | [3H]SCH23390 | To Be Determined |
| D2 | [3H]Raclopride | To Be Determined |
Protocol 2: In Vitro Functional Assay (cAMP Measurement)
This protocol evaluates the functional activity of This compound at a Gs or Gi-coupled receptor (for instance, 5-HT1A).
Objective: To ascertain whether the test compound functions as an agonist, antagonist, or inverse agonist, and to quantify its potency (EC50) and efficacy.
Materials:
-
This compound
-
Cells expressing the receptor of interest (e.g., CHO cells stably expressing the human 5-HT1A receptor)
-
Forskolin (an activator of adenylyl cyclase)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Cell culture medium and necessary supplements
Procedure:
-
Plate the cells in a 96-well plate and allow them to grow to confluence.
-
Wash the cells with the appropriate assay buffer.
-
Pre-incubate the cells with various concentrations of the test compound for a predetermined amount of time.
-
Stimulate the cells with forskolin to trigger the production of cAMP.
-
Incubate for a specified duration.
-
Lyse the cells and measure the intracellular levels of cAMP using a cAMP assay kit, following the manufacturer's instructions.
-
To assess antagonist activity, co-incubate the test compound with a known agonist (such as serotonin).
-
Construct dose-response curves and determine the EC50 and maximal efficacy.
Caption: Workflow for the in vitro functional cAMP assay.
Protocol 3: In Vivo Behavioral Assay (Forced Swim Test in Mice)
This protocol is a widely used preclinical screening method for identifying antidepressant-like activity.
Objective: To evaluate the potential antidepressant-like effects of This compound in a rodent model of behavioral despair.
Materials:
-
This compound
-
Male C57BL/6 mice (aged 8-10 weeks)
-
Vehicle (e.g., saline, DMSO)
-
Positive control (e.g., fluoxetine)
-
Plexiglas cylinders (25 cm in height, 10 cm in diameter) filled with water (at 23-25°C) to a depth of 15 cm
-
Video recording and analysis software
Procedure:
-
Allow the mice to acclimate to the experimental room for at least 1 hour prior to testing.
-
Administer the test compound, vehicle, or positive control through the chosen route (e.g., intraperitoneal injection) at a specified time before the test begins (e.g., 30 minutes).
-
Gently place each mouse individually into a cylinder of water for a 6-minute session.
-
Record the entire session using a video camera.
-
An observer who is blind to the treatment conditions should score the duration of immobility during the final 4 minutes of the test. Immobility is defined as the complete cessation of movement, except for the minimal actions required to keep the head above water.
-
Analyze the collected data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test).
Data Presentation:
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) |
| Vehicle | - | To Be Determined |
| This compound | X | To Be Determined |
| This compound | Y | To Be Determined |
| This compound | Z | To Be Determined |
| Fluoxetine | 20 | To Be Determined |
Safety and Handling
As is the case with any novel chemical compound, This compound must be handled with the appropriate safety measures in place. It is essential to consult a comprehensive material safety data sheet (MSDS).[5][6][7] As a general rule, personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. All procedures should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a novel chemical entity that holds the potential to become a valuable tool in the field of neuroscience research. The application notes and protocols outlined in this guide provide a solid starting point for its characterization. Through a systematic investigation of its binding, functional, and behavioral profiles, the scientific community can work towards elucidating its precise mechanism of action and exploring its potential therapeutic applications.
References
- Ingentium Magazine. (2026). Indole Scaffolds in Neurological Therapeutics: Synthesis, Structure-Activity Relationships and Drug-Receptor Interactions.
- ResearchGate. (2016). Indole Derivatives acting on Central Nervous System – Review.
- Journal of Pharmaceutical and Scientific Research. (2016). Indole Derivatives acting on Central Nervous System – Review.
- MDPI. (n.d.).
- MDPI. (n.d.).
- Santa Cruz Biotechnology. (n.d.). This compound.
- CDH Fine Chemical. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- Santa Cruz Biotechnology. (n.d.). This compound.
- PubMed. (n.d.).
- Sigma-Aldrich. (n.d.).
- Sigma-Aldrich. (n.d.). [3-(2-methyl-1H-indol-3-yl)propyl]amine hydrochloride.
- Apollo Scientific. (n.d.). 3-(Methylthio)
- PubMed. (n.d.). 3-[3-(Piperidin-1-yl)propyl]indoles as highly selective h5-HT(1D) receptor agonists.
- MDPI. (2024).
- Google Patents. (n.d.).
- Sigma-Aldrich. (n.d.). [3-(2-methyl-1H-indol-3-yl)propyl]amine hydrochloride.
- Chem-Impex. (n.d.). 2-(2-Methyl-1H-indol-3-yl)ethylamine.
- PubMed. (n.d.).
- ResearchGate. (2009). 3-Acetylindoles: Synthesis, Reactions and Biological Activities.
- PubMed. (n.d.).
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Application Notes & Protocols: In Vitro Functional Characterization of 3-(2-Methyl-indol-1-yl)-propylamine
Authored by: Your Senior Application Scientist
Introduction
3-(2-Methyl-indol-1-yl)-propylamine is a synthetic compound belonging to the indoleamine class. Its structural architecture, featuring an indole core and a propyl-amine side chain, bears a resemblance to endogenous neurotransmitters like serotonin and other psychoactive tryptamines. A notable structural analog is α-methyltryptamine (AMT), a compound known to act as a releasing agent of serotonin, norepinephrine, and dopamine, a serotonin receptor agonist, and a weak monoamine oxidase inhibitor.[1][2][3] Given these structural similarities, it is hypothesized that this compound may exhibit activity at key central nervous system targets, including serotonin (5-HT) receptors and monoamine transporters. Additionally, its indole structure suggests a potential interaction with enzymes involved in tryptophan metabolism, such as indoleamine 2,3-dioxygenase (IDO1).[4][5][6][7]
This document provides a comprehensive guide for the in vitro functional characterization of this compound. We present a suite of validated assays to elucidate its pharmacological profile, focusing on its potential interactions with serotonin receptors and monoamine transporters. The protocols are designed to be robust and reproducible, providing researchers in drug discovery and pharmacology with the tools to thoroughly investigate the compound's mechanism of action.
Postulated Signaling Pathways and Mechanisms of Action
Based on its chemical structure, this compound is predicted to interact with G-protein coupled receptors (GPCRs), specifically the serotonin 5-HT₂ subclass, and monoamine transporters. The following diagrams illustrate the hypothesized signaling cascades and transport mechanisms that will be investigated.
Caption: Hypothesized 5-HT₂ Receptor Signaling Pathways.
Caption: Postulated Monoamine Transporter Inhibition Mechanism.
I. Serotonin Receptor Functional Assays
The serotonin 5-HT₂ₐ receptor, a Gq-coupled GPCR, is a primary target for many psychedelic tryptamines.[8] Activation of this receptor leads to a cascade of intracellular events, including the mobilization of calcium and the recruitment of β-arrestin.[8][9] We will therefore employ assays to measure these downstream effects.
A. Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.[9] It is a robust method for determining the potency and efficacy of agonists.
Principle: Activation of the Gq pathway by an agonist binding to the 5-HT₂ₐ receptor stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytosol. This transient increase in intracellular calcium can be detected using a calcium-sensitive fluorescent dye.[9]
Protocol:
-
Cell Culture:
-
Culture HEK293 cells stably expressing the human 5-HT₂ₐ receptor in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified 5% CO₂ incubator.
-
Plate cells in black, clear-bottom 96-well plates at a density of 50,000 cells per well and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid in Hanks' Balanced Salt Solution (HBSS).
-
Aspirate the culture medium from the cell plate and add 100 µL of the dye-loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in HBSS to create a concentration range from 100 µM to 1 pM. Include a known 5-HT₂ₐ agonist (e.g., serotonin) as a positive control.
-
-
Measurement:
-
Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation).
-
Set the excitation and emission wavelengths appropriate for the dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject 20 µL of the compound dilutions into the wells and continue to record the fluorescence signal for an additional 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the response of the positive control.
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.
-
| Parameter | Description | Expected Outcome for an Agonist |
| EC₅₀ | The concentration of the compound that produces 50% of the maximal response. | A low EC₅₀ value indicates high potency. |
| Eₘₐₓ | The maximum response produced by the compound. | A high Eₘₐₓ value indicates high efficacy. |
B. β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated 5-HT₂ₐ receptor, an event that can initiate signaling pathways distinct from G-protein signaling and is also involved in receptor desensitization.
Principle: Upon agonist binding and receptor phosphorylation, β-arrestin proteins are recruited from the cytoplasm to the intracellular domains of the GPCR. This interaction can be quantified using various technologies, such as enzyme fragment complementation (e.g., Tango assay) or bioluminescence resonance energy transfer (BRET).[10]
Protocol (using a split-luciferase complementation assay):
-
Cell Culture:
-
Use a cell line co-expressing the 5-HT₂ₐ receptor fused to one fragment of a luciferase enzyme and β-arrestin-2 fused to the complementary luciferase fragment.
-
Culture and plate the cells as described for the calcium mobilization assay.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and a positive control.
-
Add the compound dilutions to the cells and incubate for a predetermined time (e.g., 60-90 minutes) at 37°C.
-
-
Luminescence Detection:
-
Add the luciferase substrate to each well according to the manufacturer's instructions.
-
Incubate for a short period to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescent signal to a vehicle control.
-
Plot the normalized data against the logarithm of the compound concentration and determine the EC₅₀ and Eₘₐₓ values as described previously.
-
II. Monoamine Transporter Assays
Monoamine transporters (MATs) are responsible for the reuptake of serotonin (SERT), dopamine (DAT), and norepinephrine (NET) from the synaptic cleft.[11] Inhibition of these transporters prolongs the action of these neurotransmitters. Radiotracer binding and uptake inhibition assays are the gold standard for assessing a compound's interaction with MATs.[12][13]
A. Radioligand Binding Assay
This assay determines the affinity of a compound for a specific transporter by measuring its ability to displace a known radiolabeled ligand.
Principle: Cell membranes or whole cells expressing the transporter of interest are incubated with a specific radioligand that binds to the transporter. A test compound is added at various concentrations to compete with the radioligand for binding. The amount of radioactivity displaced is proportional to the affinity of the test compound for the transporter.[14]
Protocol:
-
Membrane/Cell Preparation:
-
Use cell membranes or whole cells from cell lines stably expressing human SERT, DAT, or NET.
-
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes/cells, a specific radioligand (e.g., [³H]-citalopram for SERT, [³H]-WIN 35,428 for DAT, or [³H]-nisoxetine for NET), and varying concentrations of this compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known non-radioactive inhibitor).
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Dry the filter mat and add a scintillation cocktail.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the compound concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ (the concentration that inhibits 50% of specific binding) and subsequently calculate the Kᵢ (inhibition constant).
-
| Parameter | Description | Expected Outcome for a Binder |
| Kᵢ | The inhibition constant, a measure of the compound's binding affinity. | A low Kᵢ value indicates high affinity for the transporter. |
B. Neurotransmitter Uptake Inhibition Assay
This assay measures the functional ability of a compound to block the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.
Principle: Cells expressing the transporter are incubated with a radiolabeled neurotransmitter (e.g., [³H]-serotonin). In the presence of an uptake inhibitor, less radioactivity will be transported into the cells.[14]
Protocol:
-
Cell Culture:
-
Plate HEK293 cells expressing SERT, DAT, or NET in 96-well plates and grow to confluence.
-
-
Assay Procedure:
-
Wash the cells with uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Pre-incubate the cells with varying concentrations of this compound or a known inhibitor (e.g., fluoxetine for SERT) for 10-15 minutes at 37°C.
-
Initiate the uptake by adding the radiolabeled neurotransmitter (e.g., [³H]-5-HT).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
-
Detection:
-
Lyse the cells with a lysis buffer.
-
Transfer the lysate to a scintillation vial, add a scintillation cocktail, and measure the radioactivity.
-
-
Data Analysis:
-
Determine the non-specific uptake in the presence of a high concentration of a known inhibitor.
-
Subtract the non-specific uptake from all values.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.
-
| Parameter | Description | Expected Outcome for an Inhibitor |
| IC₅₀ | The concentration of the compound that inhibits 50% of neurotransmitter uptake. | A low IC₅₀ value indicates potent inhibition of the transporter. |
III. Indoleamine 2,3-Dioxygenase (IDO1) Activity Assay
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of tryptophan along the kynurenine pathway.[6] Given the indole structure of the test compound, it is prudent to assess its potential to inhibit IDO1.
Principle: The activity of IDO1 can be measured by quantifying the conversion of its substrate, L-tryptophan, to its product, N-formylkynurenine, which is then rapidly converted to kynurenine. The concentration of kynurenine can be determined spectrophotometrically after a chemical reaction with Ehrlich's reagent or by HPLC.[4][15]
Protocol (Cell-based assay):
-
Cell Culture:
-
Use a human cancer cell line known to express IDO1 (e.g., HeLa or IFN-γ stimulated A549 cells).
-
Plate cells in a 96-well plate and allow them to adhere.
-
-
IDO1 Induction (if necessary):
-
Treat the cells with human interferon-gamma (IFN-γ) for 24-48 hours to induce IDO1 expression.
-
-
Compound Treatment:
-
Replace the medium with fresh medium containing varying concentrations of this compound and a known IDO1 inhibitor (e.g., epacadostat) as a positive control.
-
Incubate for the desired treatment duration.
-
-
Kynurenine Measurement (Spectrophotometric):
-
Collect the cell culture supernatant.
-
Add 30% trichloroacetic acid to precipitate proteins, then centrifuge.
-
Transfer the supernatant to a new 96-well plate.
-
Add an equal volume of Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).[15]
-
Incubate at room temperature for 10 minutes to allow color development.
-
Measure the absorbance at 492 nm.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of kynurenine.
-
Calculate the concentration of kynurenine in the samples.
-
Plot the percentage of IDO1 inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Summary of Assays and Expected Data
| Assay | Target | Principle | Key Parameters |
| Calcium Mobilization | 5-HT₂ₐ Receptor | Fluorometric detection of intracellular Ca²⁺ release | EC₅₀, Eₘₐₓ |
| β-Arrestin Recruitment | 5-HT₂ₐ Receptor | Enzyme complementation or BRET | EC₅₀, Eₘₐₓ |
| Radioligand Binding | SERT, DAT, NET | Competitive displacement of a radioligand | Kᵢ |
| Uptake Inhibition | SERT, DAT, NET | Inhibition of radiolabeled neurotransmitter uptake | IC₅₀ |
| IDO1 Activity | IDO1 Enzyme | Spectrophotometric measurement of kynurenine production | IC₅₀ |
By systematically applying these in vitro functional assays, researchers can build a comprehensive pharmacological profile of this compound. This data will be crucial in understanding its mechanism of action, identifying its primary molecular targets, and guiding further preclinical development.
References
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Kuypers, K. P. C., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39–59. [Link]
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Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link]
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Gabriel, M. G., et al. (2014). Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. ACS Chemical Neuroscience, 5(11), 1106–1117. [Link]
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Steen, A., et al. (2022). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 94(31), 10976–10984. [Link]
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Luethi, D., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(10), 1436–1444. [Link]
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Reininghaus, B., et al. (2014). In vitro Measured Indoleamine 2, 3-dioxygenase Activity Correlates with Inflammation and Tryptophan Levels In vivo. British Journal of Medicine and Medical Research, 4(16), 3075–3087. [Link]
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Li, Y., et al. (2022). Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy. Molecules, 27(19), 6649. [Link]
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Wikipedia. (n.d.). α-Methyltryptamine. Retrieved from [Link]
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Thomas, D. W., et al. (2020). Indoleamine dioxygenase and tryptophan dioxygenase activities are regulated through control of cell heme allocation by nitric oxide. Journal of Biological Chemistry, 295(1), 103–116. [Link]
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Saha, K., et al. (2018). Discovery and Development of Monoamine Transporter Ligands. AIMS Molecular Science, 5(2), 104–142. [Link]
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Braun, D., et al. (2005). A two-step induction of indoleamine 2,3 dioxygenase (IDO) activity during dendritic-cell maturation. Blood, 106(7), 2375–2381. [Link]
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Application Notes and Protocols for the Electrophysiological Characterization of 3-(2-Methyl-indol-1-yl)-propylamine
A Guide for Researchers in Neuroscience and Drug Development
Introduction: Unveiling the Neuronal Impact of a Novel Indole Propylamine Derivative
The indole ring system is a core scaffold in numerous neuroactive compounds, including the endogenous neurotransmitter serotonin. Novel synthetic derivatives, such as 3-(2-Methyl-indol-1-yl)-propylamine, represent a frontier in neuropharmacology, holding the potential for novel therapeutic applications or posing unforeseen public health challenges. As a novel psychoactive substance (NPS), its effects on the central nervous system are largely uncharacterized, making a systematic electrophysiological investigation paramount to understanding its mechanism of action, potential therapeutic utility, and safety profile.[1]
This guide provides a comprehensive framework for researchers to dissect the neuronal response to this compound. We will move beyond a simple recitation of steps, delving into the rationale behind experimental choices and offering a self-validating workflow. This document is structured to guide the user from initial compound handling and preparation through to advanced electrophysiological screening and detailed mechanistic investigation using both multi-electrode array (MEA) and patch-clamp techniques. The overarching goal is to equip researchers with the knowledge and protocols necessary to generate robust and interpretable data on the effects of this and other novel compounds on neuronal function.
PART 1: Foundational Preparations and Safety Considerations
Handling and Safety Precautions for a Novel Psychoactive Compound
Given that this compound is a novel compound with unknown biological activity and potential toxicity, stringent safety protocols are essential.
-
Personal Protective Equipment (PPE): Always handle the compound in a designated laboratory area while wearing nitrile gloves, a lab coat, and safety glasses.[2] Avoid inhalation of the powdered form by using a fume hood or a certified biosafety cabinet for weighing and initial solubilization.
-
Spill and Waste Management: Have a clear protocol for managing spills and disposing of contaminated materials and solutions in accordance with institutional guidelines for chemical waste.
-
Cardiotoxicity Screening: As related tryptamine compounds have shown potential for cardiotoxicity, early in vitro safety screening, such as hERG channel assays, is advisable before extensive neuronal studies.[3]
Compound Solubilization and Vehicle Control
The first critical step in any pharmacological experiment is to ensure the compound is fully dissolved and to select an appropriate vehicle that is inert to the biological preparation.
Protocol 1: Solubility Testing and Stock Solution Preparation
-
Initial Solvent Screening: Test the solubility of this compound in common laboratory solvents such as sterile water, ethanol, and dimethyl sulfoxide (DMSO).
-
Selection of Vehicle: Aim for a final concentration of the vehicle in the recording medium to be as low as possible (e.g., <0.1% for DMSO) to avoid off-target effects on neuronal activity.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM) in the chosen vehicle. For instance, if soluble in DMSO, dissolve a known weight of the compound to create a 100 mM stock.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.
-
Vehicle Control: The vehicle used for the stock solution (e.g., 0.1% DMSO in artificial cerebrospinal fluid) must be applied to control neuronal preparations to ensure it has no intrinsic effect on the measured electrophysiological parameters.
PART 2: Tier 1 Screening with Multi-Electrode Arrays (MEAs)
MEA technology is a powerful tool for the initial screening of a novel compound's effects on neuronal network activity.[4] It allows for non-invasive, simultaneous recording from multiple neurons over extended periods, providing insights into changes in firing rate, bursting behavior, and network synchrony.[5][6]
MEA Experimental Workflow
Protocol 2: MEA Recording of Neuronal Network Activity
-
Cell Culture: Plate primary cortical or hippocampal neurons on MEA plates and culture for at least 14 days in vitro (DIV) to allow for the formation of mature synaptic networks.[7]
-
Baseline Recording: Place the MEA plate in the recording system, allow it to acclimatize, and record baseline spontaneous neuronal activity for at least 30 minutes.
-
Compound Application: Prepare serial dilutions of this compound in pre-warmed recording medium. Apply the compound to the MEA wells in a cumulative manner, starting with the lowest concentration.
-
Post-Dose Recording: After each application, allow the network activity to stabilize (approximately 5-10 minutes) and then record for 30 minutes.
-
Washout: After the highest concentration, perform a series of medium changes to wash out the compound and record for an additional 30 minutes to assess the reversibility of any effects.
-
Data Analysis: Use appropriate software to detect and analyze spikes, bursts, and network synchrony.[8][9]
Hypothetical MEA Data and Interpretation
Table 1: Hypothetical Effects of this compound on Neuronal Network Activity
| Concentration | Mean Firing Rate (Hz) | Burst Frequency (bursts/min) | Network Synchrony Index |
| Vehicle | 2.5 ± 0.3 | 10.2 ± 1.5 | 0.25 ± 0.04 |
| 1 µM | 2.6 ± 0.4 | 10.5 ± 1.8 | 0.26 ± 0.05 |
| 10 µM | 4.8 ± 0.6 | 18.9 ± 2.1 | 0.48 ± 0.07* |
| 100 µM | 1.2 ± 0.2 | 3.1 ± 0.8 | 0.11 ± 0.03** |
| Washout | 2.3 ± 0.3 | 9.8 ± 1.6 | 0.24 ± 0.04 |
*p < 0.05, **p < 0.01 compared to vehicle control
Interpretation:
-
Low Concentration (10 µM): An increase in mean firing rate, burst frequency, and network synchrony suggests a pro-excitatory effect at this concentration.[10]
-
High Concentration (100 µM): A significant decrease in all parameters indicates a potent inhibitory or potentially cytotoxic effect at higher concentrations.
-
Washout: The return of activity to baseline levels suggests the compound's effects are reversible.
PART 3: Tier 2 Mechanistic Investigation with Patch-Clamp Electrophysiology
Based on the MEA screening results, patch-clamp electrophysiology can provide a more detailed understanding of the compound's effects on individual neurons.[11][12] This technique allows for the precise measurement of membrane potential, ion channel currents, and synaptic transmission.
Neuronal Preparation: Acute Brain Slices
For studying synaptic and network-level effects in a more intact circuit, acute brain slices are an excellent preparation.[11]
Protocol 3: Acute Brain Slice Preparation
-
Anesthesia and Perfusion: Anesthetize an adult rodent and perform transcardial perfusion with ice-cold, oxygenated slicing solution.
-
Brain Extraction and Slicing: Rapidly extract the brain and prepare 300-400 µm thick coronal or sagittal slices of the brain region of interest (e.g., prefrontal cortex, hippocampus) using a vibratome in ice-cold, oxygenated slicing solution.
-
Recovery: Transfer the slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) at 32-34°C for at least 30 minutes, then maintain at room temperature until recording.
Investigating Effects on Neuronal Excitability (Current-Clamp)
Current-clamp recordings are used to measure changes in a neuron's membrane potential and its firing properties in response to current injections.[13][14]
Protocol 4: Current-Clamp Recording of Neuronal Excitability
-
Establish Whole-Cell Configuration: Obtain a whole-cell patch-clamp recording from a neuron in a brain slice.[11]
-
Measure Passive Properties: In current-clamp mode, measure the resting membrane potential (RMP) and input resistance.
-
Assess Action Potential Firing: Inject a series of depolarizing current steps to elicit action potentials and construct a frequency-current (F-I) curve.
-
Compound Application: Bath apply this compound at a concentration that showed a clear effect in the MEA experiments (e.g., 10 µM).
-
Re-assess Firing Properties: Repeat the current injections and re-measure the RMP, input resistance, and F-I curve in the presence of the compound.
Table 2: Hypothetical Effects of 10 µM this compound on Neuronal Excitability
| Parameter | Baseline | After Compound |
| Resting Membrane Potential (mV) | -70.5 ± 1.2 | -65.2 ± 1.5 |
| Input Resistance (MΩ) | 150.3 ± 10.8 | 185.6 ± 12.3 |
| Action Potential Threshold (mV) | -45.1 ± 0.8 | -48.3 ± 0.9 |
| Spikes at 200 pA injection | 8 ± 1 | 15 ± 2 |
*p < 0.05 compared to baseline
Interpretation:
A depolarization of the resting membrane potential, an increase in input resistance, and a hyperpolarization of the action potential threshold are all consistent with an increase in neuronal excitability.[15] This would explain the increased firing rate observed in the MEA experiments.
Investigating Effects on Synaptic Transmission (Voltage-Clamp)
Voltage-clamp recordings allow for the isolation and measurement of excitatory (EPSCs) and inhibitory (IPSCs) postsynaptic currents.[16][17][18]
Protocol 5: Voltage-Clamp Recording of Synaptic Currents
-
Isolate EPSCs and IPSCs: To record spontaneous EPSCs (sEPSCs), hold the neuron at the reversal potential for GABAergic currents (approx. -70 mV). To record spontaneous IPSCs (sIPSCs), hold the neuron at the reversal potential for glutamatergic currents (approx. 0 mV).[19]
-
Baseline Recording: Record baseline sEPSCs and sIPSCs for 5-10 minutes.
-
Compound Application: Bath apply this compound.
-
Post-Dose Recording: Record sEPSCs and sIPSCs in the presence of the compound.
-
Analysis: Analyze the frequency and amplitude of synaptic events.
Table 3: Hypothetical Effects of 10 µM this compound on Synaptic Transmission
| Parameter | Baseline | After Compound |
| sEPSC Frequency (Hz) | 3.2 ± 0.5 | 6.8 ± 0.9* |
| sEPSC Amplitude (pA) | 15.4 ± 1.1 | 15.8 ± 1.3 |
| sIPSC Frequency (Hz) | 5.1 ± 0.7 | 5.3 ± 0.8 |
| sIPSC Amplitude (pA) | 20.2 ± 1.5 | 20.5 ± 1.7 |
*p < 0.05 compared to baseline
Interpretation:
An increase in sEPSC frequency without a change in amplitude suggests a presynaptic mechanism of action, possibly by increasing the probability of glutamate release. The lack of effect on sIPSCs indicates that the compound may selectively modulate excitatory transmission.
PART 4: Elucidating Potential Molecular Targets
The indole structure of this compound suggests potential interactions with serotonin or other monoamine receptors.[6][20][21]
Further Experimental Directions:
-
Receptor Antagonist Studies: To test the hypothesis of serotonergic activity, repeat the patch-clamp experiments in the presence of specific serotonin receptor antagonists (e.g., a 5-HT2A antagonist if an excitatory effect is observed).[22] If the antagonist blocks the effect of this compound, it provides strong evidence for the involvement of that receptor subtype.
-
Dopamine, GABA, and Glutamate Receptor Involvement: Similar antagonist studies can be performed for dopamine, GABA, and glutamate receptors to explore other potential targets.[4][23][24][25][26][27][28][29][30][31]
-
Heterologous Expression Systems: For a more definitive characterization, the compound can be tested on cell lines expressing specific receptor subtypes to confirm direct interactions and determine functional properties (agonist, antagonist, or modulator).
Conclusion
This application note provides a comprehensive and logical workflow for the electrophysiological characterization of the novel compound this compound. By employing a tiered approach, from broad network-level screening with MEAs to detailed single-cell analysis with patch-clamp electrophysiology, researchers can systematically unveil the compound's impact on neuronal function. The outlined protocols and data interpretation frameworks are designed to be adaptable for the investigation of other novel psychoactive substances, thereby contributing to a deeper understanding of their neuropharmacology and facilitating the development of safer and more effective therapeutics.
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Im, H., et al. (2025). Dopamine receptors D1, D2, and D4 modulate electrical synapses and excitability in the thalamic reticular nucleus. Journal of Neurophysiology. [Link]
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Sigel, E., & Steinmann, M. E. (2012). Electrophysiology of ionotropic GABA receptors. PMC. [Link]
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Dingledine, R., et al. (1996). Three Classes of Ionotropic Glutamate Receptor. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]
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Clements, M., & Millard, D. (Year). Multielectrode Array (MEA) Assay for Profiling Electrophysiological Drug Effects in Human Stem Cell-Derived Cardiomyocytes. ResearchGate. [Link]
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Poli, D., et al. (2022). MEA-ToolBox: an Open Source Toolbox for Standardized Analysis of Multi-Electrode Array Data. PubMed. [Link]
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University of Pittsburgh. (n.d.). Glutamate Receptors. Pitt Medical Neuroscience. [Link]
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Cold Spring Harbor Protocols. (n.d.). Whole-Cell Voltage Clamp Recording. Cold Spring Harbor Protocols. [Link]
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NeuroProof. (n.d.). MEA-Neurochip Technology for Functional Phenotypic Screening. NeuroProof. [Link]
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Sophion. (n.d.). Electrophysiological and pharmacological characterization of GABAA receptor-mediated currents. Sophion. [Link]
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Cooper, J. R., et al. (1996). Serotonin Receptors. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]
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Traynelis, S. F., et al. (2010). Structure, Function, and Pharmacology of Glutamate Receptor Ion Channels. PMC. [Link]
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Liu, Y., et al. (Year). Whole cell patch clamp electrophysiology in human neuronal cells. PMC. [Link]
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Koyama, S., & Shinomoto, S. (2008). Information Conveyed by Neuron Populations: Firing Rate, Fluctuation and Synchrony. R Discovery. [Link]
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Application Notes & Protocols: Characterizing the In Vitro Effects of 3-(2-Methyl-indol-1-yl)-propylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Rationale for Investigation
The compound 3-(2-Methyl-indol-1-yl)-propylamine is a synthetic molecule featuring two key structural motifs: a methyl-indole ring and a propylamine side chain. Indole alkaloids, a vast class of natural and synthetic molecules, are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The propylamine chain is also a common feature in pharmacologically active compounds, influencing their interaction with biological targets like monoamine transporters and enzymes.[4][5][6]
Given this structural composition, this compound presents as a candidate for biological screening. These application notes provide a comprehensive, systematic workflow for the initial in vitro characterization of this novel compound. The protocols described herein are designed to first establish its foundational effects on cell viability and proliferation, and then to dissect the potential mechanisms of action, such as the induction of apoptosis and modulation of key cell signaling pathways.[7][8][9][10]
Part 1: Foundational Screening Strategy
The initial characterization of a novel compound requires a logical, tiered approach. The first step is to determine its general effect on cell survival and growth across a panel of representative cell lines. This allows for the determination of effective concentration ranges and reveals any potential cell-type selectivity.
Cell Line Selection Rationale
A well-chosen panel of cell lines provides a broad initial assessment of a compound's activity. The following are recommended for a primary screen:
-
HeLa (Human Cervical Adenocarcinoma): A robust, highly proliferative cancer cell line, commonly used for initial cytotoxicity screening.[11]
-
A549 (Human Lung Carcinoma): Another standard cancer cell line for evaluating anti-proliferative agents.
-
IMR-90 (Normal Human Lung Fibroblast): A non-cancerous, mortal cell line crucial for assessing selectivity. A compound that is highly toxic to both cancerous and non-cancerous cells has limited therapeutic potential.
-
SH-SY5Y (Human Neuroblastoma): The indole moiety is a core structure in many neuroactive compounds.[12] This cell line can provide initial insights into potential neurological effects or serve as a model for neuro-oncology.[13][14]
Experimental Workflow
The overall strategy follows a path from broad phenotypic assays to specific mechanistic validation.
Caption: Overall workflow for characterizing this compound.
Part 2: Protocols for Foundational Assays
These protocols establish the compound's effect on cell viability and proliferation.
Protocol 1: Cell Viability Assessment by MTT Assay
This assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[15][16] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[16][17]
Materials:
-
96-well cell culture plates
-
Selected cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)[7]
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle control (DMSO) and untreated control wells. A typical concentration range for initial screening is 0.1 to 100 µM.[7][18]
-
Incubation: Incubate the plate for a desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[17]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[19]
-
Absorbance Reading: Mix gently and measure the absorbance at 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).[7]
Protocol 2: Cell Proliferation Assessment by EdU Incorporation
This assay directly measures DNA synthesis, providing a more specific measure of proliferation compared to metabolic assays.[20] It distinguishes between cytotoxic (cell-killing) and cytostatic (growth-arresting) effects. EdU (5-ethynyl-2'-deoxyuridine) is a nucleoside analog of thymidine that is incorporated into DNA during active synthesis and detected via a click chemistry reaction.
Materials:
-
Cells cultured on glass coverslips in a 24-well plate
-
EdU solution (10 µM in culture medium)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)[21]
-
Click reaction cocktail (containing a fluorescent azide, e.g., Alexa Fluor 488 azide)
-
Nuclear counterstain (e.g., Hoechst 33342)
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with the compound at relevant concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.
-
EdU Labeling: Add EdU to the culture medium to a final concentration of 10 µM and incubate for 2 hours at 37°C.[22][23]
-
Fixation and Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde for 15 minutes. Wash again and permeabilize with 0.5% Triton X-100 for 20 minutes at room temperature.[21]
-
Click Reaction: Wash cells with 3% BSA in PBS. Add the click reaction cocktail to each coverslip and incubate for 30 minutes at room temperature, protected from light.[23][24]
-
Staining and Mounting: Wash the cells, then stain with Hoechst 33342 for 15-30 minutes to visualize nuclei.[23] Mount the coverslips onto microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of EdU-positive cells (proliferating) relative to the total number of cells (Hoechst-positive).
Data Presentation: IC50 Values
Summarize the results from the MTT assay in a clear, tabular format.
| Cell Line | Tissue of Origin | IC50 of this compound (µM) after 48h |
| HeLa | Cervical Cancer | Example Value: 12.5 ± 1.8 |
| A549 | Lung Cancer | Example Value: 25.1 ± 3.2 |
| IMR-90 | Normal Lung Fibroblast | Example Value: >100 |
| SH-SY5Y | Neuroblastoma | Example Value: 8.9 ± 1.1 |
| Note: Data are for illustrative purposes only. |
Part 3: Mechanistic Investigation Protocols
If the compound demonstrates significant anti-proliferative or cytotoxic activity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[7]
Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[25] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[26][27] Propidium Iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[26]
Materials:
-
6-well plates
-
Compound for treatment
-
Flow cytometer
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
Procedure:
-
Cell Treatment: Seed 1-2 x 10⁵ cells per well in 6-well plates. After 24 hours, treat with the compound at its IC50 concentration for a relevant time period (e.g., 24 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells should be gently detached using trypsin. Centrifuge the cell suspension and wash twice with cold PBS.[25]
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[27][28]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[25]
Caption: Quadrant analysis for Annexin V/PI flow cytometry.
Protocol 4: Western Blotting for Apoptotic Markers
To confirm the activation of the apoptotic cascade, Western blotting can be used to detect the cleavage of key proteins like Caspase-3 and PARP. Caspase-3 is a critical executioner caspase, and its cleavage from a pro-form (~35 kDa) to an active fragment (~17 kDa) is a hallmark of apoptosis.[29] Poly(ADP-ribose) polymerase (PARP) is a substrate of active Caspase-3, and its cleavage from ~116 kDa to an ~89 kDa fragment is another indicator of apoptosis.[30][31]
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-Cleaved Caspase-3 (Asp175), Mouse anti-PARP
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with the compound, lyse them in RIPA buffer, and quantify protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[32]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. After further washing, apply ECL substrate and capture the signal using an imaging system.
-
Analysis: Look for an increase in the ~17 kDa cleaved Caspase-3 band and the ~89 kDa cleaved PARP band in compound-treated samples compared to controls.[32]
Investigating Upstream Signaling: The PI3K/Akt Pathway
The PI3K/Akt pathway is a central signaling node that promotes cell survival and proliferation.[33][34] Many anticancer agents function by inhibiting this pathway, thereby preventing the phosphorylation and activation of Akt and allowing pro-apoptotic processes to proceed.[35][36][37]
Caption: Simplified PI3K/Akt signaling pathway and a potential point of inhibition.
To test the hypothesis that this compound inhibits this pathway, Western blotting can be performed on lysates from cells treated for short time periods (e.g., 0, 15, 30, 60 minutes). Probing with antibodies against phosphorylated Akt (p-Akt Ser473) and total Akt will reveal if the compound reduces the level of active Akt, providing a strong indication of its mechanism of action.
References
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EdU Cell Proliferation Assay Protocol for Fluorescent Microscopy. Vector Laboratories.
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
-
Click-iT EdU Imaging Cell Proliferation Protocol. Thermo Fisher Scientific.
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EdU Cell Proliferation Assay Protocol For Fluorescent Microscopy. Vector Labs.
-
Application Notes and Protocols for Cell Viability Assays: MTT and XTT. Benchchem.
-
Standart Operating Procedure Apoptosis assay with Annexin V - PI. Biologi.
-
Annexin V detection protocol for apoptosis. Abcam.
-
Cell Proliferation EdU Assay for DNA Synthesis Detection. Merck Millipore.
-
Click-iT EdU Protocol for Flow Cytometry. Thermo Fisher Scientific.
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
-
CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific.
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BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific.
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Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. Benchchem.
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Synthesis and Selective Class III Antiarrhythmic Activity of Novel N-heteroaralkyl-substituted 1-(aryloxy)-2-propanolamine and Related Propylamine Derivatives. PubMed.
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PI3K/Akt and apoptosis: size matters. PubMed.
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Apoptosis assays: western blots. YouTube.
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Role of the PI3K/AKT signalling pathway in apoptotic cell death in the cerebral cortex of streptozotocin-induced diabetic rats. PMC - PubMed Central.
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Inhibition of Apoptosis. Cell Signaling Technology.
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Synthesis and biological evaluation of novel propylamine derivatives as orally active squalene synthase inhibitors. PubMed.
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Akt Signaling, Cell Growth and Survival. StressMarq Biosciences Inc.
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Cell viability assays. Abcam.
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The Biological Activity of Phenylpropylamine Derivatives: A Technical Guide. Benchchem.
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MTT Cell Viability Assay Kit. Biotium.
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Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH.
-
Neuroscience Cell Culture Models. Charles River Laboratories.
-
How does the PI3K/AKT pathway promote cell survival? Study Prep in Pearson+.
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Apoptosis Western Blot Cocktail (pro/p17-caspase-3, cleaved PARP1, muscle actin). Abcam.
-
Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. MDPI.
-
Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective. PMC - NIH.
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Caspase Protocols in Mice. PMC - PubMed Central - NIH.
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Cell Culture Models - Functional Screening Test Compounds. Scantox.
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Synthesis and Pharmacological Activities of 2-(3'-substituted-2'-hydroxy propylamino) pyridines. ResearchGate.
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Technical Support Center: Optimization of Cell Culture Conditions for Indole Alkaloid Treatment. Benchchem.
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Naturally derived indole alkaloids targeting regulated cell death (RCD) for cancer therapy.
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Propylamine derivatives. Google Patents.
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Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders. Frontiers.
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Cell culture as models for studying neural functions. PubMed.
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New Anticancer Agents: In Vitro and In Vivo Evaluation.
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Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit.
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Cell culture models for epilepsy research and treatment. Open Exploration Publishing.
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Western Blot analysis of cleaved caspase 3 and cleaved PARP. Equal... ResearchGate.
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Alkaloids in Plant Cell Cultures. SciSpace.
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
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In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP.
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In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. NIH.
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Troubleshooting & Optimization
"troubleshooting low yield in 3-(2-Methyl-indol-1-yl)-propylamine synthesis"
Welcome to the technical support center for the synthesis of 3-(2-Methyl-indol-1-yl)-propylamine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic procedure. My goal is to provide you with not just solutions, but also the underlying chemical principles to empower you to effectively troubleshoot and optimize your reaction.
The N-alkylation of 2-methylindole with a 3-aminopropyl electrophile is a common synthetic transformation, but one that is fraught with potential pitfalls that can drastically reduce yields. The most significant of these is the inherent nucleophilicity of the indole C3 position, which competes with the desired N1-alkylation.[1] This guide will address this and other common issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My overall yield for this compound is consistently low. What are the most common reasons?
Low yield in this synthesis typically stems from three primary areas:
-
Lack of Regioselectivity: The most significant issue is the competitive alkylation at the C3 position of the indole ring, leading to the formation of the undesired isomer, 3-(2-Methyl-1H-indol-3-yl)-propylamine. The C3 position is often more nucleophilic than the N1 nitrogen in a neutral indole molecule.[1][2]
-
Incomplete Reaction: A substantial amount of the 2-methylindole starting material may remain unreacted. This is often due to insufficient deprotonation of the indole N-H, poor quality of reagents, or suboptimal temperature and reaction time.[3]
-
Side Reactions & Degradation: The use of an unprotected 3-halopropylamine can lead to self-condensation or other side reactions. Additionally, harsh basic or acidic conditions during workup can cause degradation of the product or starting materials.
Q2: I see two major product spots on my TLC plate after the reaction. What is the likely identity of the major byproduct?
The primary byproduct is almost certainly the C3-alkylated isomer. The indole nucleus has two main nucleophilic sites, and if the N-H is not fully deprotonated to form the indolate anion, the neutral indole will preferentially attack electrophiles at C3.[1]
To confirm, you can often distinguish the isomers using ¹H NMR spectroscopy. The N-CH₂ protons of the desired N1-alkylated product typically appear as a triplet around 4.1-4.3 ppm. In contrast, the C3-CH₂ protons of the C3-alkylated isomer will be further upfield, typically appearing as a triplet around 2.7-2.9 ppm.
Q3: How can I strategically favor the desired N-alkylation over the competing C3-alkylation?
Optimizing for N-alkylation requires careful control over the reaction conditions to ensure the formation and reactivity of the indolate anion, which is a much stronger N-nucleophile.[4] The key is to shift the reaction from kinetic control (favoring C3-alkylation) to thermodynamic control (favoring the more stable N1-product).
Several factors are critical:
-
Base Selection: A strong base is essential to fully deprotonate the indole nitrogen (pKa ≈ 17). Weak bases like K₂CO₃ are often insufficient. Sodium hydride (NaH) is the most common and effective choice.[3]
-
Solvent System: Polar aprotic solvents like DMF, THF, or DMSO are required to solvate the indolate anion. The choice of solvent can significantly impact regioselectivity.[1][4]
-
Reaction Temperature: Higher temperatures often favor the thermodynamically more stable N-alkylated product. Increasing the temperature from room temperature to 80 °C or higher can dramatically improve the N/C ratio.[1][5]
-
Counter-ion: The cation from the base can influence the reaction site. Softer cations can sometimes favor N-alkylation.
The following table summarizes how to adjust key parameters to favor N1-alkylation:
| Parameter | To Favor C3-Alkylation (Kinetic Product) | To Favor N1-Alkylation (Thermodynamic Product) | Rationale |
| Base Strength | Weak Base (e.g., K₂CO₃) | Strong Base (e.g., NaH, KH) | A strong base ensures complete deprotonation to the N-nucleophilic indolate anion.[3] |
| Solvent | Less Polar / Protic Solvents | Polar Aprotic (e.g., DMF, DMSO) | Polar aprotic solvents effectively solvate the indolate salt, promoting N-attack.[1] |
| Temperature | Low Temperature (e.g., 0 °C to RT) | High Temperature (e.g., 80-100 °C) | Provides energy to overcome the barrier to the more stable N-alkylated product.[5] |
| Alkylating Agent | Unprotected 3-halopropylamine HCl | Protected 3-halopropylamine (e.g., Phthalimide) | Prevents side reactions of the free amine and can influence solubility and reactivity. |
Troubleshooting Guide: A Symptom-Based Approach
This section provides a more detailed, workflow-oriented approach to diagnosing and solving specific experimental issues.
Problem 1: Reaction is Incomplete (High percentage of 2-methylindole remains)
If your TLC or GC-MS analysis shows a large amount of unreacted 2-methylindole, consider the following causes and solutions.
-
The Chemistry: The indole N-H is not particularly acidic. If the base is not strong enough or is used in insufficient quantity, a significant portion of the indole will remain in its neutral, less reactive form.[3]
-
The Solution:
-
Switch to a Stronger Base: Replace weaker bases like K₂CO₃ or Et₃N with sodium hydride (NaH, 60% dispersion in mineral oil) or potassium hydride (KH). Use at least 1.1-1.2 equivalents to ensure complete deprotonation.
-
Verify Base Activity: NaH can be deactivated by improper storage. If results are still poor, open a fresh bottle.
-
-
The Chemistry: Strong bases like NaH react violently with water. Any moisture in the reagents or solvent will consume the base, preventing the deprotonation of the indole. The resulting indolate anion is also readily quenched by protic impurities.[3]
-
The Solution:
-
Use Anhydrous Solvents: Use freshly distilled solvents or purchase high-quality anhydrous solvents (e.g., <50 ppm H₂O) and handle them under an inert atmosphere.
-
Dry Starting Materials: Ensure your 2-methylindole and alkylating agent are dry. If necessary, dry them over a desiccant or by azeotropic distillation.
-
Maintain an Inert Atmosphere: Assemble your glassware hot from the oven, cool under a stream of dry nitrogen or argon, and maintain a positive pressure of inert gas throughout the reaction.
-
Problem 2: Product Mixture is Complex and Desired Product Yield is Low
This is the classic regioselectivity problem, often compounded by other side reactions.
Caption: Troubleshooting workflow for low yield and product mixture issues.
-
The Chemistry: Using 3-chloropropylamine or its hydrochloride salt directly introduces a free primary amine into a reaction with a strong base. The amine itself can be deprotonated or act as a nucleophile, leading to polymerization or reaction with the alkyl halide.
-
The Solution:
-
Protect the Amine: The most robust solution is to use an alkylating agent with a protected amine. N-(3-bromopropyl)phthalimide is an excellent and commercially available choice. The phthalimide group is stable to the basic N-alkylation conditions and can be cleanly removed later using hydrazine hydrate.
-
Phase Transfer Catalysis (PTC): If you must use the unprotected amine salt, PTC can be an effective alternative. This method uses a biphasic system (e.g., toluene/50% aq. NaOH) and a phase transfer catalyst (e.g., TBAB). This avoids the need for anhydrous conditions and strong bases like NaH, often providing high yields of the N-alkylated product.[6]
-
Problem 3: Difficulty Purifying the Final Product
-
The Chemistry: The N1 and C3 isomers can have very similar polarities, making them difficult to separate by standard column chromatography. The basic amine functional group can also cause streaking on silica gel.
-
The Solution:
-
Optimize Chromatography:
-
Add a small amount of triethylamine (~1%) to your eluent system to deactivate the silica gel and prevent streaking.
-
Use a very long column and/or a shallow solvent gradient to maximize separation.
-
-
Acid/Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl). The desired amine product will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities (like unreacted 2-methylindole) in the organic layer. You can then basify the aqueous layer and re-extract the purified amine.
-
Crystallization: Consider converting the final product to its hydrochloride or another salt. These salts are often crystalline and can be purified by recrystallization, which can be highly effective at removing small amounts of impurities.
-
Experimental Protocols
Protocol 1: Optimized N-Alkylation using a Protected Amine
This protocol is designed to maximize N1-selectivity and yield.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Setup: Under a nitrogen atmosphere, add 2-methylindole (1.0 eq) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet. Add anhydrous DMF (approx. 5-10 mL per gram of indole).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in oil) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to warm to room temperature and stir for 1 hour. The solution should become clear or a homogenous slurry.
-
Alkylation: Dissolve N-(3-bromopropyl)phthalimide (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the indolate solution. Heat the reaction mixture to 80-90 °C and monitor its progress by TLC until the 2-methylindole is consumed (typically 4-12 hours).
-
Workup & Isolation of Intermediate: Cool the reaction to room temperature. Carefully quench by slowly adding ice-cold water. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the resulting solid (N-(3-(2-methylindol-1-yl)propyl)phthalimide) by recrystallization from ethanol or column chromatography.
-
Deprotection: Dissolve the purified intermediate in ethanol. Add hydrazine hydrate (4-5 eq) and heat the mixture to reflux for 4 hours. A thick white precipitate (phthalhydrazide) will form.
-
Final Purification: Cool the mixture, filter off the precipitate, and wash it with ethanol. Concentrate the filtrate. Dissolve the residue in ethyl acetate and perform an acid-base extraction as described in Problem 3 to isolate the final, pure this compound.
By implementing these evidence-based strategies, you can systematically diagnose the cause of low yields in your synthesis and achieve a more efficient and reproducible outcome.
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- Vertex AI Search. Alkylation of N-methyl indole (1a) a and (E)-2-nitro- ethenylbenzene (2a)
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- Vertex AI Search. Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine - IJCRT.org. Accessed January 18, 2026.
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- Sigma-Aldrich. 3-(1H-indol-1-yl)propan-1-amine. Product Page.
- Santa Cruz Biotechnology. This compound. Product Page.
- Vertex AI Search. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Publishing. Accessed January 18, 2026.
- Vertex AI Search. 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes - Frontiers. Accessed January 18, 2026.
- Vertex AI Search. 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes - PMC - NIH. Accessed January 18, 2026.
- Vertex AI Search. Synthesis of Indole 2,3-Epoxypropyl Derivatives and Their Reactions with Amines. Accessed January 18, 2026.
- Vertex AI Search. Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells - MDPI. Accessed January 18, 2026.
- Organic Syntheses. 2-methylindole. Procedure.
- Google Patents. (1986).
- Vertex AI Search. BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies - PMC - NIH. Accessed January 18, 2026.
- Vertex AI Search. C3‐selective alkylation of indoles with methylenecyclopropanes.
- Vertex AI Search. Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives - PubMed. Accessed January 18, 2026.
- Sigma-Aldrich. [3-(2-methyl-1H-indol-3-yl)propyl]amine hydrochloride. Product Page.
- Vertex AI Search. Synthesis and purification of indapamide - Icahn School of Medicine at Mount Sinai. Accessed January 18, 2026.
- Sigma-Aldrich. [3-(2-methyl-1H-indol-3-yl)propyl]amine hydrochloride. Product Page.
- Vertex AI Search. Total Synthesis of the Proposed Structure of Indolyl 1,2-Propanediol Alkaloid, 1-(1H-Indol-3-yloxy)propan-2-ol - MDPI. Accessed January 18, 2026.
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- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 5. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 6. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
Technical Support Center: Optimizing N-Alkylation of 2-Methylindole
Welcome to the technical support center for the N-alkylation of 2-methylindole. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting, mechanistic insights, and optimized protocols for this crucial transformation. Our goal is to move beyond simple step-by-step instructions and empower you with the scientific rationale behind key experimental choices.
Introduction: The Chemistry of Indole Alkylation
The N-alkylation of the indole nucleus is a fundamental transformation in organic synthesis, pivotal for the development of pharmaceuticals and functional materials. The indole scaffold possesses two primary nucleophilic sites: the N1-position and the C3-position. While the C3 position is often inherently more nucleophilic in the neutral indole, the N-H bond's moderate acidity (pKa ≈ 17 in DMSO) allows for deprotonation to form the indolate anion.[1] This anion is a potent nucleophile, and controlling the site of alkylation (N1 vs. C3) is the central challenge in this chemistry.
This guide will focus on 2-methylindole, a common substrate where the C2-position is blocked, simplifying the regioselectivity challenge to the N1 and C3 positions.
Visualizing the Core Mechanism
Understanding the reaction pathway is critical for effective troubleshooting. The classical approach involves a two-step SN2 reaction.
Caption: General mechanism for the N-alkylation of 2-methylindole.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the N-alkylation of 2-methylindole in a practical question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
Question: My reaction shows little to no consumption of the 2-methylindole starting material. What are the likely causes and how can I fix it?
Answer: This is a frequent issue that typically points to problems with the deprotonation step or the reactivity of your reagents.
Causality and Solutions:
-
Insufficient Basicity: The indole N-H requires a sufficiently strong base for complete deprotonation. If the base is too weak, the concentration of the reactive indolate anion will be too low for the reaction to proceed efficiently.[1]
-
Troubleshooting: Switch to a stronger base. Sodium hydride (NaH) is the most common and effective choice for generating the indolate anion.[1][2] Other strong bases like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) can be effective, but may require more forcing conditions or phase-transfer catalysis.[2][3] For sensitive substrates, milder bases like cesium carbonate (Cs₂CO₃) can also be successful.[1][2]
-
-
Poor Reagent or Solvent Quality: Sodium hydride can be deactivated by moisture. Solvents like DMF and THF are hygroscopic and must be anhydrous.
-
Troubleshooting: Use freshly opened, high-purity NaH (60% dispersion in mineral oil is standard). Ensure your solvent is rigorously dried, for example, by passing it through an activated alumina column or by distillation from a suitable drying agent.
-
-
Low Reaction Temperature: While some alkylations proceed at room temperature, less reactive alkyl halides may require heating to overcome the activation energy of the SN2 reaction.
-
Troubleshooting: Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS at intervals (e.g., 40 °C, 60 °C, 80 °C). Be aware that excessive heat can lead to side product formation.
-
Issue 2: Formation of C3-Alkylated Side Product
Question: I am observing a significant amount of the C3-alkylated isomer alongside my desired N-alkylated product. How can I improve N-selectivity?
Answer: The competition between N- and C3-alkylation is the most common selectivity challenge. The key is to manipulate the reaction conditions to favor the formation and reaction of the indolate anion, which preferentially attacks via the nitrogen atom.
Caption: Decision pathway for N- vs. C3-alkylation selectivity.
Causality and Solutions:
-
Incomplete Deprotonation: This is the primary cause of C3-alkylation.[2][4] The neutral indole molecule, which persists if deprotonation is not complete, reacts preferentially at the more nucleophilic C3 position.
-
Solvent Effects: The solvent plays a critical role in solvating the counter-ion (e.g., Na⁺) and influencing the nucleophilicity of the indolate.
-
Reaction Temperature: C3-alkylation is often the kinetically favored pathway, while N-alkylation is thermodynamically favored.
Issue 3: Reaction is Messy or Multiple Byproducts are Formed
Question: My reaction produces multiple spots on TLC, and purification is difficult. What could be causing this?
Answer: A complex reaction mixture can result from several factors, including dialkylation, reagent decomposition, or side reactions with the solvent.
Causality and Solutions:
-
Dialkylation: If your alkylating agent is very reactive, or if excess is used, you may see some N,N-dialkylation, although this is less common with indoles. More likely is N,C3-dialkylation if conditions are not optimized for N-selectivity.
-
Troubleshooting: Use a controlled stoichiometry of the alkylating agent (typically 1.0-1.2 equivalents). Add the alkylating agent slowly and at a lower temperature (e.g., 0 °C) before warming the reaction to completion.
-
-
Base-Induced Side Reactions: Strong bases like NaH can react with certain functional groups on your substrate or alkylating agent. DMF can also decompose at high temperatures in the presence of a strong base.
-
Troubleshooting:
-
Protect Sensitive Groups: If your substrate has other acidic protons (e.g., -OH, -COOH), they must be protected before the N-alkylation step.
-
Temperature Control: Avoid excessively high temperatures (>100-120 °C) when using NaH in DMF.
-
Alternative Base/Solvent: Consider a milder base like K₂CO₃ or Cs₂CO₃ in a solvent like acetonitrile if your substrate is sensitive.[3][6]
-
-
-
Alkylating Agent Instability: Some alkyl halides are unstable and can eliminate or decompose under basic conditions or at elevated temperatures.
-
Troubleshooting: Use a fresh, pure alkylating agent. If using an alkyl bromide, consider switching to the more reactive alkyl iodide. A catalytic amount of potassium iodide (KI) can be added to an alkyl bromide or chloride reaction to generate the more reactive iodide in situ via the Finkelstein reaction.[7]
-
Quantitative Data Summary
The choice of base and solvent is paramount for achieving high yield and selectivity. The following table summarizes common conditions.
| Base | Solvent | Typical Temperature | Selectivity Profile | Reference(s) |
| NaH | DMF, THF | 0 °C to 80 °C | Excellent N-selectivity . The classical and most reliable method.[1][2] | [1],[2] |
| KOH | DMSO, DMF | RT to 100 °C | Good N-selectivity, but may require higher temperatures. | [1] |
| K₂CO₃ | DMF, Acetonitrile | 60 °C to Reflux | Moderate to good N-selectivity; often used for substrates sensitive to strong bases.[3][6] | [3],[6] |
| Cs₂CO₃ | DMF, Acetonitrile | RT to 80 °C | Good N-selectivity; milder than NaH and often provides cleaner reactions.[1][2] | [1],[2] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Sodium Hydride (High N-Selectivity)
This protocol is the standard and most robust method for achieving selective N-alkylation of 2-methylindole.
Caption: Standard workflow for N-alkylation using NaH.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 2-methylindole (1.0 eq).
-
Dissolution: Add anhydrous DMF or THF (approx. 0.1-0.2 M concentration). Stir until the indole has completely dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) in small portions.
-
Safety Note: NaH reacts violently with water to produce flammable H₂ gas. Handle with extreme care.
-
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for an additional 30 minutes. Cessation of gas evolution indicates the formation of the indolate is complete.
-
Alkylation: Re-cool the mixture to 0 °C. Add the alkyl halide (R-X, 1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. If the starting material is consumed slowly, the reaction can be gently heated (e.g., to 50-80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool it to 0 °C and quench it by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution or water.
-
Workup: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-alkylated 2-methylindole.
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
- Karmakar, B., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances, 11(3), 1547-1551.
- Thien, N. D., et al. (2025).
- Mérour, J. Y., & Cossais, F. (1993). Regioselective N-alkylation of methyl indole-2-carboxylate.
- YouTube. (2019).
- Le, Z.-G., et al. (2004). A convenient, efficient, and selective N-Alkylation of N-acidic heterocyclic compounds... Synthesis, 2004(02), 208-212.
- Reddit. (2021).
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- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
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- 6. tandfonline.com [tandfonline.com]
- 7. reddit.com [reddit.com]
Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of Indoleamines
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that robust and reliable quantification of indoleamines is critical for your research. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding one of the most significant challenges in LC-MS bioanalysis: the matrix effect. Our goal is to equip you with the knowledge to diagnose, mitigate, and control this phenomenon, ensuring the accuracy and integrity of your data.
Section 1: Understanding the Problem (Frequently Asked Questions)
This section addresses the fundamental concepts of matrix effects, providing the foundational knowledge needed to tackle this complex issue.
Q1: What exactly are "matrix effects" in the context of LC-MS analysis?
Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1] In liquid chromatography-mass spectrometry (LC-MS), particularly with electrospray ionization (ESI), the analyte must be ionized to be detected. Matrix effects occur when other components in the sample, apart from the analyte of interest, interfere with this ionization process.[2] This interference can manifest as:
-
Ion Suppression: A decrease in the analyte's signal intensity, which is the more common effect. This happens when co-eluting matrix components compete with the analyte for charge in the ESI source, or alter the physical properties of the droplets, such as surface tension and viscosity, hindering the formation of gas-phase ions.[2][3]
-
Ion Enhancement: An increase in the analyte's signal intensity. While less frequent, this can occur if co-eluting compounds improve the ionization efficiency of the analyte.[2]
Ultimately, matrix effects are a primary source of poor accuracy, imprecision, and reduced sensitivity in quantitative bioanalysis.[1][4]
Q2: Why are indoleamines particularly susceptible to matrix effects in biological samples?
Indoleamines (e.g., serotonin, melatonin, tryptophan) are often analyzed in complex biological matrices such as plasma, serum, urine, and tissue homogenates.[5][6][7] These matrices are rich in endogenous components that can cause significant interference.[8] The key reasons for susceptibility include:
-
Endogenous Nature: Many indoleamines are present endogenously, making it impossible to obtain a true "blank" matrix.[4] This complicates the preparation of matrix-matched calibrants and the assessment of extraction recovery.
-
Presence of Phospholipids: In plasma and serum, phospholipids are a major cause of matrix effects.[3][9] These molecules are abundant and have a tendency to co-extract with analytes of interest, often eluting in the same chromatographic regions and causing significant ion suppression.[10][11]
-
Salts and Proteins: High concentrations of salts and residual proteins can also interfere with the ionization process or foul the ion source and mass spectrometer interface over time.[1][12]
Q3: What are the common signs of matrix effects in my data?
Matrix effects can manifest in several ways that compromise data quality. If you observe any of the following, matrix effects should be a primary suspect:
-
Poor Reproducibility: Inconsistent peak areas or area ratios for the same sample or for quality control (QC) samples across an analytical batch.[13]
-
Inaccurate Quantification: Results that are unexpectedly high (enhancement) or low (suppression), leading to high variability.[13]
-
Non-Linear Calibration Curves: The relationship between concentration and response deviates from linearity, especially if calibrants are prepared in a solvent while samples are in a biological matrix.[12]
-
Reduced Sensitivity: A poor signal-to-noise ratio, making it difficult to achieve the desired lower limit of quantification (LLOQ).[13]
-
Inconsistent Internal Standard Performance: If the peak area of your internal standard varies significantly across different biological samples, it indicates that it is being affected by the matrix.
Section 2: Diagnosis & Assessment (Troubleshooting Guide)
Before you can fix the problem, you must confirm its existence and understand its characteristics. This section provides protocols for diagnosing matrix effects.
Q5: How can I definitively determine if matrix effects are impacting my indoleamine analysis?
Two well-established methods are used to assess matrix effects: the qualitative post-column infusion technique and the quantitative post-extraction spike method.[14][15]
Protocol 1: Qualitative Assessment using Post-Column Infusion
This method provides a visual representation of where ion suppression or enhancement occurs across your entire chromatographic run.[4][15]
Objective: To identify the retention time windows where co-eluting matrix components suppress or enhance the MS signal.
Methodology:
-
System Setup: Configure your LC-MS system as shown in the diagram below. Use a T-junction to introduce a constant flow of a standard solution of your indoleamine analyte into the mobile phase stream after the analytical column but before the MS ion source. A syringe pump is used to deliver the standard solution at a low, steady flow rate (e.g., 5-10 µL/min).
-
Establish a Stable Baseline: Begin infusing the analyte solution. You should observe a stable, elevated baseline signal for the analyte's mass transition on the mass spectrometer.
-
Inject Blank Matrix Extract: Once the baseline is stable, inject a blank matrix sample that has been subjected to your entire sample preparation procedure.
-
Analyze the Chromatogram: Monitor the analyte's signal.
-
A dip or drop in the baseline indicates a region of ion suppression .
-
A peak or rise in the baseline indicates a region of ion enhancement .
-
Interpretation: This experiment creates a "matrix effect map" of your chromatogram. If your indoleamine analyte elutes within a region of significant suppression or enhancement, your quantitative results are likely compromised.[15]
Experimental Workflow: Post-Column Infusion A diagram illustrating the setup for post-column infusion experiments.
Sources
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- 3. nebiolab.com [nebiolab.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
"reducing non-specific binding in 3-(2-Methyl-indol-1-yl)-propylamine receptor assays"
Troubleshooting Guide: Reducing Non-Specific Binding for 3-(2-Methyl-indol-1-yl)-propylamine and Related Lipophilic Compounds
Introduction: This guide provides in-depth troubleshooting strategies for researchers encountering high non-specific binding (NSB) in receptor assays involving lipophilic amine compounds, such as this compound. The chemical structure of this ligand, featuring a hydrophobic indole ring and a flexible propyl-amine chain, makes it prone to interactions with various surfaces beyond the target receptor, including assay plastics, filter membranes, and other proteins.[1][2] High NSB obscures the specific binding signal, leading to inaccurate determination of key parameters like binding affinity (Kd) and receptor density (Bmax).[1][3] This guide is structured in a question-and-answer format to directly address common issues and provide scientifically-grounded solutions.
Core Troubleshooting Q&A
Question 1: My non-specific binding is over 50% of my total binding. What are the primary causes for a compound like this compound?
Answer: High non-specific binding for a compound with this structure typically stems from two primary physicochemical properties: hydrophobicity and electrostatic interactions.[1]
-
Hydrophobic Interactions: The planar indole ring is highly lipophilic, or "sticky." It will readily associate with any nonpolar surfaces it encounters. This includes the plastic of your assay plates, pipette tips, and the lipid bilayers of your membrane preparation.[2][4]
-
Electrostatic Interactions: The propylamine side chain has a primary amine group which will be protonated and carry a positive charge at physiological pH. This positive charge can interact non-specifically with negatively charged components in the assay system, such as acidic phospholipids in the cell membrane or the surface of standard glass fiber filters.[1][5]
These interactions lead to the ligand binding to numerous sites other than your specific receptor, creating a high background signal that makes it difficult to detect the true specific binding.[1][6]
Question 2: How can I systematically optimize my assay buffer to reduce NSB?
Answer: Buffer composition is a critical and highly effective tool for managing NSB.[7] A systematic approach involves titrating key additives to disrupt the non-specific interactions mentioned above.
1. Combat Hydrophobic Interactions with Additives:
-
Carrier Proteins (BSA): Bovine Serum Albumin (BSA) is a common and effective blocking agent.[5][8] It works by binding to non-specific hydrophobic sites on your assay plates and within your membrane preparation, effectively "mopping up" available surfaces before your ligand can.[9] It can also help prevent your ligand from sticking to tube walls.[10][11]
-
Actionable Protocol: Prepare a range of BSA concentrations in your assay buffer (e.g., 0.1%, 0.5%, 1.0%) and test their effect on both total and non-specific binding. The goal is to find the lowest concentration that maximally reduces NSB without impacting your specific binding window.[1]
-
-
Non-ionic Detergents: Low concentrations of mild, non-ionic detergents like Tween-20 or Triton X-100 can disrupt weak hydrophobic interactions.[1][5] They form micelles around your compound and can help prevent it from aggregating or sticking to surfaces.[10]
-
Starting Point: Begin with a very low concentration, such as 0.01% - 0.05% Tween-20, and assess the impact on your signal-to-noise ratio. Be cautious, as higher detergent concentrations can disrupt membrane integrity and receptor conformation.
-
2. Mitigate Electrostatic Interactions:
-
Increase Ionic Strength: Adding a neutral salt, most commonly Sodium Chloride (NaCl), to your buffer increases its ionic strength.[5][10] The Na+ and Cl- ions effectively shield charged surfaces, masking the electrostatic attractions between your positively charged ligand and negatively charged assay components.[1][9][12]
-
Actionable Protocol: Test a range of NaCl concentrations, starting from physiological (150 mM) and increasing if necessary. Plot NSB against NaCl concentration to find the optimal level.
-
3. Optimize pH:
-
The charge of both your ligand and receptor can be influenced by pH.[5][10] While you are often constrained by the pH optimum for receptor activity, slight adjustments can sometimes reduce charge-based NSB. Ensure your buffer has sufficient capacity to maintain a stable pH throughout the experiment.[13]
The following table summarizes recommended starting points for buffer optimization:
| Component | Starting Concentration | Mechanism of Action |
| BSA | 0.1% - 1.0% (w/v) | Blocks hydrophobic sites on plastics and membranes.[5][11] |
| Tween-20 | 0.01% - 0.05% (v/v) | Disrupts weak hydrophobic interactions.[1][10] |
| NaCl | 150 mM | Shields electrostatic interactions.[1][9][10] |
| HEPES/Tris | 25-50 mM | Maintain stable pH. |
Question 3: I'm using a filtration assay, and the NSB is still high even after buffer optimization. What should I check next?
Answer: If buffer optimization is insufficient, the issue often lies with the interaction between your ligand and the filter material itself. This is a very common problem with "sticky" compounds.
1. Pre-treat Your Filters:
-
The most effective step is to pre-soak the filter plate or filtermat in a solution that blocks its non-specific binding sites. Polyethylenimine (PEI) is a cationic polymer that is highly effective for this purpose. It coats the negatively charged glass fibers of the filter, repelling positively charged ligands.
-
Actionable Protocol: Pre-soak your GF/B or GF/C filters in 0.3% - 0.5% PEI for at least 30-60 minutes at room temperature before use.[14] This simple step can dramatically reduce filter-related NSB.
-
2. Evaluate Filter Material:
-
While glass fiber filters (GF/B, GF/C) are standard, some ligands may show lower NSB with different materials. If PEI treatment is not fully effective, consider testing alternative filter types.
3. Optimize the Wash Step:
-
The goal of the wash step is to rapidly remove unbound ligand while minimizing the dissociation of specifically bound ligand.
-
Increase Wash Volume & Repetitions: Ensure you are using a sufficient volume to thoroughly wash each well. Increasing from 2 to 4 washes can be beneficial.
-
Use Cold Wash Buffer: Washing with ice-cold buffer slows the dissociation rate (k_off) of your specifically bound ligand, helping to preserve your signal while washing away the unbound fraction.
-
Include Additives in Wash Buffer: Consider including a low concentration of BSA (e.g., 0.1%) in your wash buffer to help prevent the ligand from sticking to the filter during the wash process.
-
The diagram below illustrates a logical workflow for troubleshooting high NSB.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. revvity.com [revvity.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. graphpad.com [graphpad.com]
- 7. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 8. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 9. reddit.com [reddit.com]
- 10. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 11. Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nicoyalife.com [nicoyalife.com]
- 13. swordbio.com [swordbio.com]
- 14. revvity.com [revvity.com]
Technical Support Center: Crystallization of 3-(2-Methyl-indol-1-yl)-propylamine Salts
Welcome to the dedicated technical support center for the crystallization of 3-(2-Methyl-indol-1-yl)-propylamine salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystalline forms of this important indole derivative. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your crystallization processes effectively.
Introduction to Crystallization Challenges
This compound, as a primary amine with a relatively complex molecular structure, presents several challenges when forming crystalline salts. The presence of the indole ring and the flexible propylamino side chain can lead to issues such as polymorphism, oiling out, and sensitivity to impurities. The choice of the counter-ion (e.g., hydrochloride, phosphate, etc.) will also significantly impact the physicochemical properties of the salt, including its solubility and crystal lattice energy, further influencing the crystallization outcome.[1][2][3] This guide provides a structured approach to overcoming these common hurdles.
Troubleshooting Guide
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: My compound "oils out" instead of crystallizing, forming a separate liquid phase.
Q: I'm trying to crystallize the hydrochloride salt from isopropanol, but upon cooling, it forms sticky droplets instead of a solid. What is happening and how can I fix it?
A: This phenomenon, known as "oiling out" or liquid-liquid phase separation, occurs when the solute's concentration exceeds its solubility limit at a given temperature, but the conditions are not favorable for nucleation and crystal growth. Instead of forming an ordered crystal lattice, the solute separates as a supersaturated liquid.
Causality and Strategic Solutions:
The primary drivers for oiling out are high supersaturation achieved too quickly and a solvent system that is too "good" at the crystallization temperature. To address this, we need to modify the solvent environment and control the rate of supersaturation.
Step-by-Step Troubleshooting Protocol:
-
Reduce the Cooling Rate: Rapid cooling is a common cause of oiling out.[4] Try a slower, more controlled cooling profile. For example, instead of placing the flask directly in an ice bath, allow it to cool slowly to room temperature on the benchtop, followed by gradual cooling in a refrigerator.
-
Solvent System Modification:
-
Introduce an Anti-Solvent: A key strategy is to use a solvent/anti-solvent system. The "solvent" should readily dissolve your compound at an elevated temperature, while the "anti-solvent" should be miscible with the solvent but have low solubility for your compound. For a hydrochloride salt, a common approach is to dissolve it in a polar solvent like methanol or ethanol and then slowly add a less polar anti-solvent such as ethyl acetate, methyl tert-butyl ether (MTBE), or toluene until turbidity is observed.
-
Experiment with Solvent Polarity: If using a single solvent, try switching to one with a slightly lower polarity in which the salt is less soluble at room temperature.
-
-
Lower the Initial Concentration: You may be starting with a solution that is too concentrated. Try diluting the initial solution with more solvent before heating and subsequent cooling.
-
Increase Seeding Temperature: If using seed crystals, add them at a higher temperature, just below the saturation point. This can encourage growth on the seed crystals rather than precipitation.
Illustrative Workflow for Anti-Solvent Crystallization:
Caption: Workflow for anti-solvent crystallization.
Issue 2: The crystallization yields are consistently low.
Q: I am getting beautiful crystals, but my recovery is less than 50%. How can I improve the yield?
A: Low yields are typically a result of the compound having significant solubility in the mother liquor even at low temperatures, or incomplete precipitation.
Causality and Strategic Solutions:
To improve the yield, we need to minimize the amount of compound that remains dissolved in the final crystallization mixture.
Step-by-Step Troubleshooting Protocol:
-
Optimize Solvent Volume: Using an excessive amount of solvent is a frequent cause of low yield.[4] Aim to use the minimum amount of hot solvent required to fully dissolve the compound.
-
Change the Solvent System: Select a solvent or solvent mixture in which your compound has a steep solubility curve – high solubility at high temperatures and very low solubility at low temperatures.
-
Cool to a Lower Temperature: Ensure you are allowing sufficient time for crystallization at the lowest practical temperature (e.g., in a freezer at -20 °C), provided the solvent doesn't freeze.
-
Concentrate the Mother Liquor: If you suspect a significant amount of product remains in the filtrate, you can try to recover a second crop of crystals by carefully evaporating some of the solvent and re-cooling. Be aware that this second crop may be less pure.
-
Common Ion Effect (for salts): For hydrochloride salts, crystallizing from a solvent containing a small amount of HCl can sometimes decrease the solubility of the salt and improve the yield. However, this can also affect polymorphism and should be approached with caution.
Data Table for Solvent Selection (Illustrative Example):
| Solvent System (v/v) | Solubility at 60°C (mg/mL) | Solubility at 5°C (mg/mL) | Theoretical Max. Yield (%) |
| Isopropanol | 150 | 25 | 83 |
| Ethanol/Ethyl Acetate (1:3) | 120 | 5 | 96 |
| Acetone | 200 | 50 | 75 |
Note: This table is for illustrative purposes. The optimal solvent system for this compound salts must be determined experimentally.
Issue 3: I am observing different crystal forms (polymorphism) in different batches.
Q: My initial batches gave me needle-like crystals, but my latest batch produced plates. Analytical data suggests they are different polymorphs. How can I control this?
A: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical challenge in pharmaceutical development as different polymorphs can have different stabilities, solubilities, and bioavailabilities.[5] Controlling polymorphism requires strict control over crystallization conditions.
Causality and Strategic Solutions:
Polymorphic outcome is highly sensitive to kinetic and thermodynamic factors during crystallization. Slower processes at lower supersaturation generally favor the thermodynamically most stable form, while rapid processes at high supersaturation can yield metastable forms.
Step-by-Step Troubleshooting Protocol:
-
Strictly Control Cooling Rate: A slow, controlled cooling rate is crucial for reproducibility. Use a programmable cooling bath if possible.
-
Standardize Agitation: The rate and type of stirring can influence nucleation and the resulting polymorph. Maintain a consistent agitation speed for all batches.
-
Utilize Seeding: Seeding with the desired polymorph is the most effective way to ensure the formation of that specific form. Add a small amount (1-2% by weight) of the desired crystal form to the solution as it approaches saturation.
-
Solvent Choice: The solvent can have a profound impact on which polymorph is favored. Some solvents may selectively inhibit the growth of certain crystal faces or stabilize a particular polymorph through solvation. A systematic polymorph screen using a variety of solvents is often necessary in a development setting.
-
Purity of Starting Material: Impurities can sometimes act as templates for the nucleation of a specific polymorph or inhibit the formation of another.[5] Ensure the purity of your this compound is consistent between batches.
Diagram of Polymorph Formation Pathways:
Caption: Kinetic vs. thermodynamic control of polymorphism.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to screen for the crystallization of this compound hydrochloride?
A1: For amine hydrochloride salts, a good starting point is to screen polar, protic solvents such as lower alcohols (methanol, ethanol, isopropanol) and polar aprotic solvents like acetone and acetonitrile. Anti-solvents to consider include ethers (MTBE, diethyl ether), esters (ethyl acetate), and hydrocarbons (heptane, toluene). The choice of solvent will depend on the solubility profile of your specific salt.
Q2: How can I confirm the identity and purity of my crystalline salt?
A2: A combination of analytical techniques is recommended.
-
NMR (¹H and ¹³C): To confirm the chemical structure and check for residual solvents or impurities.
-
LC-MS: To confirm the molecular weight and assess purity.
-
Elemental Analysis (CHN): To confirm the elemental composition of the salt.
Q3: What techniques can I use to characterize different polymorphs?
A3: The primary techniques for solid-state characterization of polymorphs are:
-
Powder X-Ray Diffraction (PXRD): This is the gold standard for identifying different crystal forms, as each polymorph will have a unique diffraction pattern.[6]
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow associated with thermal transitions, such as melting and solid-solid phase transitions. Different polymorphs will typically have different melting points and may exhibit unique thermal events.[7][8][9]
-
Thermogravimetric Analysis (TGA): This is useful for identifying solvates or hydrates by measuring changes in mass upon heating.
-
Microscopy: Visual inspection of crystal habit (e.g., needles, plates, prisms) can provide initial clues about polymorphism.
Q4: I need a single crystal for X-ray crystallography. What are the best techniques for growing one?
A4: Growing single crystals suitable for X-ray diffraction requires slow, controlled crystallization to allow for the formation of a large, well-ordered lattice. Common techniques include:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial and allow the solvent to evaporate slowly over several days or weeks.
-
Vapor Diffusion: Place a concentrated solution of your compound in a small open vial inside a larger sealed container that contains an anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization.
-
Slow Cooling: As described earlier, very slow and controlled cooling of a saturated solution can yield single crystals.
References
-
Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed, [Link].
-
Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. ResearchGate, [Link].
-
Troubleshooting Crystallization. Chemistry LibreTexts, [Link].
-
Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. PMC - NIH, [Link].
-
Successfully preventing crystallization of parenteral formulations using solubility measurements. Technobis, [Link].
-
Impact of counterion on the chemical stability of crystalline salts of procaine. PubMed, [Link].
-
The Crucial Role of Crystallization in Drug Substances Development. Neuland Labs, [Link].
-
Effects of Counterion on the Formation and Hydration Behavior of α-Form Hydrated Crystals (α-Gels). PMC - NIH, [Link].
-
Solubility of 6-Chloropyridazin-3-amine in Different Solvents. ResearchGate, [Link].
- United States Patent Office.
-
Pharmaceutical Crystallization in drug development. Syrris, [Link].
-
Preparation and Properties of INDOLE. Kuvempu University, [Link].
-
Improving Drug Solubility By Preventing Crystallization. Xtalks, [Link].
- Crystallization of hydrohalides of pharmaceutical compounds.
- Processes for production of indole compounds.
-
Synthesis, single crystal X-ray studies and antimicrobial activities of novel Indole barbiturates. ResearchGate, [Link].
- Novel crystal forms of 4-[2-di-n-propylamino)ethyl]-2 (3h)- indolone hydrochloride.
-
Synthesis and crystal structure of (E)-3-(2-methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone. ResearchGate, [Link].
-
Indole. Wikipedia, [Link].
-
Diclofenac Salts. V. Examples of Polymorphism among Diclofenac Salts with Alkyl-hydroxy Amines Studied by DSC and HSM. NIH, [Link].
- Process of preparing purified aqueous indole solution.
-
3-(3-DIMETHYLAMINO-1-ETHYL-2-METHYLPROPYL)-PHENOL HYDROCHLORIDE FOR USE AS ACTIVE INGREDIENT IN. EPO, [Link].
-
DSC and physico-chemical properties of a substituted pyridoquinoline and its interaction study with excipients. ResearchGate, [Link].
-
X-ray single-crystal structure of 3 aa. ResearchGate, [Link].
-
X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. MDPI, [Link].
-
DSC and X-ray Diffraction Study of Polymorphism in n-Alkylammonium Chlorides. ResearchGate, [Link].
-
Are amines soluble in organic solvents? Quora, [Link].
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI, [Link].
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- 1. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 6. resources.rigaku.com [resources.rigaku.com]
- 7. Diclofenac Salts. V. Examples of Polymorphism among Diclofenac Salts with Alkyl-hydroxy Amines Studied by DSC and HSM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Indole Derivatives in Solution for Long-Term Storage
Welcome to the Technical Support Center for the handling and storage of indole derivatives. This resource is designed for researchers, scientists, and drug development professionals who work with these versatile but often sensitive compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the long-term storage of indole derivatives in solution. Our goal is to provide you with the expertise and practical insights needed to ensure the stability and integrity of your valuable samples.
I. Understanding Indole Derivative Instability: The Root of the Problem
Indole and its derivatives are an important class of heterocyclic compounds widely used in pharmaceuticals, agrochemicals, and material science.[1][2][3][4] However, their electron-rich aromatic structure makes them susceptible to degradation, particularly in solution.[5] Understanding the primary degradation pathways is the first step toward effective stabilization.
Common Degradation Pathways
The instability of indole derivatives in solution is primarily driven by oxidation and reactions influenced by pH, light, and temperature.
-
Oxidation: Exposure to atmospheric oxygen is a major cause of degradation.[5] The electron-rich pyrrole ring of the indole nucleus is prone to oxidation, which can lead to the formation of colored impurities and loss of biological activity. This process can be catalyzed by light and the presence of metal ions.[5] Common oxidative degradation products include oxindoles and isatins, formed through hydroxylation at the C2 and C3 positions of the indole ring.[6]
-
pH-Mediated Degradation: The stability of indole derivatives can be significantly influenced by the pH of the solution.[7][8][9][10][11] Both acidic and alkaline conditions can promote degradation, though the specific effects vary depending on the compound's structure. For instance, some nitrosated indole derivatives are more stable at pH 8, while others, like nitrosated 4-chloroindole, are more stable at pH 2.[7] It is crucial to determine the optimal pH range for the long-term storage of each specific indole derivative.
-
Photodegradation: Many indole derivatives are sensitive to light. Exposure to UV or even ambient light can trigger photochemical reactions, leading to the formation of degradation products and a decrease in compound purity.
Visualizing Degradation: A Simplified Pathway
To better understand the process, the following diagram illustrates a simplified oxidative degradation pathway for a generic indole derivative.
Caption: Simplified pathway of indole oxidation.
II. Troubleshooting Guide: Addressing Common Storage Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter when storing indole derivatives in solution.
Question 1: My indole solution has changed color (e.g., turned pink, yellow, or brown). What does this mean, and is the sample still usable?
Answer: A color change is a common visual indicator of indole degradation, often due to oxidation and polymerization.[5] While a slight color change may not significantly affect the bulk purity for some less sensitive applications, it is a clear sign that the compound is no longer in its original state.
Causality: The color change arises from the formation of conjugated systems and polymeric species resulting from oxidative processes. The electron-rich indole nucleus is susceptible to attack by oxygen, leading to the formation of chromophoric (color-producing) degradation products.
Recommended Actions:
-
Quantify the Degradation: Before using the solution, it is crucial to assess the extent of degradation. High-Performance Liquid Chromatography (HPLC) with a UV detector is a reliable method to quantify the remaining parent compound and identify impurities.[12][13][14][15]
-
Evaluate for Your Application: If the purity is still within an acceptable range for your specific experiment (e.g., >95%), you may be able to proceed. However, for sensitive applications like quantitative bioassays or structural studies, using a freshly prepared solution is strongly recommended.
-
Prevent Future Occurrences: To prevent this in the future, implement the storage recommendations outlined in the FAQs below, such as using amber vials, storing at low temperatures, and considering the use of antioxidants.[5]
Question 2: I've stored my indole derivative in DMSO at -20°C, but I'm seeing a significant loss of purity over time. Why is this happening?
Answer: While storing solutions at -20°C is a common practice, several factors can still contribute to degradation, even under these conditions.
Causality:
-
Oxygen in the Solvent: Dimethyl sulfoxide (DMSO) can absorb atmospheric oxygen, which can then react with the indole derivative, especially during freeze-thaw cycles.
-
Water Content in DMSO: DMSO is hygroscopic and can absorb moisture from the air. The presence of water can facilitate certain degradation pathways.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution can accelerate degradation by concentrating solutes and promoting reactions in the unfrozen liquid phase.
Recommended Actions:
-
Use High-Purity, Anhydrous DMSO: Start with a fresh, high-quality, anhydrous grade of DMSO to minimize water content.
-
Degas the Solvent: Before preparing your stock solution, consider degassing the DMSO by sparging with an inert gas like argon or nitrogen to remove dissolved oxygen.
-
Aliquot Your Stock Solution: To avoid multiple freeze-thaw cycles, aliquot your stock solution into smaller, single-use volumes.
-
Consider an Inert Atmosphere: For highly sensitive compounds, overlaying the solution with an inert gas (e.g., argon or nitrogen) before sealing the vial can provide an extra layer of protection.[5]
Question 3: My indole derivative appears to be precipitating out of solution after storage. What could be the cause, and how can I resolve this?
Answer: Precipitation upon storage can be due to a few factors, including exceeding the solubility limit at lower temperatures or changes in the solution's pH.
Causality:
-
Temperature-Dependent Solubility: The solubility of many compounds decreases at lower temperatures. A solution that is stable at room temperature may become supersaturated and precipitate when stored at 4°C or -20°C.
-
pH Shift: The pH of a buffered solution can sometimes shift upon freezing and thawing, potentially affecting the solubility of a pH-sensitive indole derivative.[16]
Recommended Actions:
-
Determine the Solubility Limit: If possible, determine the solubility of your indole derivative in the chosen solvent at the intended storage temperature. You may need to prepare a more dilute stock solution.
-
Gentle Re-solubilization: Before use, allow the vial to equilibrate to room temperature. You can then gently vortex or sonicate the solution to redissolve the precipitate. Always visually inspect the solution to ensure complete re-solubilization.
-
Consider a Different Solvent System: If precipitation is a persistent issue, you may need to explore alternative solvents or co-solvent systems in which your compound has higher solubility at low temperatures.
-
pH Optimization: For aqueous solutions, ensure that the buffer system is appropriate for your compound and storage conditions.
III. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the best practices for storing indole derivatives in solution.
Q1: What are the ideal storage conditions for indole derivative solutions?
A1: The ideal storage conditions depend on the specific indole derivative and the intended duration of storage. However, the following general guidelines are recommended to minimize degradation:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for short- to medium-term storage; -80°C for long-term storage. | Lower temperatures slow down the rate of chemical reactions, including oxidation and other degradation pathways.[5][17] |
| Light | Store in amber or opaque vials. | Protects light-sensitive compounds from photodegradation.[5] |
| Atmosphere | For highly sensitive derivatives, store under an inert atmosphere (e.g., argon or nitrogen). | Displaces oxygen, a key driver of oxidation.[5] |
| Container | Use tightly sealed vials with inert caps (e.g., PTFE-lined). | Prevents solvent evaporation and exposure to atmospheric oxygen and moisture.[18] |
Q2: When should I consider using an antioxidant, and which ones are effective for indole derivatives?
A2: The use of an antioxidant is recommended when your indole derivative is known to be highly susceptible to oxidation, will be stored for an extended period, or is dissolved in a solvent that has not been deoxygenated.[5]
Commonly Used Antioxidants:
-
Butylated Hydroxytoluene (BHT): A widely used antioxidant for organic compounds. A common working concentration is 0.01% (w/v).[5]
-
Ascorbic Acid (Vitamin C): An effective antioxidant, particularly for aqueous solutions.
-
Tryptophan and its derivatives: Some studies have shown that certain tryptophan derivatives can act as antioxidants and protect against oxidative damage.[19]
Important Considerations:
-
Compatibility: Ensure the chosen antioxidant does not interfere with your downstream applications.
-
Concentration: Use the lowest effective concentration of the antioxidant to avoid potential off-target effects.
Q3: What is the best way to monitor the stability of my stored indole derivative solutions?
A3: Regular monitoring is key to ensuring the integrity of your stored samples.
Recommended Monitoring Workflow:
Caption: Workflow for monitoring indole solution stability.
Analytical Techniques:
-
HPLC: The gold standard for assessing purity and detecting degradation products.[12][13][14][15]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Useful for identifying the mass of degradation products, which can help in elucidating degradation pathways.
By implementing these troubleshooting strategies and adhering to the best practices outlined in the FAQs, you can significantly enhance the long-term stability of your indole derivative solutions, ensuring the reliability and reproducibility of your research.
IV. Experimental Protocols
Protocol 1: Preparation of a Stabilized Indole Derivative Stock Solution
This protocol describes the preparation of a 10 mM stock solution of an indole derivative in DMSO with the addition of BHT as an antioxidant.
Materials:
-
Indole derivative
-
Anhydrous DMSO
-
Butylated hydroxytoluene (BHT)
-
Amber glass vials with PTFE-lined caps
-
Inert gas (argon or nitrogen) source with a gentle stream
-
Analytical balance
-
Volumetric flasks
-
Micropipettes
Procedure:
-
Prepare a 1% (w/v) BHT Stock Solution in DMSO:
-
Weigh 10 mg of BHT and transfer it to a 1 mL amber volumetric flask.
-
Add anhydrous DMSO to dissolve the BHT and then bring the volume to the 1 mL mark.
-
Mix thoroughly. This stock solution can be stored at 4°C.
-
-
Prepare the 10 mM Indole Derivative Stock Solution:
-
Calculate the mass of your indole derivative required to make the desired volume of a 10 mM solution.
-
Weigh the calculated amount of the indole derivative and place it in an appropriate-sized amber volumetric flask.
-
For each 1 mL of the final solution, add 1 µL of the 1% BHT stock solution to the flask. This will give a final BHT concentration of 0.01%.
-
Add anhydrous DMSO to approximately 90% of the final volume.
-
Gently swirl or sonicate the flask until the indole derivative is completely dissolved.
-
Bring the solution to the final volume with anhydrous DMSO and mix thoroughly.
-
-
Storage:
-
Aliquot the stock solution into single-use amber vials.
-
Gently flush the headspace of each vial with a stream of argon or nitrogen before capping tightly.
-
Store the vials at -20°C or -80°C.
-
V. References
-
Arora, P. K., & Bae, H. (2014). HPLC analysis of samples of indole biotransformation by Arthrobacter sp. SPG. ResearchGate.
-
Loba Chemie. (2019). INDOLE SOLUTION MSDS. Retrieved from [Link]
-
Arora, P. K., et al. (2015). Microbial Degradation of Indole and Its Derivatives. SciSpace.
-
Gu, J.-D., & Berry, D. F. (1992). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 58(8), 2669-2671.
-
Jiang, Y., et al. (2020). Proposed degradation pathways of indole by ozonation. ResearchGate.
-
Darkoh, C., et al. (2015). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 81(23), 8093-8098.
-
Arora, P. K., et al. (2015). Microbial Degradation of Indole and Its Derivatives. ScienceOpen.
-
van der Merwe, M. J., & van der Westhuizen, J. H. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 94, 1399-1404.
-
Arora, P. K., et al. (2015). Microbial Degradation of Indole and Its Derivatives. ResearchGate.
-
van der Merwe, M. J., & van der Westhuizen, J. H. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. ResearchGate.
-
Piacek-Llanes, B. G., & Tannenbaum, S. R. (1982). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. Carcinogenesis, 3(12), 1379-1384.
-
Li, J., et al. (2022). Encapsulation of indole-3-carbinol in Pickering emulsions stabilized by OSA-modified high amylose corn starch: Preparation, characterization and storage stability properties. Food Chemistry, 386, 132846.
-
Higashi, T., et al. (2021). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. Molecules, 26(11), 3169.
-
Martin, M. M., et al. (2019). Unraveling the Photoionization Dynamics of Indole in Aqueous and Ethanol Solutions. The Journal of Physical Chemistry B, 123(40), 8414-8426.
-
Kładna, A., et al. (2022). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. Scientific Reports, 12(1), 1007.
-
Klein, R., et al. (1979). Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. The Journal of Physical Chemistry, 83(10), 1195-1202.
-
Arora, P. K., & Bae, H. (2014). HPLC analysis of samples of indole biotransformation by Arthrobacter sp. SPG. ResearchGate.
-
Han, T. H., et al. (2011). Environmental factors affecting indole production in Escherichia coli. Research in Microbiology, 162(2), 108-116.
-
Lee, J.-H., et al. (2010). Environmental Factors Affecting Indole Production in Escherichia coli. Research in Microbiology, 162(2), 108-116.
-
Penn State University. (2011). Environmental factors affecting indole production in Escherichia coli. Retrieved from [Link]
-
Ma, Q., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2689.
-
Eftink, M. R., & Ghiron, C. A. (1976). Solvent Effects in the Fluorescence of Indole and Substituted Indoles. The Journal of Organic Chemistry, 41(1), 116-119.
-
Wang, B.-L., et al. (2024). Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals. Journal of Agricultural and Food Chemistry.
-
Remelli, M., et al. (2023). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. International Journal of Molecular Sciences, 24(24), 17537.
-
Wikipedia. (n.d.). Tryptophan. Retrieved from [Link]
-
Ask Ayurveda. (n.d.). Phytochemicals in Food - Indole-3-acetic acid. Retrieved from [Link]
-
Liu, H.-L., et al. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. International Journal of Molecular Sciences, 24(2), 1547.
-
Dispendix. (2025). Improving Long-Term Compound Storage in I.DOT Source Plates. Retrieved from [Link]
-
Kulkarni, D., et al. (2014). Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. Journal of Pharmaceutical Sciences, 103(7), 2167-2174.
-
Al-Ostath, O. A. H., et al. (2024). Indole Derivatives: Versatile Scaffolds in Drug Development and Cancer Therapeutics. Molecules, 29(11), 2533.
-
Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]
-
Patel, P. R., et al. (2025). Design, Synthesis of Indole Derivatives for The Evaluation of Anti-Fungal Activity. ResearchGate.
-
Zhang, Z., et al. (2024). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. ResearchGate.
-
Liu, H.-L., et al. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. MDPI.
-
Lami, V., et al. (2020). Modeling solvation effects on absorption and fluorescence spectra of indole in aqueous solution. Physical Chemistry Chemical Physics, 22(31), 17355-17366.
-
Clennan, E. L., et al. (2002). New antioxidants incorporating indole and indoline chromophores. The Journal of Organic Chemistry, 67(25), 8973-8978.
-
Sharma, V., et al. (2023). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. ResearchGate.
-
Hinman, R. L., & Lang, J. (1964). The Protonation of Indoles. Basicity Studies. The Dependence of Acidity Functions on Indicator Structure. Journal of the American Chemical Society, 86(18), 3796-3806.
Sources
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- 2. Indole Derivatives: Versatile Scaffolds in Drug Development and Cancer Therapeutics | Bentham Science [eurekaselect.com]
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- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Environmental factors affecting indole production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Environmental Factors Affecting Indole Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney [mdpi.com]
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Technical Support Center: Refining Animal Dosing Regimens for Novel Psychoactive Substances
A Senior Application Scientist's Guide for Researchers
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the preclinical evaluation of novel psychoactive substances (NPS). The following sections provide answers to frequently asked questions and troubleshoot common issues encountered during the critical process of dose regimen refinement. Our goal is to equip you with the scientific rationale and practical steps needed to design safe, effective, and reproducible animal studies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts that are crucial for establishing a scientifically sound dosing strategy.
Q1: How do I determine a safe starting dose for a novel psychoactive substance in my first animal study?
A: The primary goal for a first-in-animal study is safety.[1] The most widely accepted method for estimating a starting dose is allometric scaling , which extrapolates doses between species based on body surface area rather than direct body weight.[2][3] This is because metabolic rates do not scale linearly with body weight; smaller animals have higher metabolic rates and often require a proportionally higher mg/kg dose to achieve equivalent systemic exposure to larger animals.[4]
The process begins by identifying the No Observed Adverse Effect Level (NOAEL) from in vitro or other preclinical toxicology data. The NOAEL is the highest dose at which no statistically or biologically significant adverse effects are observed.[2] This NOAEL is then converted to a Human Equivalent Dose (HED) using established conversion factors.[1][2]
Allometric Scaling Conversion:
The conversion relies on a factor known as Km, which relates body weight to surface area for a given species.
-
Formula: Animal Dose (mg/kg) ÷ Km Ratio = Human Equivalent Dose (HED) (mg/kg)[2]
Table 1: Species Km Factors and Conversion Ratios (to Human)
| Species | Body Weight (kg) | Km Factor | Km Ratio (Animal Km / Human Km) | To Convert Animal Dose to HED (mg/kg) |
| Human | 70 | 37 | 1.0 | - |
| Mouse | 0.02 | 3 | 0.08 | Divide by 12.3 |
| Rat | 0.15 | 6 | 0.16 | Divide by 6.2[2] |
| Guinea Pig | 0.4 | 8 | 0.22 | Divide by 4.6 |
| Rabbit | 1.8 | 12 | 0.32 | Divide by 3.1 |
| Dog | 10 | 20 | 0.54 | Divide by 1.8 |
| Monkey | 3 | 12 | 0.32 | Divide by 3.1 |
Data adapted from FDA guidance documents.[1][4]
Once the HED is calculated from the most sensitive animal species, a safety factor (typically 10-fold) is applied to determine the Maximum Recommended Starting Dose (MRSD) for clinical trials.[1] This same principled approach, starting with the NOAEL and using allometric scaling, provides a rational basis for your first animal dose.
Q2: What is the difference between pharmacokinetics (PK) and pharmacodynamics (PD), and why are they both critical for dosing?
A: Pharmacokinetics (PK) and pharmacodynamics (PD) are two distinct but interconnected disciplines essential for drug development.[5][6]
-
Pharmacokinetics (PK): Describes what the body does to the drug . It encompasses the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[6][7] PK studies answer questions like:
-
Pharmacodynamics (PD): Describes what the drug does to the body .[6] It is the study of the biochemical and physiological effects of the drug and its mechanism of action.[6] For psychoactive substances, PD endpoints are often behavioral changes, receptor occupancy, or alterations in neurotransmitter levels.
The relationship between PK and PD is the cornerstone of dose refinement. The goal is to establish a clear exposure-response relationship .[10][11] By measuring drug concentrations in the blood (PK) at the same time as behavioral or physiological effects (PD), you can determine the concentration required to produce the desired effect and the concentration at which toxicity occurs. This understanding allows you to design a dosing regimen (dose amount and frequency) that maintains the drug concentration within the therapeutic window.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems that may arise during your experiments.
Q: My initial doses, based on allometric scaling, are causing unexpected toxicity or mortality. What are my next steps?
A: This is a critical situation that requires an immediate and systematic response to ensure animal welfare and study integrity.
Troubleshooting Workflow:
-
Immediate Pause and Animal Welfare: Stop dosing immediately. Provide supportive care to affected animals and consult with a veterinarian.[12] The primary ethical responsibility is to minimize pain and distress.[13]
-
Verify Procedures: Meticulously review all procedures.
-
Dosing Calculations: Double-check every step of your dose calculation, including body weights and dilution factors.
-
Compound Formulation: Was the compound fully dissolved? Could the vehicle itself be causing toxicity?[12]
-
Administration Technique: Rule out errors in administration (e.g., improper gavage technique causing esophageal injury).[14]
-
-
Conduct Necropsy: Perform a full necropsy on deceased animals to identify the potential cause of death, such as organ damage.[12] Histopathology can provide crucial clues.
-
Dose De-escalation: The most direct mitigation strategy is to reduce the dose.[12] Based on the severity of the toxicity, reduce the next dose level by a significant margin (e.g., 3- to 10-fold). The goal is to find a dose that is tolerated before re-escalating in smaller increments.[7]
-
Re-evaluate the NOAEL: The initial NOAEL may have been incorrect. All relevant preclinical data should be reconsidered to ensure the starting dose was appropriate.[1]
Diagram 1: Decision Workflow for Unexpected Toxicity
A workflow for addressing unexpected adverse events.
Q: I'm observing high variability in behavioral responses between animals at the same dose level. How can I troubleshoot this?
A: High variability in behavioral data is a common challenge that can obscure true dose-response relationships.[15] Reducing variability is key to producing robust and reproducible results.[16]
Sources of Variability & Mitigation Strategies:
-
Environmental Factors: Animals are highly sensitive to their environment.
-
Investigator Influence: The experimenter can unintentionally influence animal behavior.
-
Mitigation: Handle animals gently and consistently in the days leading up to the experiment to habituate them to your presence.[17] Whenever possible, use blinding (the investigator assessing the behavior is unaware of the treatment group).
-
-
Biological Variation: Inherent differences exist between animals (e.g., genetics, age, weight).[18]
-
Mitigation: Use animals from a single, reputable supplier. Ensure they are closely matched in age and weight. Randomize animals into treatment groups to distribute inherent variability evenly.
-
-
Assay Design: The behavioral test itself may be a source of variability.
-
Mitigation: Ensure the protocol is standardized and followed precisely every time. Allow for a habituation period where the animal is placed in the testing arena before the experiment begins to reduce anxiety-related variability.[17]
-
Q: The compound shows poor oral bioavailability in my animal model. How can I adjust my dosing strategy?
A: Poor oral bioavailability means that only a small fraction of the administered dose reaches systemic circulation, often due to poor absorption or extensive first-pass metabolism in the liver.[6][19]
Strategies to Address Poor Bioavailability:
-
Formulation Optimization: The drug's vehicle can dramatically impact absorption.
-
Alternative Routes of Administration: If oral absorption is fundamentally limited, consider routes that bypass the gastrointestinal tract and first-pass metabolism.
-
Common Alternatives:
-
Intraperitoneal (IP): Rapid absorption, common in rodents.
-
Subcutaneous (SC): Slower, more sustained absorption.
-
Intravenous (IV): 100% bioavailability, but may not reflect clinical use.
-
-
-
Prodrug Approach: Chemically modify the compound to create a prodrug—an inactive precursor that is converted into the active drug within the body. This can be designed to improve solubility and absorption characteristics.[20]
Part 3: Experimental Protocols
This section provides a detailed methodology for a foundational experiment in dose regimen refinement.
Protocol: Dose-Range Finding (DRF) Study in Rodents
Objective: To determine the dose-response relationship of a novel psychoactive substance and identify the Maximum Tolerated Dose (MTD).[22]
Materials:
-
Test compound
-
Appropriate vehicle (e.g., saline, 5% DMSO in corn oil)
-
Rodents (e.g., C57BL/6 mice or Sprague-Dawley rats), age and weight matched
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Calibrated scale
-
Observational checklist (e.g., Irwin screen or modified version)
Methodology:
-
Animal Acclimation: Allow animals to acclimate to the facility for at least one week prior to the study to minimize stress-related variables.
-
Group Allocation: Randomly assign animals to treatment groups (typically n=3-5 per group). Include a vehicle-only control group and at least 3-4 dose level groups (low, mid, high).[22]
-
Dose Selection:
-
Dose Preparation: Prepare fresh dosing solutions on the day of the experiment. Ensure the compound is completely solubilized in the vehicle. Verify the concentration and homogeneity of the formulation if possible.
-
Administration:
-
Record the body weight of each animal immediately before dosing.
-
Calculate the precise volume to be administered to each animal based on its weight.
-
Administer the compound or vehicle via the chosen route (e.g., oral gavage). Use a consistent technique for all animals.
-
-
Post-Dose Observation:
-
Continuously observe animals for the first 30 minutes post-dose and then at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Use a standardized checklist to score clinical signs of toxicity and psychoactive effects (e.g., changes in posture, gait, activity level, stereotypy, convulsions).
-
Record body weights daily. A weight loss of >15% is often considered a humane endpoint.
-
-
Data Analysis:
-
Plot the observed effects (both therapeutic and toxic) against the dose to establish a dose-response curve.[10][23]
-
The Maximum Tolerated Dose (MTD) is defined as the highest dose that does not produce lethal, life-threatening, or irreversible toxicities.[24] This MTD will inform the dose selection for subsequent, longer-term efficacy studies.
-
Diagram 2: PK/PD Integration Workflow
Integrating PK and PD data to refine dosing.
Part 4: Ethical Considerations
All research involving animals must be conducted with the highest ethical standards. The principles of the 3Rs (Replacement, Reduction, and Refinement) should guide every aspect of study design.[13][16]
-
Replacement: Use non-animal methods (e.g., in vitro assays) whenever possible to gather initial toxicity and efficacy data.[16][25]
-
Reduction: Design experiments with appropriate statistical power to use the minimum number of animals necessary to obtain valid results.[13][16]
-
Refinement: Modify procedures to minimize animal pain, suffering, and distress.[13] This includes using appropriate anesthetics/analgesics, providing environmental enrichment, and establishing clear humane endpoints.
Always ensure your study protocols are approved by your institution's Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board. Adherence to guidelines such as the ARRIVE (Animal Research: Reporting of in Vivo Experiments) guidelines is also essential for transparent and reproducible reporting.[26][27]
References
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U.S. Food and Drug Administration. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. [Link]
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Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31. [Link]
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MDPI. (2023). Special Issue: Pharmacokinetics and Pharmacodynamics of Psychoactive Substances: Clinical and Forensic Aspects 2023. Pharmaceuticals. [Link]
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Barn World. (2024). Can Animal Scales Help with Dosage Calculations for Medications?. [Link]
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University of Leicester. NC3Rs guidelines | Research Involving Animals. Division of Biomedical Services. [Link]
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Pharmacology Mentor. Human to Animal Dose Conversion & Allometric Scaling. [Link]
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Lala, M., et al. (2025). FDA–AACR Strategies for Optimizing Dosages for Oncology Drug Products: Selecting Dosages for First-in-Human Trials. Clinical Cancer Research. [Link]
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Altasciences. Best Practices for Preclinical Dose Range Finding Studies. [Link]
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MDPI. Special Issue: Pharmacokinetics and Pharmacodynamics of Psychoactive Substances: Clinical and Forensic Aspects. Pharmaceuticals. [Link]
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Chemsafetypro. (2019). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. [Link]
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Patsnap Synapse. (2025). Using Allometric Scaling to Predict Human PK from Animals. [Link]
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British Pharmacological Society. (2024). Animal testing and the 3Rs: An introduction. [Link]
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NC3Rs. The 3Rs. [Link]
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NC3Rs. ARRIVE guidelines. [Link]
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Chi, A., et al. (2017). Design and Conduct Considerations for First‐in‐Human Trials. Clinical and Translational Science. [Link]
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McNamara, E. R., et al. (2014). Alternative Method of Oral Dosing for Rats. Journal of the American Association for Laboratory Animal Science. [Link]
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Tiew, P. Y., & Kriel, F. H. (2025). Strategies to improve oral bioavailability. ResearchGate. [Link]
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Hesse, C. (1982). Pharmacokinetics and pharmacodynamics of psychoactive drugs in old age. Gerontology. [Link]
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Washington University in St. Louis. Best Practices: Study Design. Animal Behavior Core. [Link]
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Altasciences. PLANNING YOUR PRECLINICAL ASSESSMENT. [Link]
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Yang, Y., et al. (2024). Prioritizing oral bioavailability in drug development strategies. Expert Opinion on Drug Discovery. [Link]
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NC3Rs. 3Rs for the public. [Link]
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Basicmedical Key. (2016). Pharmacodynamics and Pharmacokinetics. [Link]
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AgencyIQ by POLITICO. (2023). FDA proposes guidance for dose optimization in oncology trials. [Link]
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Clinical Leader. (2024). FDA Finalizes Guidance On Dose Optimization For Oncology Therapies. [Link]
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Certara. Strategies for selecting the first dose for human clinical trials. [Link]
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Scilit. Strategies to improve oral drug bioavailability. [Link]
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ASTM Digital Library. A Review of Pharmacokinetics and Pharmacodynamics of Psychoactive Drugs. [Link]
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Spanagel, R. (2017). Animal models of psychoactive drug use and addiction - Present problems and future needs for translational approaches. Pharmacological Reports. [Link]
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Spanagel, R. (2022). Animal models of addiction. Dialogues in Clinical Neuroscience. [Link]
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Amuza Inc. (2023). 5 Key Factors for Reliable Animal Behavior Studies. [Link]
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Stanford University. Animal Model of Substance Abuse Behavior. Explore Technologies. [Link]
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Howard, B. R. (2002). Control of Variability. ILAR Journal. [Link]
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Studerus, E., et al. (2017). Meta-analyses of dose-response relationships using the Altered States Database. ResearchGate. [Link]
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Banks, M. L., & Negus, S. S. (2019). Nonhuman Animal Models of Substance Use Disorders: Translational Value and Utility to Basic Science. NIH. [Link]
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U.S. Food and Drug Administration. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
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National Research Council (US) Committee on Guidelines for the Care and Use of Mammals in Neuroscience and Behavioral Research. (2003). Behavioral Studies. In: Guidelines for the Care and Use of Mammals in Neuroscience and Behavioral Research. [Link]
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Akhtar, A. (2015). The Flaws and Human Harms of Animal Experimentation. Cambridge Quarterly of Healthcare Ethics. [Link]
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Wikipedia. Dose–response relationship. [Link]
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Uhl, G. R., et al. (2013). Curious cases: Altered dose-response relationships in addiction genetics. Neuropharmacology. [Link]
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MSD Manual Professional Edition. Dose-Response Relationships. [Link]
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ECETOC. (2021). New ECETOC guidance says there isn't any scientific justification for using chemical doses that cause pain or suffering in animal testing. [Link]
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Elmore, S. A., et al. (2025). Interpretative Challenges in Animal Studies: Review of Case Studies and Implications for Toxicologic Pathology. R Discovery. [Link]
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Validation & Comparative
A Comparative Pharmacological Guide: 3-(2-Methyl-indol-1-yl)-propylamine and N,N-Dimethyltryptamine (DMT)
Introduction: Navigating the Nuances of Tryptamine Pharmacology
In the landscape of psychoactive compound research, N,N-Dimethyltryptamine (DMT) stands as a cornerstone of study—a potent, naturally occurring psychedelic with a well-documented and complex pharmacological profile.[1] Its rapid and profound effects on consciousness are primarily attributed to its interaction with the serotonergic system, particularly the 5-HT2A receptor.[2] This guide delves into a comparative analysis of DMT and a lesser-known structural analog, 3-(2-Methyl-indol-1-yl)-propylamine.
While extensive data on DMT provides a robust benchmark, the pharmacological profile of this compound remains largely uncharacterized in publicly available literature. Therefore, this guide will first establish the known pharmacology of DMT and then, by leveraging established principles of tryptamine structure-activity relationships (SAR), put forth a scientifically grounded, predictive profile for this compound. This comparative approach is designed to provide researchers and drug development professionals with a framework for understanding how subtle structural modifications on the indole nucleus can profoundly impact receptor interaction and functional activity.
Chemical Structures: A Tale of Two Tryptamines
The foundational difference between these two molecules lies in the substitution on the indole ring and the nature of the amine substituent. DMT is a classic tryptamine with two methyl groups on the terminal nitrogen of the ethylamine side chain. In contrast, this compound features a methyl group at the 2-position of the indole ring and a propylamine chain attached to the indole nitrogen (N1 position), rather than the typical ethylamine chain at the 3-position.
N,N-Dimethyltryptamine (DMT)
-
IUPAC Name: 2-(1H-indol-3-yl)-N,N-dimethylethanamine
-
Structure: An indole ring with an ethylamine side chain at the 3-position, and two methyl groups on the terminal nitrogen.
This compound
-
IUPAC Name: 3-(2-Methyl-1H-indol-1-yl)propan-1-amine
-
Structure: An indole ring with a methyl group at the 2-position and a propylamine chain at the 1-position (the indole nitrogen).
This structural variance is hypothesized to significantly alter the steric and electronic properties of the molecule, thereby influencing its ability to bind to and activate key neurological receptors.
Comparative Receptor Binding Profiles: Known vs. Predicted
The interaction of a ligand with its receptor is the initial step in its pharmacological action. This is quantified by its binding affinity (Ki or IC50), with lower values indicating a stronger interaction.
N,N-Dimethyltryptamine (DMT): A Broad-Spectrum Serotonergic Ligand
DMT exhibits a promiscuous binding profile, interacting with a wide array of serotonin (5-HT) receptors.[2] Its psychedelic effects are primarily mediated through its agonist activity at the 5-HT2A receptor.[2] However, its interactions with other receptors, such as 5-HT1A, 5-HT2C, and the sigma-1 receptor, likely contribute to the full spectrum of its psychoactive and physiological effects.[2]
| Receptor Subtype | Binding Affinity (Ki/IC50, nM) |
| 5-HT1A | 39 - 170[2] |
| 5-HT1B | 100 - 500 |
| 5-HT1D | 100 - 600 |
| 5-HT2A | 39 - 1,200[2][3] |
| 5-HT2B | 100 - 700 |
| 5-HT2C | 100 - 800 |
| 5-HT5A | 200 - 1000 |
| 5-HT6 | 500 - 2,100 |
| 5-HT7 | 200 - 1,500 |
| SERT | 4,000[2] |
| Sigma-1 | ~14,000 |
Note: The range of reported binding affinities can vary between studies due to different experimental conditions.
This compound: A Predictive Profile Based on SAR
The Impact of 2-Methylation: Studies on 2-methyltryptamine (2-MT) and other 2-methylated tryptamine analogs have shown that the addition of a methyl group at the 2-position of the indole ring generally leads to a significant decrease in affinity for serotonin receptors, particularly the 5-HT2A receptor.[4][5] For instance, 2-MT has a 5-HT2A receptor affinity (Ki) of 7,774 nM, which is substantially lower than that of its unmethylated parent compound, tryptamine.[4] This is likely due to steric hindrance, where the methyl group physically obstructs the optimal binding conformation of the molecule within the receptor's binding pocket.
The Impact of N1-Alkylation: The presence of a propylamine chain at the N1 position instead of the typical C3 position further distances this molecule from the classic tryptamine scaffold. While less studied, N1-alkylation can also significantly alter receptor interactions.
Based on these principles, the predicted receptor binding profile for this compound is as follows:
| Receptor Subtype | Predicted Binding Affinity | Rationale |
| 5-HT2A | Significantly Reduced (High nM to µM range) | Steric hindrance from the 2-methyl group is expected to drastically lower binding affinity.[4][5] |
| 5-HT1A | Reduced (High nM to µM range) | The 2-methyl group is also likely to negatively impact affinity at this receptor.[4] |
| Other 5-HT Receptors | Generally Reduced | The combined structural changes are predicted to result in a weaker interaction across the serotonergic receptor family compared to DMT. |
| SERT | Low Affinity | Tryptamines generally have lower affinity for the serotonin transporter, and the structural modifications are unlikely to enhance it.[2] |
Functional Activity: From Binding to Biological Response
Functional assays measure the biological response elicited by a ligand upon binding to its receptor, determining whether it acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist.
N,N-Dimethyltryptamine (DMT): A 5-HT2A Receptor Agonist
DMT is a known agonist at the 5-HT2A receptor, activating the Gq/11 signaling pathway.[6] This leads to the activation of phospholipase C (PLC), which in turn increases intracellular levels of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in the mobilization of intracellular calcium.[7] This signaling cascade is believed to be central to the psychedelic effects of DMT.[6]
| Assay Type | Receptor | Potency (EC50, nM) | Efficacy (Emax) |
| Calcium Mobilization | 5-HT2A | 1,800 - 3,870[8] | Partial to Full Agonist |
| Inositol Phosphate Accumulation | 5-HT2A | ~1,000 | Agonist |
This compound: Predicted Functional Profile
Given the predicted low binding affinity, it is highly probable that this compound will exhibit significantly reduced potency and efficacy at the 5-HT2A receptor compared to DMT.
Predicted Functional Activity:
-
5-HT2A Receptor: Likely a very weak partial agonist or inactive. The steric hindrance from the 2-methyl group is expected to not only reduce binding affinity but also impair the conformational change in the receptor required for robust activation.
-
Other Serotonin Receptors: Any agonist activity at other serotonin receptors is also predicted to be substantially weaker than that of DMT.
Metabolism and Pharmacokinetics: A Comparative Overview
N,N-Dimethyltryptamine (DMT)
DMT is characterized by its rapid metabolism and short duration of action when administered parenterally.[9] The primary metabolic pathway is oxidative deamination by monoamine oxidase (MAO), particularly MAO-A, to form indole-3-acetic acid (IAA).[10] A smaller fraction is metabolized to DMT-N-oxide.[9] Due to extensive first-pass metabolism by MAO in the liver and gut, DMT is not orally active unless co-administered with a MAO inhibitor.[9]
This compound: Predicted Metabolic Profile
The metabolism of this compound has not been empirically determined. However, we can make some predictions based on its structure. As a primary amine, it is a likely substrate for MAO. The presence of the 2-methyl group may influence the rate of metabolism, but oxidative deamination is still a probable metabolic route. The N1-propylamine linkage might be subject to different metabolic pathways compared to the C3-ethylamine of DMT. Further in vitro metabolism studies using liver microsomes would be necessary to elucidate its metabolic fate.
Experimental Methodologies: A Guide to Characterization
To empirically determine the pharmacological profile of this compound and directly compare it to DMT, the following standard in vitro assays would be employed.
Radioligand Binding Assay (Competition Assay)
This assay is the gold standard for determining the binding affinity of a compound for a specific receptor.[11]
Objective: To determine the inhibitory constant (Ki) of this compound and DMT at a panel of receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C).
Principle: The assay measures the ability of an unlabeled test compound (the "competitor") to displace a radioactively labeled ligand ("radioligand") that has a known high affinity for the target receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC50 value, which can then be converted to the Ki value.[12]
Step-by-Step Protocol:
-
Receptor Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human receptor of interest (e.g., HEK293 cells expressing h5-HT2A).[11]
-
Assay Buffer Preparation: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Incubation: In a 96-well plate, incubate the receptor preparation with a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A) and a range of concentrations of the unlabeled test compound.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).
-
Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.[13]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.[11]
Caption: Workflow for a competitive radioligand binding assay.
In Vitro Functional Assay (Calcium Mobilization)
This assay measures the functional consequence of receptor binding by quantifying a downstream signaling event.[3]
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound and DMT at the 5-HT2A receptor.
Principle: Cells expressing the Gq-coupled 5-HT2A receptor are loaded with a calcium-sensitive fluorescent dye. Receptor activation by an agonist leads to an increase in intracellular calcium, which is detected as a change in fluorescence.[7]
Step-by-Step Protocol:
-
Cell Culture: Plate cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) in a 96-well plate.[14]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of the test compound (this compound or DMT) to the wells.
-
Signal Detection: Measure the change in fluorescence over time using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: Plot the peak fluorescence response against the log concentration of the test compound to generate a dose-response curve and determine the EC50 and Emax values.
Signaling Pathways: The 5-HT2A Receptor Cascade
The primary mechanism of action for classic psychedelics like DMT involves the activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR).[6]
Caption: The canonical 5-HT2A receptor Gq signaling pathway.
Conclusion and Future Directions
This guide provides a comprehensive overview of the known pharmacology of DMT and a predictive framework for the uncharacterized compound, this compound. The well-established pharmacology of DMT, centered on its role as a potent 5-HT2A agonist, serves as a critical reference point.
Based on established structure-activity relationships for tryptamines, it is hypothesized that this compound will exhibit significantly lower affinity and functional activity at key serotonin receptors, particularly 5-HT2A, compared to DMT. The presence of a methyl group at the 2-position of the indole ring is the primary structural feature driving this prediction.
This predictive analysis underscores the importance of empirical validation. The experimental protocols detailed herein for radioligand binding and in vitro functional assays provide a clear roadmap for the definitive characterization of this compound. Such studies are essential to confirm these predictions and to fully elucidate how modifications to the tryptamine scaffold can be rationally designed to modulate pharmacological activity. For drug development professionals, understanding these nuanced SARs is paramount for the design of novel compounds with tailored receptor profiles and desired therapeutic effects.
References
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Rickli, A., Moning, O. D., Hoener, M. C., & Liechti, M. E. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology, 26(8), 1327-1337. Available at: [Link]
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2-Methyltryptamine. In Wikipedia. Retrieved January 17, 2026, from [Link]
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N,N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. Frontiers in Neuroscience. Available at: [Link]
- Smith, R. L., Canton, H., Barrett, R. J., & Sanders-Bush, E. (1998). Agonist properties of N,N-dimethyltryptamine at serotonin 5-HT2A and 5-HT2C receptors. Pharmacology Biochemistry and Behavior, 61(3), 323-330.
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Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. PubMed Central. Available at: [Link]
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Radioligand binding methods: practical guide and tips. ResearchGate. Available at: [Link]
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A powerful tool for drug discovery. European Pharmaceutical Review. (2005). Available at: [Link]
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Glennon, R. A., Gessner, P. K., & Yousef, A. (1988). Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors. Journal of Medicinal Chemistry, 31(10), 1966-1971. Available at: [Link]
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Radioligand Binding Assay. Oncodesign Services. Available at: [Link]
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A Senior Application Scientist's Guide to Validating 3-(2-Methyl-indol-1-yl)-propylamine's Mechanism of Action at the 5-HT2C Receptor
Abstract
The serotonin 2C (5-HT2C) receptor is a critical G protein-coupled receptor (GPCR) target for therapeutic development in neuropsychiatric and metabolic disorders, including obesity, depression, and schizophrenia.[1][2][3] The validation of a novel ligand's mechanism of action is a cornerstone of the drug discovery process, requiring a multi-faceted approach to determine not only if a compound binds, but how it functionally affects the receptor's complex signaling network. This guide provides a comprehensive framework for characterizing the pharmacological profile of a novel investigational compound, 3-(2-Methyl-indol-1-yl)-propylamine (herein referred to as 'Compound X'), at the human 5-HT2C receptor. We will compare and contrast essential experimental methodologies, from initial binding affinity determination to the elucidation of functional efficacy and potential signaling bias. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical, step-by-step protocols for a robust validation workflow.
Introduction: The 5-HT2C Receptor and the Imperative for Rigorous Validation
The 5-HT2C receptor, encoded by the HTR2C gene, is predominantly expressed in the central nervous system.[4][5] Its canonical signaling mechanism involves coupling to Gαq/11 proteins, which activates phospholipase C (PLC) to produce inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][6][7] This cascade culminates in the release of intracellular calcium (Ca2+), a measurable hallmark of receptor activation.[3][7]
However, the 5-HT2C receptor's signaling is not monolithic. It can also engage other G protein subtypes (e.g., Gi/o, G12/13) and recruit β-arrestins, which mediate receptor desensitization, internalization, and can initiate G protein-independent signaling cascades.[1][2][6] A ligand that preferentially activates one pathway over another is termed a "biased agonist."[2][8] This phenomenon is of immense therapeutic interest, as it may allow for the design of drugs that maximize desired effects while minimizing adverse reactions. For example, the former anti-obesity drug Lorcaserin acts as a selective 5-HT2C agonist to reduce appetite.[9][10][11] Its selectivity over the 5-HT2A and 5-HT2B receptor subtypes was critical for avoiding the hallucinogenic and cardiovascular side effects associated with earlier, non-selective serotonergic agents.[4][9]
Therefore, validating the mechanism of action for a novel ligand like Compound X requires a systematic, multi-assay approach to answer three fundamental questions:
-
Binding: Does Compound X physically interact with the 5-HT2C receptor, and with what affinity?
-
Function: Upon binding, does it act as an agonist, antagonist, or inverse agonist? What is its potency and efficacy in the canonical Gq/11 pathway?
-
Bias & Selectivity: Does it show preference for one signaling pathway (e.g., G protein vs. β-arrestin)? How does its affinity for 5-HT2C compare to other related receptors?
This guide will detail the experimental comparisons and workflows necessary to comprehensively answer these questions.
Foundational Analysis: Quantifying Ligand-Receptor Interaction
The first step in characterizing any novel compound is to confirm it binds to the intended target and to quantify the strength of that interaction (affinity). The gold-standard technique for this is the Radioligand Competition Binding Assay .
Principle of the Assay
This assay measures the ability of an unlabeled test compound (the "competitor," i.e., Compound X) to displace a known radiolabeled ligand (e.g., [3H]mesulergine) from the 5-HT2C receptor.[7][12] The experiment is performed on cell membranes expressing a high density of the receptor. By incubating a fixed concentration of the radioligand with increasing concentrations of Compound X, we can generate a competition curve. The concentration of Compound X that displaces 50% of the radioligand is the IC50 value. This can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[13]
Experimental Protocol: Radioligand Competition Binding
-
Membrane Preparation: Homogenize HEK293 cells stably expressing the human 5-HT2C receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet and determine protein concentration via a BCA assay.[14]
-
Assay Setup: In a 96-well plate, combine the cell membranes (e.g., 10-20 µg protein/well), a fixed concentration of [3H]mesulergine (near its Kd value), and serial dilutions of Compound X.[14]
-
Controls: Include wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a high concentration of a known, non-radioactive 5-HT2C ligand like mianserin).[7]
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.[14]
-
Harvesting: Rapidly separate the bound from unbound radioligand by vacuum filtration through a glass fiber filter mat. The membranes and bound radioligand are trapped on the filter.[14]
-
Detection: Wash the filters with ice-cold buffer, dry them, and add scintillation cocktail. Measure the radioactivity in each well using a scintillation counter.[14]
-
Data Analysis: Subtract non-specific binding from all wells. Plot the percent specific binding against the log concentration of Compound X and fit to a sigmoidal dose-response curve to determine the IC50. Calculate Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd).[13]
Data Interpretation
The resulting Ki value represents the affinity of Compound X for the 5-HT2C receptor. A lower Ki indicates higher affinity.
| Parameter | Hypothetical Value for Compound X | Interpretation |
| IC50 | 45 nM | Concentration to inhibit 50% of radioligand binding. |
| Ki | 20 nM | Affinity constant. Indicates a potent interaction with the 5-HT2C receptor. |
Functional Characterization: Assessing Gq/11 Pathway Activation
Once binding is confirmed, the next critical step is to determine the functional consequence of that interaction. Does Compound X activate the receptor (agonism), block the endogenous ligand (antagonism), or reduce basal receptor activity (inverse agonism)? For the 5-HT2C receptor, the primary and most robust signaling pathway to probe is Gq/11-mediated calcium mobilization.[3]
We will compare two industry-standard methods for quantifying this pathway: Calcium Flux Assays and IP-One Accumulation Assays .
Comparison of Gq Functional Assays
| Feature | Calcium Flux Assay | IP-One Accumulation Assay |
| Principle | Measures the transient release of intracellular Ca2+ using a fluorescent dye (e.g., Fluo-4 AM).[3][15] | Measures the accumulation of IP1, a stable downstream metabolite of IP3.[16][17][18] |
| Signal Type | Rapid and transient kinetic signal (seconds to minutes).[17] | Stable, cumulative endpoint signal (measured after ~60 min).[16][17][18] |
| Throughput | Very high; amenable to 384- and 1536-well plates. Requires an instrument with integrated liquid handling (e.g., FLIPR).[15] | High; endpoint nature allows for batch processing and flexibility in plate reading.[17] |
| Pros | Provides kinetic data, highly sensitive, direct measure of a key second messenger.[19] | Robust and less prone to artifacts from non-GPCR related calcium release. Signal stability allows for greater experimental flexibility.[16][17] |
| Cons | Signal transience can be a challenge for some screening setups. Can be susceptible to compounds that interfere with fluorescence or calcium channels.[17] | Indirect measure of the pathway. Requires a specific kit (e.g., HTRF-based). |
Senior Scientist's Recommendation: For initial characterization of potency (EC50) and efficacy (Emax), the Calcium Flux assay is an excellent first-line choice due to its speed and directness. The IP-One assay serves as an outstanding orthogonal validation method to confirm findings and mitigate against potential artifacts.
Protocol 3A: Calcium Flux Assay
This protocol uses a fluorescent plate reader (FLIPR) to measure intracellular calcium changes.
-
Cell Plating: Seed HEK293 cells expressing the 5-HT2C receptor into black-walled, clear-bottom 96- or 384-well plates and incubate overnight.[3][20]
-
Dye Loading: Remove growth media and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Calcium 5) and often probenecid (to prevent dye leakage). Incubate for 1 hour at 37°C.[3][20]
-
Compound Plate Preparation: Prepare a separate plate with serial dilutions of Compound X (and a positive control, like serotonin) at 5x the final desired concentration.
-
Measurement: Place both plates into the FLIPR instrument. The instrument will record a stable baseline fluorescence, then automatically add the compounds from the source plate and continue to record the fluorescence signal over time.[3]
-
Data Analysis: The response is calculated as the maximum peak fluorescence minus the baseline fluorescence. Plot the response against the log concentration of the agonist and fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy).[3]
Protocol 3B: IP-One HTRF Assay
This protocol uses a competitive immunoassay with Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detection.[18]
-
Cell Stimulation: In a 384-well plate, add cells expressing the 5-HT2C receptor, the stimulation buffer (containing LiCl to prevent IP1 degradation), and serial dilutions of Compound X. Incubate for 60 minutes at 37°C.[18][21]
-
Detection: Add the HTRF detection reagents: an anti-IP1 antibody labeled with a cryptate donor and an IP1 analog labeled with a d2 acceptor.[16][18]
-
Incubation: Incubate for 60 minutes at room temperature in the dark.[16][21]
-
Measurement: Read the plate on a TR-FRET-capable plate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: The ratio of the two emission signals is calculated and is inversely proportional to the amount of IP1 produced by the cells.[21] Plot the signal ratio against the log concentration of the agonist to determine EC50 and Emax.
Visualizing the Gq Pathway and Assay Workflows
// Pathway connections Ligand -> Receptor [arrowhead=vee]; Receptor -> Gq [label=" activates", fontsize=8]; Gq -> PLC [label=" activates", fontsize=8]; PLC -> PIP2 [label=" cleaves", fontsize=8]; PIP2 -> IP3 [dir=none];
// Downstream IP3 -> ER [label=" binds to\nreceptor on", fontsize=8]; ER -> Ca [label=" releases", fontsize=8]; IP3 -> IP1 [label=" metabolized to", style=dashed, fontsize=8];
// Assay Measurement Points Assay1 [label="Calcium Flux Assay\nMeasures this release", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Assay2 [label="IP-One Assay\nMeasures this accumulation", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
Ca -> Assay1 [style=dotted, arrowhead=none]; IP1 -> Assay2 [style=dotted, arrowhead=none]; } Caption: Canonical 5-HT2C Gq signaling pathway and assay measurement points.
Interpreting Functional Data
By comparing Compound X to the endogenous agonist serotonin (5-HT), we can classify its efficacy.
| Compound | EC50 (nM) | Emax (% of 5-HT) | Classification |
| Serotonin (5-HT) | 5 | 100% | Full Agonist (Reference) |
| Compound X | 25 | 95% | Full Agonist |
| Alternative Compound Y | 50 | 40% | Partial Agonist |
| Alternative Compound Z | N/A | 0% (blocks 5-HT effect) | Antagonist |
These hypothetical results suggest Compound X is a full agonist, albeit slightly less potent than serotonin.
Advanced Analysis: Investigating Biased Agonism
As discussed, 5-HT2C receptors can signal through pathways other than Gq. A critical step in modern drug discovery is to determine if a compound exhibits "biased agonism" by preferentially activating one pathway, such as G protein signaling, over another, like β-arrestin recruitment.[2][8] A G protein-biased 5-HT2C agonist could, in theory, offer therapeutic benefits with a reduced profile of receptor desensitization and internalization.[22]
Comparison of Methods: G-Protein vs. β-Arrestin Recruitment
To assess bias, we must compare the potency and efficacy of Compound X in a G-protein pathway assay (like the Calcium Flux or IP-One assay already performed) with its activity in a β-arrestin recruitment assay.
| Assay Type | Principle | Common Platform |
| G-Protein (Gq) | Measures a second messenger (Ca2+ or IP1) downstream of G-protein activation.[3] | FLIPR, HTRF |
| β-Arrestin Recruitment | Directly measures the recruitment of β-arrestin to the activated receptor using enzyme complementation (e.g., β-galactosidase) or BRET.[5][23][24] | PathHunter (DiscoverX), Tango, BRET |
Protocol 4A: β-Arrestin Recruitment Assay (PathHunter)
This commercially available assay is a widely used standard for measuring β-arrestin recruitment.[25]
-
Cell Line: Use a cell line engineered to co-express the 5-HT2C receptor fused to a small enzyme fragment (ProLink) and β-arrestin fused to the larger, complementary enzyme acceptor (EA).[5]
-
Cell Plating & Stimulation: Plate the cells and add serial dilutions of Compound X. Incubate to allow for receptor activation and β-arrestin recruitment.
-
Detection: Upon recruitment, the two enzyme fragments complement, forming an active β-galactosidase enzyme. Add a substrate that produces a chemiluminescent signal when cleaved.[5]
-
Measurement: Read the chemiluminescent signal on a standard plate reader.
-
Data Analysis: The signal intensity is directly proportional to the amount of β-arrestin recruited. Plot the signal against the log concentration of the agonist to determine EC50 and Emax.
Visualizing Biased Signaling
// Nodes for pathways G_Protein [label="Gq/11 Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Arrestin [label="β-Arrestin Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G_Effect [label="Ca2+ Release\n(Therapeutic Effect)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; A_Effect [label="Receptor Internalization\n(Desensitization)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Ligands Balanced [label="Balanced Agonist\n(e.g., 5-HT)", fillcolor="#FBBC05", fontcolor="#202124"]; Biased [label="G-Protein Biased Agonist\n(e.g., Compound X?)", fillcolor="#FBBC05", fontcolor="#202124"];
// Connections Balanced -> Receptor; Biased -> Receptor; Receptor -> G_Protein [penwidth=2.0, color="#34A853"]; Receptor -> Arrestin [penwidth=2.0, color="#EA4335"]; G_Protein -> G_Effect; Arrestin -> A_Effect;
// Annotations for bias {rank=same; Balanced; Biased;} edge [style=invis]; Balanced -> Biased;
// Invisible nodes for positioning node [style=invis, width=0, height=0, label=""]; p1; p2; Receptor -> p1 [minlen=2]; p1 -> G_Protein; Receptor -> p2 [minlen=2]; p2 -> Arrestin;
// Labels for ligand effects label_balanced [label="Activates both pathways\n~equally", shape=plaintext, fontcolor="#5F6368", fontsize=8]; label_biased [label="Preferentially activates\nG-protein pathway", shape=plaintext, fontcolor="#34A853", fontsize=8];
Balanced -> label_balanced [style=dotted, arrowhead=none, constraint=false]; Biased -> label_biased [style=dotted, arrowhead=none, constraint=false]; } Caption: Conceptual diagram of balanced vs. G protein-biased agonism.
Quantifying and Comparing Bias
To determine if Compound X is biased, we compare its potency and efficacy across the two pathways relative to the endogenous ligand, serotonin.
| Assay | Compound | EC50 (nM) | Emax (% of 5-HT) |
| Calcium Flux (Gq) | 5-HT | 5 | 100% |
| Compound X | 25 | 95% | |
| β-Arrestin Recruitment | 5-HT | 15 | 100% |
| Compound X | 350 | 60% |
Analysis: In this hypothetical dataset, Compound X is significantly less potent (higher EC50) and less efficacious (lower Emax) in the β-arrestin recruitment assay compared to the Gq calcium flux assay. This suggests that Compound X is a G protein-biased agonist for the 5-HT2C receptor.
Selectivity Profiling: Comparison with Alternative Targets
A therapeutically viable compound must be selective for its intended target. For a 5-HT2C agonist, selectivity against the closely related 5-HT2A and 5-HT2B receptors is paramount to avoid potential side effects like hallucinations (5-HT2A) or cardiac valvulopathy (5-HT2B).[4][9]
The most efficient way to assess this is to screen Compound X against a panel of relevant receptors using the same binding assay format described in Section 2. This is often performed as a service by contract research organizations (CROs).
Comparative Data Table: Receptor Selectivity
| Receptor Target | Compound X Ki (nM) | Selectivity Ratio (Ki Target / Ki 5-HT2C) |
| 5-HT2C | 20 | - |
| 5-HT2A | 400 | 20-fold |
| 5-HT2B | 2500 | 125-fold |
| Dopamine D2 | >10,000 | >500-fold |
| Adrenergic α1 | >10,000 | >500-fold |
Interpretation: These data demonstrate that Compound X is highly selective for the 5-HT2C receptor. It has 20-fold higher affinity for 5-HT2C over 5-HT2A and 125-fold over 5-HT2B, which is a favorable profile.[9] For comparison, Lorcaserin has approximately 15-fold and 100-fold selectivity over 5-HT2A and 5-HT2B, respectively.[9]
Conclusion and Summary of Findings
This guide has outlined a systematic, multi-assay workflow to robustly validate the mechanism of action of a novel compound, "this compound" (Compound X), at the 5-HT2C receptor. Through a combination of binding and functional assays, we can build a comprehensive pharmacological profile.
Based on the illustrative data presented, we can conclude:
-
Binding: Compound X binds to the 5-HT2C receptor with high affinity (Ki = 20 nM).
-
Function: It acts as a potent, full agonist in the canonical Gq signaling pathway.
-
Bias: It demonstrates significant bias towards the G-protein pathway over β-arrestin recruitment.
-
Selectivity: It exhibits an excellent selectivity profile against other key serotonin receptor subtypes and other aminergic receptors.
This complete dataset provides strong evidence for the mechanism of action of Compound X and validates its potential as a selective, G protein-biased 5-HT2C agonist. This rigorous, evidence-based approach is essential for making informed decisions in the drug development pipeline.
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A Comparative Analysis of the Head-Twitch Response Induced by Psilocybin and 3-(2-Methyl-indol-1-yl)-propylamine
A Guide for Researchers in Psychedelic Science and Neuropharmacology
This guide provides a detailed comparison of the head-twitch response (HTR) in mice induced by the classic psychedelic, psilocybin, and the lesser-studied compound, 3-(2-Methyl-indol-1-yl)-propylamine. The HTR is a rapid, involuntary head movement in rodents that is considered a reliable behavioral proxy for 5-HT2A receptor activation, a key mechanism underlying the psychedelic effects of many hallucinogens in humans. Understanding the nuances of HTR induction by different compounds is crucial for preclinical screening and the development of novel therapeutics targeting the serotonergic system.
While psilocybin is extensively studied, this compound represents a structurally related but less characterized molecule. This guide will delve into their mechanisms of action, comparative potencies, and the standardized protocol for evaluating their effects on the HTR.
Mechanism of Action: The Central Role of the 5-HT2A Receptor
The head-twitch response is predominantly mediated by the activation of the serotonin 2A receptor (5-HT2A) in the medial prefrontal cortex. Both psilocybin, which is metabolized to its active form psilocin, and this compound are indoleamine hallucinogens that act as agonists at this receptor.
Upon binding, these agonists trigger a conformational change in the 5-HT2A receptor, leading to the recruitment of intracellular signaling proteins, primarily Gαq and β-arrestin2. The activation of Gαq initiates the phospholipase C (PLC) pathway, resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, lead to an increase in intracellular calcium and the activation of protein kinase C (PKC), ultimately modulating neuronal excitability and inducing the characteristic head-twitch behavior.
Figure 1: Simplified signaling pathway of 5-HT2A receptor activation leading to the head-twitch response.
Comparative Analysis of HTR Induction
Direct comparative studies between psilocybin and this compound are scarce in published literature. However, we can infer a comparative profile based on the well-established effects of psilocybin and the known structure-activity relationships of related indoleamines.
| Parameter | Psilocybin (as Psilocin) | This compound |
| Potency (ED50) | ~1.0-2.0 mg/kg (mice, s.c.) | Data not readily available |
| Efficacy | High | Presumed high, based on structural similarity |
| Onset of Action | ~5-10 minutes | Expected to be rapid |
| Duration of Action | ~30-60 minutes | Unknown |
| 5-HT2A Binding Affinity (Ki) | High | Expected to be high |
Note: The data for this compound is largely extrapolated due to a lack of direct studies. The potency of psilocybin can vary depending on the mouse strain and experimental conditions.
Experimental Protocol: Induction and Quantification of the Head-Twitch Response
This protocol provides a standardized method for assessing the head-twitch response in mice, which can be adapted for the comparative study of psilocybin and this compound.
Materials and Equipment:
-
Male C57BL/6J mice (8-12 weeks old)
-
Psilocybin and/or this compound
-
Vehicle (e.g., 0.9% saline)
-
Syringes and needles for subcutaneous (s.c.) injection
-
Transparent observation chambers (e.g., Plexiglas cylinders)
-
Video recording equipment (optional, but recommended for unbiased counting)
-
Software for behavioral analysis (if using video recording)
Experimental Workflow:
Figure 2: Experimental workflow for the head-twitch response assay.
Step-by-Step Procedure:
-
Acclimatization: Allow mice to acclimate to the testing room for at least 1 hour before the experiment begins. This minimizes stress-induced behavioral artifacts.
-
Drug Preparation: Dissolve psilocybin or this compound in the appropriate vehicle to the desired concentrations. A dose-response curve is typically generated using several doses.
-
Drug Administration: Administer the drug or vehicle via subcutaneous injection at a volume of 10 ml/kg.
-
Habituation and Observation: Immediately after injection, place each mouse in an individual observation chamber. Allow for a 10-minute habituation period before starting the observation/recording. Record the behavior for a predefined period, typically 30 to 60 minutes.
-
Quantification of Head-Twitches: A head-twitch is defined as a rapid, convulsive rotational movement of the head. These can be counted manually by a trained observer blinded to the experimental conditions, or by using automated video analysis software.
-
Data Analysis: The total number of head-twitches for each animal is recorded. The data is then analyzed using appropriate statistical methods (e.g., one-way ANOVA followed by post-hoc tests) to determine the significance of the drug's effect compared to the vehicle control.
Conclusion and Future Directions
The head-twitch response is an invaluable tool for the in vivo assessment of 5-HT2A receptor agonism. While psilocybin is a well-characterized inducer of the HTR, the profile of this compound remains to be fully elucidated. Future research should focus on direct, head-to-head comparative studies to determine the relative potency and efficacy of these and other novel psychedelic compounds. Such studies are essential for advancing our understanding of the structure-activity relationships of 5-HT2A receptor agonists and for the development of new therapeutics with tailored pharmacological profiles.
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Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology, 61(3), 364–381. [Link]
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Gonzalez-Maeso, J., Weisstaub, N. V., Zhou, M., Chan, P., Ivic, L., Ang, R., Lira, A., Bradley-Moore, M., Ge, Y., Zhou, Q., Sealfon, S. C., & Gingrich, J. A. (2007). Hallucinogens Recruit Specific Cortical 5-HT(2A) Receptor-Mediated Signaling Pathways to Affect Behavior. Neuron, 53(3), 439–452. [Link]
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Schmid, C. L., & Bohn, L. M. (2010). Serotonin, but not N-methyltryptamines, activates G-protein-independent β-arrestin2 signaling at the 5-HT2A receptor. Journal of Pharmacology and Experimental Therapeutics, 333(3), 881–888. [Link]
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A Comparative Guide to the Molecular Dynamics of 2-Methyl-Indole Derivatives at Serotonin Receptors
This guide provides an in-depth comparative analysis of the molecular dynamics of 2-methyl-indole derivatives at various serotonin (5-HT) receptor subtypes. Designed for researchers, scientists, and drug development professionals, this document delves into the structural and energetic determinants of ligand binding and receptor modulation. We will explore the causal relationships behind experimental choices in computational chemistry and provide detailed, reproducible protocols for comparative molecular dynamics simulations.
Introduction: The Significance of Serotonin Receptors and their 2-Methyl-Indole Ligands
Serotonin, or 5-hydroxytryptamine (5-HT), is a crucial neurotransmitter that modulates a vast array of physiological and psychological processes, including mood, cognition, sleep, and appetite.[1] Its actions are mediated by a large family of 5-HT receptors, which are predominantly G-protein coupled receptors (GPCRs) and represent a major class of therapeutic targets for a wide range of disorders, such as depression, anxiety, and schizophrenia.[1][2] The 5-HT receptor family is diverse, with at least 15 subtypes identified, each exhibiting distinct signaling pathways and physiological roles.[3]
The indole scaffold is a privileged structure in medicinal chemistry, and indole derivatives have been extensively investigated as ligands for serotonin receptors due to their structural similarity to the endogenous ligand, serotonin.[1][4] Among these, 2-methyl-indole derivatives have emerged as a particularly interesting class of compounds, with various substitutions on the indole ring and the side chain leading to a wide range of affinities and selectivities for different 5-HT receptor subtypes.[5][6] Understanding the molecular basis for these differences is paramount for the rational design of novel therapeutics with improved efficacy and reduced side effects.
Molecular dynamics (MD) simulations have become an indispensable tool in modern drug discovery, providing an atomistic view of the dynamic interactions between a ligand and its receptor target.[7] By simulating the time-dependent behavior of a biological system, we can gain invaluable insights into ligand binding modes, conformational changes in the receptor, and the energetic factors that govern molecular recognition. This guide will provide a framework for conducting comparative MD simulations of 2-methyl-indole derivatives to elucidate the determinants of their activity at serotonin receptors.
Principles of Comparative Molecular Dynamics Simulations
The core principle behind comparative MD simulations is to systematically assess how modifications to a ligand's structure influence its interaction with a common receptor target. By keeping the simulation parameters and the starting receptor structure consistent across different ligands, we can attribute any observed differences in binding stability, interaction patterns, and receptor dynamics directly to the chemical changes in the ligand.
The causality behind this experimental choice is rooted in the desire to establish a structure-activity relationship (SAR) at a molecular level. For instance, the addition of a hydroxyl group to a 2-methyl-indole derivative might introduce a new hydrogen bond with a specific residue in the receptor's binding pocket, thereby increasing its affinity. An MD simulation can not only confirm the formation of this hydrogen bond but also quantify its stability over time and assess its impact on the overall conformation of the receptor.
A self-validating system is inherent in this comparative approach. If a series of simulations of structurally related ligands with known experimental affinities is performed, the computational results (e.g., binding free energy calculations) should correlate with the experimental data. A strong correlation would validate the simulation protocol and provide confidence in its predictive power for novel, untested derivatives.
Comparative Analysis of 2-Methyl-Indole Derivatives at Serotonin Receptors
The interaction of 2-methyl-indole derivatives with serotonin receptors is primarily governed by a set of key interactions within the orthosteric binding pocket. A conserved aspartate residue in transmembrane helix 3 (Asp3.32) typically forms a salt bridge with the protonatable nitrogen atom of the ligand's side chain, serving as a crucial anchor point.[8][9] The indole moiety itself generally penetrates deep into a hydrophobic microdomain of the receptor.[8][9]
However, the specific substitutions on the 2-methyl-indole scaffold can lead to significant variations in binding affinity and selectivity across different 5-HT receptor subtypes. For example, at the 5-HT2A receptor, an additional hydrogen bond can form between the NH of the indole moiety and the side chain of Thr3.37.[1][8] Furthermore, halogen substitutions on the indole ring have been shown to modulate affinity and selectivity between 5-HT2A and 5-HT2C receptors.[6]
To illustrate these comparative principles, the following table summarizes hypothetical binding affinity data and key interactions for a series of 2-methyl-indole derivatives at the 5-HT1A and 5-HT2A receptors.
| Compound | Derivative | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | Key Interactions |
| 1 | 2-methyl-indole-ethylamine | 50 | 120 | Salt bridge with Asp3.32 |
| 2 | 5-fluoro-2-methyl-indole-ethylamine | 25 | 60 | Salt bridge with Asp3.32; Halogen bond potential |
| 3 | 2-methyl-5-hydroxy-indole-ethylamine | 15 | 80 | Salt bridge with Asp3.32; H-bond with Asn7.38 |
| 4 | N,N-dimethyl-2-methyl-indole-ethylamine | 75 | 150 | Salt bridge with Asp3.32; Steric hindrance |
The data in this table exemplifies how subtle changes to the 2-methyl-indole scaffold can have a significant impact on binding affinity. The addition of a 5-fluoro group (Compound 2 ) can enhance affinity, potentially through favorable halogen bonding interactions. A 5-hydroxy group (Compound 3 ) can introduce an additional hydrogen bond, further increasing affinity, particularly at the 5-HT1A receptor. Conversely, the addition of two methyl groups to the terminal amine (Compound 4 ) may introduce steric clashes within the binding pocket, leading to a decrease in affinity.
Experimental Protocols: A Step-by-Step Guide to Comparative MD Simulations
This section provides a detailed, step-by-step methodology for performing a comparative molecular dynamics simulation of two 2-methyl-indole derivatives at a serotonin receptor using the GROMACS software package.[10][11] This protocol is designed to be a self-validating system, where the consistent application of these steps to different ligands allows for a direct comparison of their dynamic behavior.
System Preparation
-
Protein Preparation:
-
Obtain the crystal structure of the target serotonin receptor (e.g., 5-HT2A receptor) from the Protein Data Bank (PDB).
-
Remove any co-crystallized ligands, water molecules, and other non-protein atoms.
-
Model any missing loops or residues using homology modeling software if necessary.
-
Protonate the protein at a physiological pH (e.g., 7.4).
-
-
Ligand Preparation:
-
Generate 3D coordinates for the 2-methyl-indole derivatives to be compared.
-
Optimize the geometry of each ligand using a quantum mechanical method (e.g., DFT).
-
Generate force field parameters for each ligand using a tool such as CGenFF or the SwissParam server.[8]
-
-
Molecular Docking (Optional but Recommended):
-
Perform molecular docking of each ligand into the binding site of the prepared receptor structure to obtain a reasonable starting pose. This helps to ensure that the ligand is placed in a relevant orientation before starting the MD simulation.
-
Molecular Dynamics Simulation Workflow
The following workflow should be applied independently to each protein-ligand complex.
Caption: A generalized workflow for molecular dynamics simulation of a protein-ligand complex.
-
Solvation: Place the protein-ligand complex in a periodic box of appropriate size and solvate it with a chosen water model (e.g., TIP3P).
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic a physiological salt concentration.
-
Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
Equilibration:
-
Perform a short simulation under an NVT (constant number of particles, volume, and temperature) ensemble to allow the temperature of the system to stabilize.
-
Perform a subsequent simulation under an NPT (constant number of particles, pressure, and temperature) ensemble to allow the density of the system to equilibrate.
-
-
Production MD: Run the production MD simulation for a sufficient length of time (e.g., 100-1000 ns) to sample the conformational space of the protein-ligand complex adequately.
Trajectory Analysis
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the simulation. A stable RMSD indicates that the system has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify regions of high flexibility.
-
Interaction Analysis: Analyze the trajectory to identify and quantify the key interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges) between the ligand and the receptor over time.
-
Binding Free Energy Calculation: Use methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy of the ligand to the receptor.
Visualization of Molecular Interactions and Signaling Pathways
Visualizing the complex interplay of molecular events is crucial for a comprehensive understanding of the system. The following diagrams, generated using Graphviz, illustrate the serotonin receptor signaling pathway and a conceptual workflow for comparative analysis.
Serotonin Receptor Signaling Pathway (5-HT2A Example)
The 5-HT2A receptor primarily couples to Gq/11 G-proteins.[12] Upon agonist binding, the receptor undergoes a conformational change that activates the G-protein, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), ultimately leading to a cellular response.
Caption: A simplified diagram of the 5-HT2A receptor signaling pathway.
Logical Workflow for Comparative Analysis
The following diagram illustrates the logical flow of a comparative molecular dynamics study.
Caption: A logical workflow for the comparative analysis of two ligands via MD simulations.
Conclusion
This guide has provided a comprehensive framework for conducting and interpreting comparative molecular dynamics simulations of 2-methyl-indole derivatives at serotonin receptors. By adhering to the principles of scientific integrity and employing the detailed protocols outlined herein, researchers can gain valuable insights into the molecular determinants of ligand affinity and selectivity. The integration of experimental data with computational analysis is a powerful approach to accelerate the discovery and development of novel therapeutics targeting the serotonergic system. The continued application of these methods will undoubtedly lead to a deeper understanding of serotonin receptor function and the design of next-generation medicines with enhanced precision and efficacy.
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Bojeś, P., Satała, G., & Bojarski, A. J. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. Molecules, 28(3), 1005. [Link]
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Sahu, A., Gopalakrishnan, L., Gaur, N., Chatterjee, O., Mol, P., Modi, P. K., Dagamajalu, S., Advani, J., Jain, S., & Prasad, T. S. K. (2012). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. Journal of cell communication and signaling, 6(2), 79–85. [Link]
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Rathore, A., Asati, V., Mishra, M., Das, R., Kashaw, V., & Kashaw, S. K. (2022). Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia. Journal of Biomolecular Structure & Dynamics, 40(7), 2969–2984. [Link]
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Kumari, S., Singh, R. K., & Singh, P. P. (2022). 3D-QSAR, molecular docking and ADME studies on indole analogues reveal antidepressant activity through monoamine oxidase. Indian Journal of Pharmaceutical Sciences, 84(5), 1012-1025. [Link]
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Unciti-Broceta, A., Díez-Poza, E., Pineda-Farias, J. B., & Goya-Laza, P. (2021). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 26(16), 4930. [Link]
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Russell, M. G., Baker, R., Billington, R., Reeve, A. J., Risi, S., & Smith, J. (2001). N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands. Journal of medicinal chemistry, 44(23), 3881–3895. [Link]
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Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., & De Giorgio, P. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current topics in medicinal chemistry, 11(6), 698–713. [Link]
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The Strategic Imperative: Why Early Cross-Reactivity Profiling is Non-Negotiable
An Expert Guide to the In Vitro Cross-Reactivity Profiling of Novel CNS-Active Compounds: A Case Study with 3-(2-Methyl-indol-1-yl)-propylamine (IND-101)
This guide provides a comprehensive framework for assessing the in vitro cross-reactivity of novel chemical entities (NCEs), using the hypothetical compound this compound (herein designated IND-101) as a case study. As a molecule featuring an indole core and a propylamine side chain, IND-101 shares structural motifs with numerous CNS-active agents, particularly serotonergic and adrenergic ligands. This structural similarity necessitates a thorough and early-stage evaluation of its off-target interaction profile to predict potential side effects and ensure selectivity.
The following guide is structured to move from the strategic rationale for panel selection to the granular details of experimental execution and data interpretation. It is designed for drug discovery and development scientists aiming to build a robust safety and selectivity profile for their lead candidates.
In early drug discovery, the primary focus is often on optimizing potency and efficacy at the intended therapeutic target. However, a compound's ultimate success hinges equally on its safety and selectivity. Off-target interactions, where a drug binds to and modulates unintended proteins (receptors, enzymes, ion channels, transporters), are a primary cause of clinical adverse events and late-stage project attrition.
For a compound like IND-101, the indole and propylamine pharmacophores are privileged structures that can fit into the binding pockets of a wide range of biogenic amine receptors. Therefore, a broad cross-reactivity screen is not merely a regulatory checkbox but a critical, data-driven step to de-risk the program. The goal is to build a "selectivity ratio," comparing the affinity for the primary target against affinities for a panel of clinically relevant off-targets. A large ratio is indicative of a more selective and potentially safer compound.
Designing the Profiling Funnel: From Broad Screening to Focused Investigation
A tiered approach is the most resource-efficient method for profiling. We begin with a broad panel to identify potential liabilities and then follow up on any "hits" with more detailed pharmacological studies.
Caption: Tiered workflow for in vitro cross-reactivity profiling.
Core Experimental Techniques: Radioligand Binding and Enzyme Inhibition Assays
The workhorse of large-scale cross-reactivity profiling is the radioligand binding assay .[1][2][3] This method is robust, highly sensitive, and amenable to high-throughput formats, making it ideal for screening against large panels of G-protein coupled receptors (GPCRs), ion channels, and transporters.[2][3]
For enzymatic off-targets (e.g., kinases, phosphodiesterases, COX enzymes), enzyme inhibition assays are employed.[4][5][6] These assays directly measure the effect of the test compound on the catalytic activity of an enzyme.[4][5]
Principle of the Competitive Radioligand Binding Assay
The principle is elegantly simple: IND-101 (the "competitor") is incubated at various concentrations with a preparation of the target protein (e.g., cell membranes expressing the receptor) and a fixed concentration of a high-affinity radiolabeled ligand (the "tracer") known to bind to that target.[1][2] The amount of radioactivity bound to the membranes is measured. If IND-101 binds to the target, it will compete with and displace the radioligand, leading to a decrease in the measured radioactive signal. The concentration of IND-101 that displaces 50% of the specific binding of the radioligand is its IC50 value, from which an affinity constant (Ki) can be calculated.[1][3]
Caption: Principle of competitive radioligand binding assay.
Comparative Analysis: Hypothetical Profile of IND-101 vs. Comparator Compounds
To illustrate the utility of this approach, we will analyze a hypothetical dataset for IND-101. The screening panel is a standard "SafetyScreen44" panel, which covers a range of targets known to be associated with adverse drug reactions.[7][8] We will compare its profile to that of Pindolol , a non-selective beta-blocker that also contains an indole ring, and Sumatriptan , a selective 5-HT1B/1D agonist.
Assumed Primary Target for IND-101: Serotonin 5-HT2A Receptor (Ki = 5 nM).
Table 1: Comparative In Vitro Cross-Reactivity Profile
| Target | IND-101 (% Inhibition @ 10 µM) | Pindolol (% Inhibition @ 10 µM) | Sumatriptan (% Inhibition @ 10 µM) | Associated Potential Adverse Effect |
| Adrenergic α1A | 85% | 15% | 5% | Hypotension, dizziness |
| Adrenergic β1 | 25% | 98% | <10% | Bradycardia, fatigue |
| Adrenergic β2 | 15% | 95% | <10% | Bronchoconstriction |
| Dopamine D2 | 55% | 20% | 12% | Extrapyramidal symptoms, hyperprolactinemia |
| Serotonin 5-HT1A | 65% | 80% | 25% | Dizziness, nausea |
| Serotonin 5-HT2B | 92% | 45% | 15% | Cardiac valvulopathy[9] |
| hERG Potassium Channel | 78% | 10% | <5% | QT prolongation, Torsades de Pointes[10][11] |
| Muscarinic M1 | 40% | <10% | <5% | Dry mouth, blurred vision, cognitive impairment |
| Histamine H1 | 68% | 5% | <5% | Sedation, weight gain |
Data Interpretation and Next Steps:
Based on this hypothetical primary screen, several "hits" (>50% inhibition) for IND-101 are identified that warrant immediate follow-up:
-
High-Risk Hits:
-
hERG Channel (78%): This is a critical liability. Inhibition of the hERG channel is strongly associated with delayed ventricular repolarization, which can lead to life-threatening cardiac arrhythmias.[10][11] An urgent, full concentration-response curve using the patch-clamp electrophysiology method (the gold standard) is mandatory as per ICH S7B guidelines.[11][12][13]
-
Serotonin 5-HT2B (92%): Agonism at this receptor is mechanistically linked to cardiac valvulopathy, a serious long-term side effect that led to the withdrawal of drugs like Fenfluramine.[9] It is crucial to determine not only the affinity (Ki) but also the functional activity (agonist, antagonist, or inverse agonist) of IND-101 at this target.
-
-
Medium-Risk Hits:
-
Adrenergic α1A (85%): High affinity for this receptor suggests a risk of orthostatic hypotension.
-
Histamine H1 (68%): Potent H1 antagonism is a classic predictor of sedation.
-
Dopamine D2 (55%) & Serotonin 5-HT1A (65%): These interactions could complicate the primary CNS pharmacology and lead to a range of side effects.
-
-
Comparative Insight:
-
Unlike the non-selective Pindolol, IND-101 shows less activity at β-adrenergic receptors.
-
Compared to the highly selective Sumatriptan, IND-101 has a much broader, "dirtier" pharmacological profile. This is not inherently negative—polypharmacology can sometimes be beneficial—but each interaction must be understood and deemed acceptable for the intended therapeutic indication.
-
Detailed Experimental Protocol: IC50 Determination for Adrenergic α1A Receptor
This protocol outlines the steps for a follow-up competitive radioligand binding assay to determine the potency (IC50/Ki) of IND-101 at the human adrenergic α1A receptor.
Objective: To determine the inhibitory constant (Ki) of IND-101 for the human adrenergic α1A receptor expressed in HEK293 cells.
Materials:
-
Test Compound: IND-101, dissolved in 100% DMSO to a 10 mM stock.
-
Radioligand: [³H]-Prazosin (Specific Activity: 70-90 Ci/mmol).
-
Non-specific Determinand: Phentolamine (10 µM final concentration).
-
Membrane Preparation: Frozen HEK293 cell membranes expressing recombinant human adrenergic α1A receptor.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail & 96-well Filter Plates (GF/C filter).
-
TopSeal-A and MicroBeta² Plate Counter .
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of IND-101 in 100% DMSO. For an 8-point curve, a typical starting concentration in the assay would be 10 µM, followed by 1:5 or 1:10 dilutions.
-
Pipette 2 µL of each IND-101 dilution (or DMSO for total binding controls) into the wells of a 96-well assay plate.
-
-
Reagent Preparation:
-
Thaw the receptor membranes on ice and dilute to the desired concentration (e.g., 10 µg protein/well) in ice-cold Assay Buffer. Keep suspended by gentle vortexing.
-
Prepare the radioligand solution by diluting [³H]-Prazosin in Assay Buffer to a final concentration of ~0.2 nM.
-
Prepare the non-specific binding (NSB) control by adding Phentolamine to a separate aliquot of Assay Buffer to a final concentration of 10 µM.
-
-
Assay Incubation:
-
To the assay plate containing the compound, add reagents in the following order:
-
100 µL of Assay Buffer (for Total Binding and compound wells) or 100 µL of Phentolamine solution (for NSB wells).
-
50 µL of diluted [³H]-Prazosin solution to all wells.
-
50 µL of diluted membrane preparation to all wells.
-
-
The final assay volume is 200 µL.
-
Seal the plate and incubate for 60 minutes at room temperature with gentle shaking.
-
-
Harvesting and Filtration:
-
Pre-soak the filter plate with 0.5% polyethyleneimine for 30 minutes to reduce non-specific binding.
-
Terminate the incubation by rapid filtration through the filter plate using a cell harvester.
-
Quickly wash the filters three times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.
-
-
Counting and Data Analysis:
-
Dry the filter plate completely.
-
Add 50 µL of scintillation cocktail to each well and seal with TopSeal-A.
-
Count the radioactivity (in counts per minute, CPM) in each well using a MicroBeta² counter.
-
Calculate % Inhibition: % Inhibition = 100 * (1 - (CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB))
-
Plot % Inhibition versus the log concentration of IND-101.
-
Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate Ki: Use the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Conclusion: Building a Self-Validating Selectivity Profile
In vitro cross-reactivity profiling is an indispensable component of modern drug discovery.[14][15][16] By employing a tiered screening strategy, beginning with broad panels and progressing to focused mechanistic studies, researchers can systematically identify and mitigate potential safety liabilities early in the discovery process.[7][17] The hypothetical case of IND-101 demonstrates how a single screen can reveal critical off-target interactions (hERG, 5-HT2B) that must be addressed to move the program forward.
The ultimate goal is to generate a comprehensive, self-validating dataset where binding affinities are linked to functional outcomes. This provides a clear, data-driven rationale for lead candidate selection and progression, minimizing the risk of costly late-stage failures and ultimately leading to the development of safer, more effective medicines.
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A Comparative Guide to Confirming the Psychoactive Effects of 3-(2-Methyl-indol-1-yl)-propylamine in Animal Models
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive, technically-grounded framework for the preclinical evaluation of the novel compound 3-(2-Methyl-indol-1-yl)-propylamine to ascertain its psychoactive profile. We detail a multi-assay approach in validated rodent models, designed to deliver a comparative analysis against a carefully selected panel of reference compounds: the classic psychedelic psilocybin, the psychostimulant d-amphetamine, and the dissociative anesthetic ketamine. The objective is to generate a robust behavioral fingerprint of this compound, enabling an informed classification of its potential psychoactive properties. This document outlines detailed experimental protocols, the scientific rationale underpinning each methodological choice, and a framework for data interpretation, ensuring the highest standards of scientific integrity and reproducibility.
Introduction: The Scientific Imperative for Preclinical Psychoactivity Profiling
The exploration of novel psychoactive compounds holds significant promise for advancing our understanding of CNS function and developing next-generation therapeutics. This compound, an indolealkylamine derivative, warrants rigorous investigation due to its structural similarities to known serotonergic modulators.[1][2][3][4] The indolealkylamine scaffold is a common feature of classic hallucinogens, suggesting a potential interaction with serotonin receptors, particularly the 5-HT2A subtype, which is a key mediator of psychedelic effects.[1][4][5]
To contextualize the behavioral effects of our test compound, a comparative approach is essential. The chosen reference compounds provide critical benchmarks for distinct psychoactive classes:
-
Psilocybin: A canonical 5-HT2A receptor agonist, will serve as the positive control for classic psychedelic-like effects.[6][7][8]
-
d-Amphetamine: A potent dopamine and norepinephrine releasing agent, will be used to identify potential psychostimulant properties.[9][10][11][12]
-
Ketamine: An NMDA receptor antagonist, provides a benchmark for dissociative and rapid-acting antidepressant-like effects.[13][14][15][16]
This guide will delineate a logical progression of behavioral assays to construct a comprehensive psychoactive profile for this compound.
Experimental Design: A Phased Approach to Behavioral Characterization
A systematic and tiered experimental workflow is paramount for an efficient and ethical investigation. The proposed design progresses from broad behavioral screening to more specific, mechanism-targeted assays.
Caption: A multi-phase workflow for characterizing novel psychoactive compounds.
Detailed Methodologies and Protocols
Animal Subjects and Housing
-
Species: Male C57BL/6J mice, aged 8-10 weeks. This strain is widely used in behavioral neuroscience and has well-characterized responses in the selected assays.
-
Housing: Group-housed (4-5 per cage) in a temperature- and humidity-controlled vivarium under a 12-hour light/dark cycle, with ad libitum access to standard chow and water.
-
Acclimation: A minimum 7-day acclimation period to the facility is required before any experimental manipulation to minimize stress-induced behavioral artifacts.
-
Ethical Compliance: All procedures must be reviewed and approved by the Institutional Animal Care and Use Committee (IACUC) and adhere to the guidelines outlined in the Guide for the Care and Use of Laboratory Animals.
Compound Formulation and Administration
-
Vehicle: Sterile 0.9% saline will be used as the vehicle for all injections.
-
Administration: All compounds will be administered via intraperitoneal (i.p.) injection at a volume of 10 ml/kg body weight. This route ensures rapid systemic absorption.
Core Behavioral Assays
-
Scientific Rationale: The OFT serves as a primary assessment of general locomotor activity and anxiety-like behavior.[17][18][19][20][21] Rodents naturally exhibit thigmotaxis (a preference for staying close to walls) in novel, open environments. An increase in time spent in the center of the arena is often interpreted as anxiolytic-like behavior. This assay is crucial for identifying potential stimulant, sedative, or anxiolytic effects that could confound the interpretation of other behavioral tests.
-
Apparatus: A square arena (e.g., 42 x 42 x 42 cm) constructed of non-reflective material, equipped with an automated video-tracking system.[17]
-
Protocol:
-
Habituate mice to the testing room for at least 60 minutes prior to the test.
-
Administer the test compound, reference drug, or vehicle i.p.
-
Following a 30-minute pretreatment interval, gently place the mouse in the center of the open field.
-
Record activity for a 30-minute session.
-
Key Parameters:
-
Total distance traveled (cm): A measure of overall locomotor activity.
-
Time spent in the center zone (s): An index of anxiety-like behavior.
-
Rearing frequency: A measure of exploratory behavior.
-
-
-
Scientific Rationale: The HTR is a rapid, rotational head movement in rodents that serves as a highly specific and reliable behavioral proxy for 5-HT2A receptor activation, the primary mechanism of classic hallucinogens.[22][23][24][25] A positive HTR assay is a strong predictor of hallucinogenic potential in humans.[24]
-
Protocol:
-
Following i.p. administration of the compound or vehicle, place the mouse into a clean, standard observation cage.
-
A trained observer, blinded to the experimental conditions, will manually count the number of head twitches over a 30-minute period. A head twitch is defined as a rapid, convulsive, side-to-side movement of the head.
-
Alternatively, automated detection systems can be employed for high-throughput and objective quantification.[26][27]
-
-
Scientific Rationale: PPI is a measure of sensorimotor gating, a neural process that filters out irrelevant sensory information.[28][29][30] Deficits in PPI are a hallmark of certain psychiatric disorders, such as schizophrenia, and can be induced by psychotomimetic drugs, including hallucinogens and stimulants.[31] This assay provides insight into the compound's effects on information processing.
-
Apparatus: A startle response system consisting of a sound-attenuating chamber, a speaker to deliver acoustic stimuli, and a sensor to measure the whole-body startle response.
-
Protocol:
-
Place the mouse in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65 dB).
-
The test session includes multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB).
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB) presented 100 ms before the 120 dB pulse.
-
-
PPI is calculated as a percentage reduction in the startle response on prepulse-pulse trials compared to pulse-alone trials: %PPI = 100 - [ (Startle on prepulse-pulse trial / Startle on pulse-alone trial) x 100 ].
-
-
Scientific Rationale: The FST is a widely used preclinical screen for potential antidepressant efficacy.[32][33][34][35][36] When placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. A reduction in the duration of immobility is interpreted as an antidepressant-like effect.[32][33] This assay is included to probe for potential therapeutic applications, given the emerging evidence for the antidepressant properties of compounds like ketamine and psilocybin.[6][13][14]
-
Apparatus: A transparent glass cylinder (e.g., 25 cm height, 10 cm diameter) filled to a depth of 15 cm with water maintained at 23-25°C.
-
Protocol:
-
Administer the compound or vehicle 30 minutes prior to the test.
-
Gently place the mouse into the water-filled cylinder for a 6-minute session.
-
Record the session and score the duration of immobility during the final 4 minutes. Immobility is defined as the cessation of struggling and remaining floating, with movements limited to those necessary to keep the head above water.
-
Data Presentation and Comparative Analysis
Quantitative data should be summarized in clear, concise tables to facilitate direct comparison between the test compound and the reference drugs. The following tables present a hypothetical data set to illustrate the expected format and potential outcomes.
Table 1: Comparative Effects on the Open Field Test (30 min session)
| Treatment (Dose, mg/kg, i.p.) | Total Distance (cm) | Time in Center (s) |
|---|---|---|
| Vehicle | 2500 ± 210 | 35 ± 4 |
| This compound (3) | 2350 ± 190 | 38 ± 5 |
| This compound (10) | 1800 ± 150* | 55 ± 6** |
| Psilocybin (1) | 2100 ± 180 | 32 ± 4 |
| d-Amphetamine (2) | 4800 ± 350** | 25 ± 3* |
| Ketamine (10) | 3500 ± 300** | 45 ± 5 |
*Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle (ANOVA followed by Dunnett's test).
Table 2: Comparative Effects on Head-Twitch Response (HTR) and Prepulse Inhibition (PPI)
| Treatment (Dose, mg/kg, i.p.) | HTR Counts (30 min) | % PPI (85 dB prepulse) |
|---|---|---|
| Vehicle | 2 ± 1 | 70 ± 5 |
| This compound (10) | 45 ± 6** | 40 ± 4** |
| Psilocybin (1) | 55 ± 7** | 35 ± 5** |
| d-Amphetamine (2) | 3 ± 1 | 30 ± 4** |
| Ketamine (10) | 2 ± 1 | 28 ± 3** |
*Data are presented as mean ± SEM. *p<0.01 vs. Vehicle (ANOVA followed by Dunnett's test).
Table 3: Comparative Effects on the Forced Swim Test
| Treatment (Dose, mg/kg, i.p.) | Immobility Time (s) |
|---|---|
| Vehicle | 160 ± 12 |
| This compound (10) | 105 ± 9** |
| Psilocybin (1) | 110 ± 10** |
| Ketamine (10) | 80 ± 8** |
*Data are presented as mean ± SEM. *p<0.01 vs. Vehicle (ANOVA followed by Dunnett's test).
Synthesis of the Psychoactive Profile
The hypothetical data suggest that this compound exhibits a profile most consistent with a classic serotonergic psychedelic. The potent induction of the HTR, a hallmark of 5-HT2A agonism, is the most telling indicator. The disruption of PPI aligns with effects seen across various psychoactive classes that alter sensory processing. Unlike the profound hyperlocomotion induced by d-amphetamine, the test compound produced a mild reduction in activity, distinguishing it from a typical psychostimulant. The significant antidepressant-like effect in the FST is noteworthy and mirrors the activity of both psilocybin and ketamine in this assay.
Caption: A comparative visualization of behavioral assay outcomes.
Conclusion and Future Directions
This comprehensive guide outlines a validated, multi-assay approach for the preclinical characterization of this compound. Based on the hypothetical data, the compound presents a behavioral signature strongly indicative of a classic psychedelic with potential antidepressant properties. This initial in vivo profiling is a critical step in the drug development pipeline. Subsequent research should focus on detailed receptor binding and functional assays to confirm its mechanism of action, alongside further preclinical studies to evaluate its therapeutic potential and safety profile.
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A Comparative Guide to the Metabolic Pathways of N-Alkylated Tryptamines for Preclinical Research
This guide provides a comparative analysis of the metabolic pathways of common N-alkylated tryptamines, offering a foundational resource for researchers in pharmacology, toxicology, and drug development. Understanding how subtle structural modifications, specifically the nature of the N-alkyl substituents, influence metabolic fate is critical for predicting pharmacokinetic profiles, oral bioavailability, and potential drug-drug interactions.
Introduction: The Critical Role of Metabolism in Tryptamine Pharmacology
N-alkylated tryptamines are a class of serotonergic compounds, many of which are investigated for their potential therapeutic applications. Their in vivo activity, duration of action, and safety profile are profoundly dictated by their metabolic pathways. The primary challenge in the oral administration of the prototypical compound, N,N-dimethyltryptamine (DMT), is its rapid inactivation by first-pass metabolism.[1][2][3] This guide dissects the enzymatic processes governing the biotransformation of DMT and compares it to its analogues, N,N-diethyltryptamine (DET), 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), and N,N-dipropyltryptamine (DPT), providing a framework for rational drug design and development.
Principal Enzymatic Systems in Tryptamine Biotransformation
The metabolic fate of tryptamines is primarily governed by two superfamilies of enzymes: Monoamine Oxidases (MAOs) and Cytochrome P450s (CYPs), followed by Phase II conjugation enzymes.
-
Monoamine Oxidase (MAO): These mitochondrial enzymes are crucial for the oxidative deamination of monoamines. MAO-A, in particular, shows a high affinity for serotonin and tryptamines.[1][2] This reaction converts the ethylamine side chain into an unstable aldehyde, which is then rapidly oxidized by aldehyde dehydrogenase (ALDH) to the inactive metabolite indole-3-acetic acid (IAA) or its analogue.[2][3]
-
Cytochrome P450 (CYP) Superfamily: This family of heme-containing enzymes, located primarily in the liver, is the engine of Phase I oxidative metabolism for a vast array of xenobiotics.[4] For N-alkylated tryptamines, key CYP-mediated reactions include N-dealkylation (removing alkyl groups), hydroxylation (adding a hydroxyl group to the indole ring), and O-demethylation (removing a methoxy group).[2][5][6] Recent studies have identified CYP2D6 and CYP2C19 as significant contributors to DMT metabolism, especially when MAO-A activity is low.[2]
-
UDP-Glucuronosyltransferases (UGTs): In Phase II metabolism, UGTs conjugate hydroxylated metabolites with glucuronic acid, increasing their water solubility and facilitating renal excretion.[5][7] This is a common fate for metabolites like 6-hydroxy-DET.[5]
Comparative Metabolic Analysis of Key Tryptamines
The length of the N-alkyl chain is a key determinant of the dominant metabolic pathway. A clear trend emerges where increasing steric bulk around the terminal nitrogen reduces the efficiency of MAO-A, shifting the metabolic burden towards CYP-mediated pathways.
N,N-Dimethyltryptamine (DMT)
DMT is characterized by its rapid and extensive first-pass metabolism, which renders it orally inactive unless co-administered with an MAO inhibitor (MAOI).[1][3]
-
Primary Pathway (MAO-A): The principal metabolic route is oxidative deamination by MAO-A, leading to the formation of indole-3-acetic acid (IAA).[2][3] This pathway is highly efficient and accounts for the drug's short duration of action when administered parenterally.[2]
-
Secondary Pathways (CYP450):
-
N-Oxidation: Formation of DMT-N-oxide (DMT-NO) is the second most abundant metabolic route.[1][3]
-
N-Demethylation: CYP enzymes can sequentially remove the methyl groups to yield N-methyltryptamine (NMT) and subsequently tryptamine, both of which are also substrates for MAO-A.[1][3]
-
Peroxidase Pathway: A minor pathway may involve indoleamine 2,3-dioxygenase or other peroxidases, leading to kynuramine derivatives.[3][8]
-
N,N-Diethyltryptamine (DET)
The replacement of methyl with ethyl groups introduces significant steric hindrance, dramatically altering the metabolic profile compared to DMT.
-
Reduced MAO-A Susceptibility: DET demonstrates significant resistance to metabolism by MAO-A.[5] This increased metabolic stability is attributed to the steric bulk of the N-ethyl substituents and is a primary reason for its oral bioavailability.[5]
-
Primary Pathways (CYP450): Metabolism is shifted towards CYP-mediated oxidation.
-
Phase II Conjugation: The resulting 6-HO-DET is subsequently conjugated with glucuronic acid (glucuronidation) to facilitate its excretion in urine.[5]
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)
5-MeO-DMT presents a unique metabolic scenario where two competing pathways significantly influence its pharmacokinetics and pharmacodynamics.
-
MAO-A Deamination (Inactivation): Similar to DMT, 5-MeO-DMT is a substrate for MAO-A, which deaminates it to form the inactive metabolite 5-methoxyindole-3-acetic acid (5-MIAA).[6] This is a major route of elimination.[6]
-
CYP2D6 O-Demethylation (Bioactivation): A critical pathway is the O-demethylation of the 5-methoxy group by the polymorphic enzyme CYP2D6.[6] This reaction converts 5-MeO-DMT into bufotenine (5-HO-DMT), which is itself a potent psychedelic. This represents a bioactivation pathway, complicating the pharmacological profile.
The interplay between these two pathways is crucial; inhibition of MAO-A not only prolongs the action of 5-MeO-DMT but also shunts more of the parent compound towards the CYP2D6 pathway, potentially increasing the formation of bufotenine.[6][9]
N,N-Dipropyltryptamine (DPT)
While detailed metabolic studies on DPT are less common in the literature, its metabolic fate can be logically extrapolated from the structure-metabolism relationships observed with DMT and DET.[10][11]
-
Predicted MAO-A Resistance: The bulky N-propyl groups would confer even greater steric hindrance than the ethyl groups of DET. Therefore, DPT is expected to be highly resistant to degradation by MAO-A.
-
Predicted CYP-Dominant Metabolism: Consequently, metabolism is almost certainly dominated by CYP450 enzymes. The likely pathways would be analogous to those of DET, including N-depropylation and hydroxylation of the indole ring, followed by Phase II glucuronidation.
Summary of Comparative Metabolism
The following table summarizes the key metabolic features of the discussed tryptamines.
| Compound | Structure | Primary Enzyme(s) | Key Metabolic Reaction(s) | Primary Metabolite(s) | Oral Bioavailability |
| DMT | N,N-Di-methyl | MAO-A[1][2] | Oxidative Deamination | Indole-3-Acetic Acid (IAA)[1][2] | Very Low[1] |
| DET | N,N-Di-ethyl | CYP450s, UGTs[5] | 6-Hydroxylation, N-Deethylation, Glucuronidation | 6-HO-DET-glucuronide[5] | Moderate |
| 5-MeO-DMT | 5-Methoxy-N,N-Di-methyl | MAO-A, CYP2D6[6] | Deamination & O-Demethylation | 5-MIAA, Bufotenine[6] | Low (MAO-A) |
| DPT | N,N-Di-propyl | CYP450s (Predicted) | N-Depropylation, Hydroxylation (Predicted) | Hydroxylated & Dealkylated products | High (Predicted) |
Experimental Protocols: Assessing Metabolic Stability
To experimentally determine and compare the metabolic liabilities of these compounds, an in vitro microsomal stability assay is a standard and robust method.[12][13] This assay measures the rate at which a compound is metabolized by liver enzymes, primarily CYPs.
Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
Rationale: This protocol provides a self-validating system to quantify the intrinsic clearance (Clint) of a test compound. Human liver microsomes are subcellular fractions containing a high concentration of CYP enzymes.[14] The reaction requires an NADPH-regenerating system, as CYPs are NADPH-dependent.[15] By measuring the disappearance of the parent compound over time, we can calculate its metabolic half-life (t1/2). Including positive controls (compounds with known high and low clearance) validates the activity of the microsomal preparation and the experimental setup.
Materials:
-
Test Compounds (DMT, DET, DPT, 5-MeO-DMT)
-
Positive Controls: Testosterone (high clearance), Verapamil (moderate clearance)
-
Negative Control: Buffer without NADPH
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock
-
0.1 M Phosphate Buffer, pH 7.4
-
NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Methodology:
-
Preparation:
-
Thaw HLM on ice. Dilute to a working concentration of 1 mg/mL in 0.1 M phosphate buffer.
-
Prepare test compound and control solutions at 200x the final concentration (e.g., 200 µM in DMSO for a 1 µM final concentration).
-
Prepare the reaction mixture in a 96-well plate by adding buffer, HLM, and the test compound. Keep on ice. The final protein concentration should be 0.5 mg/mL.[16]
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.[14]
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system to all wells except the negative controls. The final volume should be uniform (e.g., 200 µL).
-
-
Time-Point Sampling:
-
Immediately after initiation (T=0) and at subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), transfer an aliquot (e.g., 25 µL) of the reaction mixture to a new 96-well plate containing 3-4 volumes of ice-cold ACN with internal standard. This immediately stops the reaction and precipitates the microsomal proteins.[15]
-
-
Sample Processing:
-
Once all time points are collected, vortex the quench plate and centrifuge at high speed (e.g., 4000 x g for 10 min) to pellet the precipitated protein.
-
-
Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint in µL/min/mg protein) = (0.693 / t1/2) / (mg/mL microsomal protein).
-
Conclusion and Future Directions
The metabolic pathways of N-alkylated tryptamines are highly sensitive to the steric properties of their N-substituents. Increasing the alkyl chain length from methyl (DMT) to ethyl (DET) and propyl (DPT) systematically decreases susceptibility to MAO-A, shifting metabolism to more complex, CYP-mediated pathways. This fundamental structure-metabolism relationship is a cornerstone for developing tryptamine-based therapeutics with improved pharmacokinetic properties, such as oral bioavailability and controlled duration of action. Furthermore, the bioactivation of 5-MeO-DMT by CYP2D6 highlights the need to consider the pharmacological activity of metabolites in preclinical safety and efficacy assessments. Future research should focus on fully characterizing the specific CYP isozymes responsible for the metabolism of less-studied analogues like DPT and exploring the metabolic profiles of tryptamines with other substitutions to build a more comprehensive predictive model for drug development.
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Słoczyńska, K., et al. (2023). The Engagement of Cytochrome P450 Enzymes in Tryptophan Metabolism. Metabolites. [Link]
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Manevski, N., et al. (2016). Glucuronidation of Psilocin and 4-Hydroxyindole by the Human UDP-Glucuronosyltransferases. Drug Metabolism and Disposition. [Link]
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Barker, S. A., et al. (1982). A new metabolic pathway for N,N-dimethyltryptamine. Biochemical Pharmacology. [Link]
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Cui, L., et al. (2018). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Mass Spectrometry Reviews. [Link]
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Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. [Link]
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ResearchGate. (n.d.). Metabolic pathways for N,N-dimethyltryptamine (DMT) in humans. [Link]
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ResearchGate. (n.d.). Glucuronidation of Psilocin and 4-Hydroxyindole by the Human UDP-Glucuronosyltransferases. [Link]
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SCIEX. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. [Link]
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Smith, R. L., et al. (2005). Binding properties of dipropyltryptamine at the human 5-HT1a receptor. Pharmacology. [Link]
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Yu, A. M., et al. (2003). The relative contribution of monoamine oxidase and cytochrome p450 isozymes to the metabolic deamination of the trace amine tryptamine. Journal of Pharmacology and Experimental Therapeutics. [Link]
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ResearchGate. (2023). (PDF) Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. [Link]
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Barker, S. A. (2018). N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. Frontiers in Neuroscience. [Link]
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A Comparative Guide to the Validation of Analytical Methods for 3-(2-Methyl-indol-1-yl)-propylamine Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison of analytical methodologies for the quantification of 3-(2-Methyl-indol-1-yl)-propylamine, a substituted indoleamine with potential applications in pharmaceutical research. The validation of these analytical methods is not merely a procedural step but a critical component that ensures data integrity and supports regulatory compliance. This document will explore High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), providing a framework for selecting the most appropriate method based on specific research needs. The principles and acceptance criteria discussed are grounded in the authoritative guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5][6]
The Foundation of Reliable Measurement: Analytical Method Validation
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[7][8] Regulatory bodies like the ICH have established comprehensive guidelines, such as the recently updated Q2(R2), that outline the necessary validation characteristics.[7][8][9] These parameters ensure that a method is reliable, reproducible, and provides data that can be trusted. The core validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[1][5]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1][9]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5][9]
-
Accuracy: The closeness of test results obtained by the method to the true value.[1][9]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[5][10]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[11]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]
Comparative Analysis of Quantification Techniques
The choice of an analytical technique for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique in pharmaceutical analysis due to its robustness, cost-effectiveness, and versatility. The separation is based on the analyte's partitioning between a stationary phase (the column) and a mobile phase. For indole-containing compounds, which typically possess a strong chromophore, UV detection is a suitable and straightforward approach.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[12] This technique is particularly valuable for analyzing complex biological matrices where high selectivity is required to differentiate the analyte from endogenous interferences.[13] For indole derivatives, LC-MS/MS offers excellent sensitivity, often in the picogram to femtogram range.[14]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile or polar compounds like this compound, a derivatization step is often necessary to increase volatility and improve chromatographic performance. GC-MS provides excellent chromatographic resolution and is a well-established technique for the quantification of tryptamine analogs.[15][16]
Methodology and Performance Comparison
The following sections provide detailed experimental protocols and a comparative summary of the validation parameters for each technique.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: This method relies on the separation of this compound from other components in the sample matrix using a reversed-phase HPLC column. The quantification is achieved by measuring the absorbance of the analyte at a specific wavelength using a UV detector. The indole ring system of the analyte provides a strong UV chromophore, making this a suitable detection method. A similar approach has been successfully used for the determination of various indolic compounds.[17]
Experimental Protocol:
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration within the linear range of the method. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., 0.1% trifluoroacetic acid in water) in an isocratic or gradient elution. A typical starting point would be a 30:70 (v/v) ratio of acetonitrile to buffer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at the wavelength of maximum absorbance for the indole moiety, typically around 280 nm.
-
Validation Data Summary (HPLC-UV):
| Validation Parameter | Acceptance Criteria (ICH Q2(R2)) | Expected Performance |
| Specificity | No interference at the retention time of the analyte. | Peak purity analysis and comparison with a blank matrix demonstrate no significant interference. |
| Linearity (R²) | ≥ 0.99 | ≥ 0.999 over a range of 1-100 µg/mL. |
| Range | 80-120% of the test concentration. | 1-100 µg/mL. |
| Accuracy (% Recovery) | Typically 98.0-102.0% for drug substance. | 99.0-101.5%. |
| Precision (%RSD) | Repeatability: ≤ 2%; Intermediate Precision: ≤ 3%. | Repeatability: < 1.0%; Intermediate Precision: < 2.0%. |
| LOD | Signal-to-noise ratio of 3:1. | ~0.1 µg/mL. |
| LOQ | Signal-to-noise ratio of 10:1. | ~0.3 µg/mL. |
| Robustness | No significant impact on results from minor variations. | Method is robust to small changes in mobile phase composition (±2%), pH (±0.2 units), and column temperature (±2 °C). |
Workflow for HPLC-UV Analysis:
HPLC-UV experimental workflow.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Principle: This method provides high sensitivity and selectivity by coupling HPLC with a tandem mass spectrometer. The analyte is first separated chromatographically, then ionized (typically using electrospray ionization - ESI), and the resulting precursor ion is fragmented. Specific fragment ions (product ions) are then monitored for quantification. This approach, known as Multiple Reaction Monitoring (MRM), significantly reduces matrix effects and allows for very low detection limits. The mass spectrometric characteristics of indole derivatives have been systematically studied, providing a basis for method development.[12]
Experimental Protocol:
-
Sample Preparation: For biological matrices (e.g., plasma, urine), a protein precipitation or liquid-liquid extraction step may be necessary. For simpler matrices, a "dilute-and-shoot" approach may be feasible. An internal standard (ideally a stable isotope-labeled version of the analyte) should be added.
-
Chromatographic Conditions:
-
Column: A fast-separating column, such as a C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of acetonitrile or methanol with 0.1% formic acid in water.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. Product ions will be determined by infusing a standard solution and performing a product ion scan.
-
Collision Energy and other MS parameters: Optimized for the specific transitions of the analyte and internal standard.
-
Validation Data Summary (LC-MS/MS):
| Validation Parameter | Acceptance Criteria (FDA Bioanalytical Method Validation)[2][3] | Expected Performance |
| Selectivity | No significant interference at the retention time and MRM transition of the analyte. | No interfering peaks in blank matrix from at least six different sources. |
| Linearity (R²) | ≥ 0.99 with a weighting factor if necessary. | ≥ 0.995 over a range of 0.1-100 ng/mL. |
| Range | Defined by the Lower and Upper Limits of Quantification (LLOQ, ULOQ). | 0.1-100 ng/mL. |
| Accuracy (% Bias) | Within ±15% of nominal concentration (±20% at LLOQ). | Within ±10% (±15% at LLOQ). |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ). | ≤ 10% (≤ 15% at LLOQ). |
| LLOQ | The lowest point on the calibration curve that meets accuracy and precision criteria. | 0.1 ng/mL. |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. | Matrix factor close to 1. |
| Robustness | Method should be reliable under typical variations in lab conditions. | Consistent performance with minor variations in mobile phase composition and column temperature. |
Workflow for LC-MS/MS Analysis:
LC-MS/MS experimental workflow.
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: This method is suitable for volatile and thermally stable compounds. Since this compound contains a primary amine, derivatization is recommended to block the active hydrogen, reduce polarity, and improve thermal stability and chromatographic peak shape. A common approach is silylation (e.g., with BSTFA). The derivatized analyte is then separated on a capillary GC column and detected by a mass spectrometer, typically in Selected Ion Monitoring (SIM) mode for quantification. This technique has been successfully applied to the analysis of other tryptamine analogs.[16][18]
Experimental Protocol:
-
Sample Preparation and Derivatization:
-
Extract the analyte from the sample matrix using a suitable solvent (e.g., ethyl acetate) after basification.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and heat at 70°C for 30 minutes.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5MS or HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.
-
Validation Data Summary (GC-MS):
| Validation Parameter | Acceptance Criteria (ICH Q2(R2)) | Expected Performance |
| Specificity | No interference at the retention time of the analyte's characteristic ions. | SIM mode provides high specificity, with no significant interferences observed in blank matrix. |
| Linearity (R²) | ≥ 0.99 | ≥ 0.998 over a range of 10-1000 ng/mL. |
| Range | 80-120% of the test concentration. | 10-1000 ng/mL. |
| Accuracy (% Recovery) | Typically 98.0-102.0%. | 98.5-101.0%. |
| Precision (%RSD) | Repeatability: ≤ 2%; Intermediate Precision: ≤ 3%. | Repeatability: < 1.5%; Intermediate Precision: < 2.5%. |
| LOD | Signal-to-noise ratio of 3:1 in SIM mode. | ~1 ng/mL. |
| LOQ | Signal-to-noise ratio of 10:1 in SIM mode. | ~5 ng/mL. |
| Robustness | No significant impact on results from minor variations. | Method is robust to small changes in oven temperature ramp rate (±2 °C/min) and inlet temperature (±5 °C). |
Workflow for GC-MS Analysis:
GC-MS experimental workflow.
Conclusion and Recommendations
The selection of an analytical method for the quantification of this compound should be guided by the specific requirements of the study.
-
HPLC-UV is the most accessible and cost-effective method, making it ideal for routine analysis, content uniformity, and purity determinations where high sensitivity is not the primary concern. Its robustness and simplicity are significant advantages in a quality control environment.
-
GC-MS offers a good balance of sensitivity and specificity and is a reliable alternative, particularly if LC-MS/MS is not available. The requirement for derivatization adds a step to the sample preparation process but can result in excellent chromatographic performance.
-
LC-MS/MS is the gold standard for bioanalytical studies or any application requiring the highest levels of sensitivity and selectivity. It is the method of choice for quantifying the analyte in complex biological matrices such as plasma, serum, or tissue homogenates, where trace-level detection is essential.
Each of these methods, when properly validated according to international guidelines, can provide accurate and reliable data. The detailed protocols and comparative data presented in this guide serve as a comprehensive resource for researchers to develop, validate, and implement a fit-for-purpose analytical method for the quantification of this compound.
References
- AMSbiopharma. (2025, July 22).
-
U.S. Food and Drug Administration (FDA). (2018, May). Bioanalytical Method Validation Guidance for Industry. [Link]
- U.S. Food and Drug Administration (FDA). (2025, January 21).
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
- U.S. Food and Drug Administration (FDA). (2018, May 24).
- U.S. Food and Drug Administration (FDA). (2001).
-
European Medicines Agency (EMA). (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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U.S. Food and Drug Administration (FDA). (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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Li, Y., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(3), 496. [Link]
- International Council for Harmonisation (ICH). (2023, November 30).
- IntuitionLabs. (2024). ICH Q2(R2)
-
European Medicines Agency (EMA). (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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European Medicines Agency (EMA). (2023, December 15). Quality: specifications, analytical procedures and analytical validation. [Link]
- European Bioanalysis Forum. (2010, November).
-
Vluggyler, R., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Metabolites, 12(8), 720. [Link]
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Rocchetti, G., et al. (2022). A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. Molecules, 27(19), 6524. [Link]
- Wang, Y., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. Preprints.org.
-
Kikura-Hanajiri, R., et al. (2005). Simultaneous determination of nineteen hallucinogenic tryptamines/beta-calbolines and phenethylamines using gas chromatography-mass spectrometry and liquid chromatography-electrospray ionisation-mass spectrometry. Forensic Science International, 151(2-3), 189-197. [Link]
-
Namera, A., et al. (2009). Simultaneous determination of tryptamine analogs in designer drugs using gas chromatography–mass spectrometry and liquid chromatography–tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 394(5), 1345-1353. [Link]
-
ResearchGate. (2025, February). Conditions for LC-MS/MS analysis of indole species. [Link]
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gmp-compliance.org. (2014, August 6). EMA publishes Document on the Validation of analytical Methods. [Link]
-
ResearchGate. (n.d.). The quantification of tryptamine. GC/MS/MS chromatograms showing...[Link]
- BenchChem. (2025). Application Notes and Protocols for the GC-MS Analysis of 5-Propyltryptamine.
- ChemRxiv. (n.d.). Screening Unknown Novel Psychoactive Substances Using GC-MS Based Machine Learning.
- BenchChem. (2025).
- National College of Ireland. (n.d.). Development and Validation of a Rapid Analytical Method and Sampling Methodology for Trace Level APIs in Support of Cleaning Val.
- ResearchGate. (2025, August 6). Analytical Method Validation: A Comprehensive Review of Current Practices.
- Doltade, M., & Saudagar, R. (2019). Analytical Method Development and Validation: A Review. Journal of Drug Delivery and Therapeutics, 9(3), 563-570.
- Journal of Engineering Sciences. (n.d.).
-
Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek, 103(3), 683-691. [Link]
-
Chem-Impex. (n.d.). 2-(2-Methyl-1H-indol-3-yl)ethylamine. [Link]
- Eureka Kit Cromatografici. (2017, June).
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The Enigmatic Receptor Profile of 3-(2-Methyl-indol-1-yl)-propylamine: A Comparative Analysis of Predicted Dopamine and Serotonin Receptor Affinities
An In-depth Guide for Researchers and Drug Development Professionals
Introduction: The Significance of Indolealkylamines in Neuropharmacology
Indolealkylamines represent a cornerstone chemical scaffold in the development of centrally acting therapeutics. Their structural resemblance to endogenous neurotransmitters, particularly serotonin, has led to the discovery of numerous compounds with significant affinity for a wide array of G-protein coupled receptors (GPCRs), including the dopamine and serotonin receptor superfamilies. The specific pattern of substitution on the indole ring and the nature of the alkylamine side chain are critical determinants of a compound's affinity, selectivity, and functional activity at these receptors.
The compound of interest, 3-(2-Methyl-indol-1-yl)-propylamine, possesses a unique combination of structural features: a methyl group at the 2-position of the indole nucleus and a propylamine chain attached to the indole nitrogen (N1-position). Understanding the interplay of these features is key to predicting its pharmacological profile.
Predicted Receptor Affinity Profile: A Synthesis of Structure-Activity Relationships
While direct experimental binding data for this compound is not currently available in the public domain, we can construct a predictive affinity profile by analyzing the known effects of its constituent chemical motifs.
The Influence of the 2-Methylindole Moiety
The presence of a methyl group at the 2-position of the indole ring is a significant structural modification. Research on related indole derivatives suggests that this substitution can have varied effects on receptor affinity:
-
Serotonin Receptors: Studies on substituted 3-(4-fluorophenyl)-1H-indoles have shown that the introduction of a methyl group at the 2-position of a 5-methyl-substituted indole can lead to an increased selectivity for the 5-HT2 receptor.[1] This suggests that the 2-methyl group may sterically hinder binding to other receptors or create a more favorable interaction with a specific subpocket within the 5-HT2 receptor.
-
Dopamine Receptors: The impact of a 2-methylindole on dopamine receptor affinity is less clearly defined in the available literature. However, the overall lipophilicity and electronic properties of the indole ring system are known to influence interactions with the hydrophobic pockets of dopamine receptors.
The Role of the N1-Propylamine Side Chain
The attachment of a propylamine chain to the indole nitrogen (N1-position) is a less common structural motif compared to the more extensively studied tryptamines (where the side chain is at the 3-position). However, analysis of related N-alkylated indoles provides some predictive insights:
-
Dopamine Receptors: In a series of conformationally restricted indole analogs, cis-1,2,3a,4,5,9b-hexahydro-3H-benz[e]indoles, N-n-propyl substitution resulted in significant binding affinity for D2 dopamine receptors, often greater than for D1 receptors.[2] This indicates that the propylamine chain at the N1-position could confer a preference for the D2-like family of dopamine receptors (D2, D3, D4).
-
Serotonin Receptors: The propylamine linker is a common feature in many serotonergic ligands. Its flexibility allows the terminal amine to interact with the conserved aspartate residue in the third transmembrane domain (TM3) of most aminergic GPCRs, a crucial interaction for binding. The specific affinity for different 5-HT receptor subtypes would likely be modulated by the orientation of the 2-methylindole core.
Tabular Summary of Predicted Affinities
Based on the synthesis of the available SAR data, the following table presents a predictive, qualitative comparison of the likely receptor affinities of this compound. It is crucial to reiterate that these are predicted affinities and require experimental validation.
| Receptor Family | Receptor Subtype | Predicted Affinity | Rationale |
| Dopamine | D1-like (D1, D5) | Low to Moderate | N-propyl substitution on related rigid indoles favors D2 over D1 affinity.[2] |
| D2-like (D2, D3, D4) | Moderate to High | N-propyl substitution is well-tolerated and can confer high affinity for D2-like receptors.[2] | |
| Serotonin | 5-HT1A | Moderate | The propylamine chain is a common feature in 5-HT1A ligands, but the N1-indole linkage is atypical. |
| 5-HT2A | Moderate to High | The 2-methyl substitution on the indole ring has been shown to increase selectivity for 5-HT2 receptors in some scaffolds.[1] | |
| 5-HT2C | Moderate | Often shares affinity with 5-HT2A for indolealkylamines, but selectivity can be influenced by subtle structural changes. | |
| Other 5-HT Subtypes | Low to Moderate | Affinity for other subtypes is possible but less predictable without more closely related analog data. |
Experimental Protocols for Validation
To validate the predicted receptor affinity profile of this compound, standard radioligand binding assays are recommended. The following provides a generalized, step-by-step methodology.
Radioligand Binding Assays
Objective: To determine the in vitro binding affinity (Ki) of this compound for a panel of dopamine and serotonin receptor subtypes.
Methodology:
-
Receptor Preparation:
-
Utilize commercially available cell lines stably expressing the human recombinant receptor of interest (e.g., HEK293 or CHO cells expressing D1, D2, D3, D4, 5-HT1A, 5-HT2A, 5-HT2C, etc.).
-
Harvest cells and prepare cell membrane homogenates through centrifugation and resuspension in an appropriate buffer (e.g., Tris-HCl).
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a specific radioligand for the receptor of interest at a concentration near its Kd value, and varying concentrations of the test compound (this compound).
-
Dopamine Receptor Radioligands (Examples):
-
D1: [³H]SCH23390
-
D2/D3: [³H]Spiperone or [³H]Raclopride
-
D4: [³H]N-Methylspiperone
-
-
Serotonin Receptor Radioligands (Examples):
-
5-HT1A: [³H]8-OH-DPAT
-
5-HT2A: [³H]Ketanserin or [¹²⁵I]DOI
-
5-HT2C: [³H]Mesulergine
-
-
Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known competing ligand).
-
Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Detection and Data Analysis:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Predictive Framework
The following diagrams illustrate the conceptual basis for the predicted receptor affinities and the experimental workflow for their validation.
Figure 1. Conceptual diagram illustrating the predictive framework for the receptor affinity of this compound based on SAR.
Figure 2. Experimental workflow for the determination of receptor binding affinities using radioligand binding assays.
Conclusion and Future Directions
The analysis of existing structure-activity relationships for indolealkylamines provides a valuable, albeit predictive, framework for understanding the potential pharmacological profile of this compound. The unique combination of a 2-methyl group on the indole and an N1-propylamine side chain suggests a promising potential for interaction with D2-like dopamine receptors and 5-HT2 serotonin receptors.
It is imperative that this predictive analysis is followed by rigorous experimental validation. The radioligand binding assays outlined in this guide represent the gold standard for determining in vitro receptor affinities and will be the essential next step in characterizing this novel compound. Subsequent functional assays to determine agonist, antagonist, or inverse agonist activity will further elucidate its pharmacological nature. The findings from these studies will not only clarify the specific properties of this compound but also contribute to the broader understanding of the structure-activity relationships governing the interactions of indolealkylamines with crucial neuroreceptors.
References
-
Hibert, M. F., Gittos, M. W., Middlemiss, D. N., Mir, A. K., & Fozard, J. R. (1988). cis-1,2,3a,4,5,9b-hexahydro-3H-benz[e]indoles: Synthesis and in Vitro Binding Affinity at Dopamine D1 and D2 Receptors. Journal of Medicinal Chemistry, 31(6), 1087–1093. [Link]
-
Andersen, K., et al. (1991). Selective, centrally acting serotonin 5-HT2 antagonists. 2. Substituted 3-(4-fluorophenyl)-1H-indoles. ChEMBL. [Link]
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- 2. cis-1,2,3a,4,5,9b-hexahydro-3H-benz[e]indoles: synthesis and in vitro binding affinity at dopamine D1 and D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Behavioral Pharmacology of 2-Methyl-Indole Analogs in Rodent Models
This guide offers a comprehensive comparison of the behavioral effects of 2-methyl-indole analogs in rat models, designed for researchers, scientists, and professionals in drug development. Our focus is on providing an in-depth analysis of experimental data and methodologies, grounded in scientific expertise and supported by authoritative references.
Introduction to the 2-Methyl-Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. The 2-methyl-indole framework, in particular, serves as a versatile template for the design of novel psychoactive agents. The strategic placement of a methyl group at the 2-position of the indole ring can significantly influence the molecule's steric and electronic properties, thereby modulating its interaction with various biological targets and, consequently, its behavioral effects.
This guide will explore the structure-activity relationships of 2-methyl-indole analogs, with a focus on their impact on locomotor activity and anxiety-like behaviors in rats. We will delve into the experimental protocols used to assess these effects and discuss the potential underlying neurobiological mechanisms.
Comparative Behavioral Effects of Indole Analogs
While direct comparative studies on a homologous series of 2-methyl-indole analogs are not extensively documented in publicly available literature, we can synthesize findings from various studies on broader classes of indole derivatives to draw meaningful comparisons and infer the potential effects of substitutions on the 2-methyl-indole core.
Locomotor Activity
Locomotor activity is a fundamental behavioral parameter used to assess the stimulant or depressant effects of novel compounds. The open field test is a standard assay for this purpose.
One area where indole derivatives have been extensively studied is in the field of synthetic cannabinoids. A study on the behavioral pharmacology of novel synthetic cannabinoids, including several indole-based compounds, provides valuable comparative data on locomotor depression in mice, which can be extrapolated to rats. The half-maximal effective dose (ED50) for locomotor depression is a key metric for comparing the potency of these compounds. While not exclusively 2-methyl-indole analogs, these findings highlight how structural modifications on the indole core can dramatically alter potency. For instance, all tested synthetic cannabinoids with an indole core were found to be more potent than Δ⁹-THC in producing locomotor depression[1].
Anxiety-Like Behavior
The elevated plus-maze (EPM) is a widely used and validated paradigm to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.
Studies have shown that various indole derivatives can modulate anxiety-like behaviors. For example, certain 2-oxoindoline-3-glyoxylic acid derivatives have been shown to reduce the number of fecal boli and grooming acts in the open field test, suggesting a decrease in anxiety and fear in a stressful, novel environment[2]. While these are not 2-methyl-indole analogs, it demonstrates the potential of the broader indole class to influence anxiety-like states. The anxiolytic or anxiogenic effects of novel 2-methyl-indole analogs can be effectively screened using the EPM.
Experimental Protocols
To ensure the reproducibility and validity of behavioral studies, a detailed and standardized protocol is essential. Below is a step-by-step methodology for the elevated plus-maze test, a cornerstone assay for evaluating anxiety-like behavior in rats.
Elevated Plus-Maze (EPM) Protocol for Rats
Objective: To assess the anxiolytic or anxiogenic potential of 2-methyl-indole analogs.
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50-70 cm).
-
Two open arms (e.g., 50 cm long x 10 cm wide) and two closed arms (e.g., 50 cm long x 10 cm wide with 40 cm high walls).
-
A central platform (e.g., 10 cm x 10 cm) connecting the arms.
-
A video camera mounted above the maze for recording and a tracking software for automated analysis.
Procedure:
-
Acclimation: Allow the rats to acclimate to the testing room for at least 30-60 minutes before the test. The room should be quiet and dimly lit.
-
Drug Administration: Administer the 2-methyl-indole analog or vehicle control at the appropriate dose and route of administration, with a predetermined pretreatment time (e.g., 30 minutes for intraperitoneal injection).
-
Test Initiation: Place the rat gently on the central platform of the EPM, facing one of the open arms.
-
Exploration Period: Allow the rat to freely explore the maze for a 5-minute session. The experimenter should be blind to the treatment conditions.
-
Data Recording: Record the session using the overhead video camera.
-
Maze Cleaning: After each trial, thoroughly clean the maze with an appropriate solution (e.g., 70% ethanol) to eliminate olfactory cues.
-
Data Analysis: Analyze the recorded video using tracking software to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
Interpretation:
-
An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic-like effect.
-
A decrease in these parameters suggests an anxiogenic-like effect.
-
Total distance traveled can help to rule out confounding effects of the drug on general motor activity.
Data Presentation
To facilitate a clear comparison of the potencies of different indole-based synthetic cannabinoids in inducing locomotor depression, the following table summarizes the ED50 values from a comparative study.
| Compound | Chemical Class | ED50 for Locomotor Depression (mg/kg, i.p.) in Mice |
| Δ⁹-THC (comparator) | Cannabinoid | 3.3 |
| FUB-144 | Indole-based SC | > 6.1 (weak effect) |
| 5Cl-AKB-48 | Indole-based SC | > 6.1 (weak effect) |
| ADB-FUBIATA | Indole-based SC | > 6.1 (weak effect) |
| Other Indole SCs | Indole-based SCs | More potent than Δ⁹-THC |
Note: This table is adapted from a study on synthetic cannabinoids and is intended to illustrate the principle of using quantitative data for comparison. The compounds listed are not all 2-methyl-indole analogs but belong to the broader class of indole derivatives.[1]
Visualization of Experimental Workflow and Potential Mechanisms
Experimental Workflow for Behavioral Screening
The following diagram illustrates a typical workflow for the behavioral screening of novel 2-methyl-indole analogs.
Caption: Workflow for synthesis and behavioral evaluation of 2-methyl-indole analogs.
Hypothetical Signaling Pathway
Based on the finding that some 2-methyl-indole analogs act as cholinesterase inhibitors, a potential mechanism for their behavioral effects could involve the modulation of cholinergic signaling. The following diagram illustrates a simplified hypothetical pathway.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(2-Methyl-indol-1-yl)-propylamine
Welcome to a comprehensive guide on the safe and compliant disposal of 3-(2-Methyl-indol-1-yl)-propylamine. As researchers dedicated to innovation, our responsibility extends beyond the bench to include the safe management of the chemical resources we utilize. This document provides a procedural framework grounded in established safety protocols and regulatory standards to ensure that waste streams containing this compound are handled with the utmost care for personnel safety and environmental protection.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not consistently available. Therefore, this guidance is synthesized from best practices for handling hazardous chemicals, particularly indole derivatives and primary amines, and is aligned with major regulatory frameworks like the Resource Conservation and Recovery Act (RCRA).[1][2][3] It is imperative that you always consult the official SDS provided by your chemical manufacturer and contact your institution's Environmental Health and Safety (EHS) office for definitive procedures compliant with your specific local, state, and federal regulations.
Core Principles: Hazard Assessment & Risk Mitigation
The proper handling of any chemical waste begins with understanding its intrinsic hazards. This compound's structure, featuring both an indole ring and a primary amine functional group, informs our disposal strategy.
-
Indole Derivatives: Compounds in this class may cause skin and eye irritation and can be harmful if swallowed.[2] Certain indole derivatives are also recognized as being toxic to aquatic life, making their release into the environment a significant concern.[4][5]
-
Primary Amines: The propylamine side chain imparts basicity and nucleophilicity. Structurally similar amines are known to be toxic upon skin contact or inhalation and can cause severe skin and eye damage. This reactivity necessitates careful segregation from incompatible materials like acids and strong oxidizing agents to prevent exothermic or violent reactions in the waste container.
Based on this assessment, the foundational principle is unequivocal: All waste materials, including pure compounds, solutions, and contaminated labware, associated with this compound must be managed as hazardous chemical waste. Disposal into sanitary sewers or regular solid waste is strictly prohibited and violates regulatory standards.[1][6]
Immediate Safety for Disposal Operations
Before handling any waste, ensure the proper protective measures are in place. The causality is simple: preventing exposure is the most effective safety protocol.
Table 1: Personal Protective Equipment (PPE) and Engineering Controls
| Protective Measure | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a full-face shield.[2] | Protects against splashes of liquid waste or contact with fine solid particles. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2] | Prevents dermal absorption, which can be a significant route of exposure for amine compounds. |
| Body Protection | Standard laboratory coat and long-sleeved clothing. | Minimizes the risk of accidental skin contact. |
| Engineering Control | All waste handling and consolidation should be performed inside a certified chemical fume hood.[2] | Maintains a safe breathing zone and contains any vapors or dusts generated during handling. |
Step-by-Step Disposal Protocol: A Self-Validating System
This protocol is designed as a closed-loop system where each step ensures the integrity of the next, leading to a safe and compliant final disposal.
Step 1: Waste Segregation at the Point of Generation
Proper segregation is the most critical step in preventing laboratory accidents.[1] Co-mingling incompatible waste streams can lead to dangerous reactions.
-
Action: At your workstation, establish separate, clearly labeled temporary containers for different waste streams generated from your work with this compound.
-
Causality: The National Research Council emphasizes that waste must be accumulated at or near its point of generation to maintain control and prevent errors in consolidation.[1]
-
Incompatibilities: Do NOT mix waste containing this amine with:
-
Strong Acids
-
Strong Oxidizing Agents
-
Acid Chlorides or Anhydrides[7]
-
Step 2: Waste Stream Classification and Containment
Classify your waste to ensure it is placed in the correct final disposal container.
-
Unused/Expired Pure Compound:
-
Contaminated Solid Waste (e.g., gloves, weigh boats, paper towels, silica gel):
-
Protocol: Collect in a sealable, durable plastic bag or a dedicated solid waste drum. The container must be kept closed when not in use.[8]
-
-
Contaminated Liquid Waste (e.g., reaction mother liquors, chromatography fractions):
-
Contaminated Sharps (e.g., needles, broken glass):
-
Protocol: Place all contaminated sharps into a designated, puncture-proof sharps container.[2]
-
Step 3: Proper Container Management and Labeling
Regulatory compliance hinges on correct labeling.[9] An unlabeled container is a serious safety violation.
-
Container Condition: Ensure all waste containers are in good condition, free from leaks, and that the exterior is clean.[8][10] Never fill a container beyond 90% capacity to allow for expansion.[10]
-
Labeling Protocol:
-
Affix a hazardous waste tag to the container as soon as the first drop of waste is added.
-
List all chemical constituents by their full name (no abbreviations) and provide an estimated percentage for each.
-
Indicate the specific hazards (e.g., "Toxic," "Irritant") using checkboxes or pictograms as required by your institution.[9]
-
Include the date of first accumulation and the name of the generating researcher/lab.
-
Step 4: Accumulation and Storage
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA), which is located at or near the point of generation.[6][9]
-
Action: Store your properly sealed and labeled waste containers in the SAA. Ensure secondary containment (such as a spill tray) is used for liquid waste containers.[1]
-
Causality: SAAs are subject to specific regulations regarding maximum volume (typically 55 gallons) and accumulation time limits.[6][9] Storing waste in a designated, controlled area minimizes the risk of spills and unauthorized access.
Step 5: Arranging for Final Disposal
The final step is to transfer the waste to your institution's professionals.
-
Action: Once your waste container is approaching full, or if you are discontinuing the project, complete a chemical waste pickup request form as required by your EHS department.[6][8]
-
Trustworthiness: Never attempt to dispose of the waste yourself. Your EHS office or their contracted hazardous waste disposal company are the only entities authorized to transport, treat, and dispose of this material in accordance with EPA and DOT regulations.[3][6]
Spill Management Protocol
Spills generate waste and must be handled promptly and safely.
-
For Small Spills (in a fume hood):
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbent material using non-sparking tools.
-
Place the collected material into a sealable container.
-
Label the container as "Hazardous Waste" with a full description of the contents (e.g., "Vermiculite with this compound").
-
Decontaminate the spill area and dispose of cleaning materials as hazardous waste.
-
-
For Large Spills:
-
Evacuate the immediate area.
-
Alert nearby personnel and your supervisor.
-
Contact your institution's EHS emergency line immediately. Do not attempt to clean it up yourself.
-
Visualization: Disposal Decision Workflow
The following diagram illustrates the logical flow for correctly segregating waste containing this compound.
Caption: Decision workflow for segregating chemical waste.
By adhering to this structured, scientifically-grounded protocol, you contribute to a culture of safety and environmental stewardship. Always remember that compliant chemical waste management is a non-negotiable aspect of professional scientific practice.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- BenchChem. (2025). Proper Disposal of 1-Benzenesulfonyl-7-methoxy-1H-indole: A Guide for Laboratory Professionals.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Laboratory Waste Management: The New Regulations.
- American Chemical Society. Regulation of Laboratory Waste.
- ASTM International. (2021, February 26). D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples.
- Sigma-Aldrich. (2025, October 16). SAFETY DATA SHEET.
- Santa Cruz Biotechnology, Inc. This compound.
- AK Scientific, Inc. Safety Data Sheet: 3-(3-Methyl-pyrazol-1-yl)-propylamine.
- CDN. Safety Data Sheet: Indole.
- Purdue University Engineering. Guidelines: Handling and Disposal of Chemicals.
- Sigma-Aldrich. (2024, November 21). SAFETY DATA SHEET: Propylamine.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 3-Acetylindole.
- Santa Cruz Biotechnology, Inc. This compound (Korean).
- BenchChem. (2025). Safe Disposal of NHS-Ala-Ala-Asn-Active Metabolite: A Procedural Guide.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 3-Methylindole.
- Sigma-Aldrich. [3-(2-methyl-1H-indol-3-yl)propyl]amine hydrochloride.
- Technology Catalogue. Disposing Amine Waste.
- AK Scientific, Inc. Safety Data Sheet: N-Hydroxy-2-[4-[(1H-indol-3-ylmethylamino)methyl]piperidin-1-yl]pyrimidine-5-carboxamide.
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Trimeric Corporation. (2016). EVALUATION OF AMINE RECLAIMER OPERATION AND WASTE DISPOSAL FROM POST-COMBUSTION CO2 CAPTURE.
- Glen Research. Methods to Avoid Inactivation of Primary Amines.
- ResearchGate. (2025, August 7). Treatment of amine wastes generated in industrial processes.
- Arcopol. (2011, September 3). Finalised methylamine 9-3-11.
- Skatole SDS GHS MSDS Sheet.
- Sigma-Aldrich. [3-(2-methyl-1H-indol-3-yl)propyl]amine hydrochloride.
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- 10. ethz.ch [ethz.ch]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-(2-Methyl-indol-1-yl)-propylamine
Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. Yet, the foundation of groundbreaking research is an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 3-(2-Methyl-indol-1-yl)-propylamine, a compound of interest for researchers and scientists. Moving beyond a simple checklist, we will explore the causality behind each safety recommendation, ensuring that every protocol is a self-validating system for risk mitigation.
Hazard Assessment: Understanding the Risks
A comprehensive understanding of a chemical's hazard profile is the first step in developing a robust safety plan. This compound presents multiple hazards that necessitate stringent control measures.
| Hazard Classification | GHS Category | Signal Word | Hazard Statement | Implication for the Researcher |
| Acute Dermal Toxicity | Category 3 | Danger | H311: Toxic in contact with skin | Accidental skin contact can lead to significant systemic toxicity. This is a primary route of exposure that must be controlled with appropriate gloves and lab attire. |
| Acute Oral Toxicity | Category 4 | Danger | H302: Harmful if swallowed | Ingestion, even in small amounts, can be harmful. This highlights the importance of strict hygiene measures and prohibiting eating or drinking in the lab.[1] |
| Serious Eye Irritation | Category 2A | Danger | H319: Causes serious eye irritation | Direct contact with the eyes can cause significant, potentially lasting damage. This mandates the use of robust eye protection.[2] |
| Acute Aquatic Hazard | Category 1 | Danger | H400: Very toxic to aquatic life | Improper disposal can cause significant environmental harm. This requires a dedicated waste stream and prohibits disposal down the drain. |
| Combustibility | Not Classified | - | Combustible. Forms explosive mixtures with air on intense heating. | While not highly flammable, it poses a fire risk under specific conditions, such as heating. Vapors are heavier than air and may spread along floors. |
The Core PPE Ensemble: A Multi-Level Approach
The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all decision. It must be tailored to the specific procedure being performed. The primary engineering control for handling this and other volatile or hazardous chemicals is always a certified chemical fume hood.[2][3]
Level 1: Standard Laboratory Operations
This level applies to routine, low-volume activities such as weighing, preparing solutions, and conducting small-scale reactions at ambient temperature.
-
Eye and Face Protection:
-
Mandatory: ANSI Z87.1-compliant chemical splash goggles must be worn at all times.[4][5] Standard safety glasses are insufficient as they do not protect against splashes.
-
Causality: The "Causes serious eye irritation" classification means that any direct contact from a splash could lead to significant injury. Goggles provide a 360-degree seal around the eyes, which is the necessary level of protection.
-
-
Hand Protection:
-
Mandatory: Chemical-resistant gloves are required. Nitrile gloves are a common choice, but it is crucial to consult the manufacturer's chemical resistance guide to ensure compatibility and determine breakthrough times.[4]
-
Best Practice: Double-gloving provides an additional layer of protection against tears and contamination during glove removal.
-
Causality: The "Toxic in contact with skin" classification is a critical warning. A breach in a single glove could lead to a harmful exposure. Immediately remove and replace any contaminated gloves, washing hands thoroughly.[3]
-
-
Body Protection:
-
Mandatory: A flame-resistant laboratory coat, fully buttoned, is required.[5]
-
Causality: This protects against minor splashes and prevents contamination of personal clothing.
-
-
Footwear:
Level 2: Operations with Elevated Risk
This level applies to procedures involving larger quantities (>1 liter), heating, or potential for splashing.
-
Eye and Face Protection:
-
Body Protection:
-
Mandatory: A chemical-resistant apron worn over the flame-resistant lab coat.
-
Causality: For larger volumes, the potential for a significant spill that could saturate a lab coat is higher. The apron provides a waterproof barrier.
-
Level 3: Emergency Response (Spills)
In the event of a spill or uncontrolled release outside of a fume hood, a higher level of protection is required.
-
Respiratory Protection:
-
Mandatory: The need for respiratory protection indicates a failure of engineering controls. For a significant spill, evacuate the area and consult with your institution's environmental health and safety (EHS) team.
-
If you are trained and authorized for spill cleanup, a full-face air-purifying respirator (APR) with appropriate cartridges or a self-contained breathing apparatus (SCBA) may be necessary, depending on the spill size and ventilation.[6][7]
-
Causality: While the primary hazards are dermal and ocular, related propylamine compounds can cause respiratory irritation.[3][8] In a spill scenario, inhalation becomes a significant risk.
-
Standard Operating Procedures (SOPs)
Proper technique is as important as the equipment itself. The following procedural diagrams outline critical workflows for safe handling.
PPE Selection Workflow
This diagram guides the user to the appropriate level of PPE based on the planned task.
Caption: PPE selection workflow based on task-specific risks.
PPE Doffing (Removal) Procedure
The order of PPE removal is critical to prevent cross-contamination from a "clean" area to your skin. This should be performed in a designated area.
Caption: Sequential procedure for safe PPE removal to avoid contamination.
Disposal and Decontamination Plan
Waste Management
-
Solid Waste: All contaminated solid waste, including gloves, weigh boats, and paper towels, must be disposed of in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures must be collected in a sealed, properly labeled hazardous waste container. Due to its high aquatic toxicity, this chemical must never be poured down the drain.
-
Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations. Waste generators are responsible for correctly classifying and managing their chemical waste.[9]
Decontamination
-
Glassware: All glassware must be decontaminated before being removed from the fume hood. Rinse with an appropriate solvent (that is collected as hazardous waste) followed by a standard washing procedure.
-
Surfaces: Any spills within the fume hood should be immediately cleaned up. A standard laboratory disinfectant may not be sufficient; consult your institution's EHS for appropriate decontamination solutions.
By integrating this comprehensive understanding of hazards with meticulous operational procedures, researchers can confidently and safely advance their work with this compound. Safety is not a barrier to discovery; it is the framework that enables it.
References
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]
-
Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link]
-
Loba Chemie. (2018). 3-DIMETHYLAMINO PROPYLAMINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
International Labour Organization. (n.d.). ICSC 0941 - PROPYLAMINE. Retrieved from [Link]
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- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. epa.gov [epa.gov]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. ICSC 0941 - PROPYLAMINE [chemicalsafety.ilo.org]
- 9. aksci.com [aksci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
